Disodium 5-sulphido-1H-tetrazole-1-acetate
Description
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Structure
2D Structure
Properties
IUPAC Name |
disodium;2-(5-sulfidotetrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2S.2Na/c8-2(9)1-7-3(10)4-5-6-7;;/h1H2,(H,8,9)(H,4,6,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGXNBCISIILEO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N1C(=NN=N1)[S-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4Na2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210246 | |
| Record name | Disodium 5-sulphido-1H-tetrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61336-49-0 | |
| Record name | Disodium 5-sulphido-1H-tetrazole-1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061336490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 5-sulphido-1H-tetrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-sulphido-1H-tetrazole-1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Disodium 5-sulphido-1H-tetrazole-1-acetate
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Disodium 5-sulphido-1H-tetrazole-1-acetate, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Chemical and Physical Properties
This compound, also known as Disodium 5-mercapto-1H-tetrazole-1-acetate, is a salt derivative of 5-mercapto-1H-tetrazole-1-acetic acid.[1] The presence of the disodium form indicates the deprotonation of both the carboxylic acid on the acetate group and the thiol group on the tetrazole ring.[1] This salt form generally exhibits greater solubility in aqueous solutions compared to its parent acid.[1]
While specific experimental data for the disodium salt is limited, the properties of the parent acid, 5-mercapto-1H-tetrazole-1-acetic acid, provide a valuable reference.
Table 1: Physicochemical Properties of 5-mercapto-1H-tetrazole-1-acetic acid (Parent Acid)
| Property | Value | Reference |
| CAS Number | 57658-36-3 | [2] |
| Molecular Formula | C3H4N4O2S | [2] |
| Molecular Weight | 160.15 g/mol | --- |
| Appearance | White crystalline powder | [2] |
| Melting Point | 179-180 °C (decomposes) | [2] |
| Boiling Point | 284.7 °C | [2] |
| Density | 1.99 g/cm³ | [2] |
| pKa | 3.31 ± 0.10 (Predicted) | --- |
| XLogP3 | -0.95360 | [2] |
Table 2: Properties of this compound
| Property | Value | Reference |
| CAS Number | 61336-49-0 | [1] |
| Molecular Formula | C3H2N4Na2O2S | [1] |
| Molecular Weight | 204.12 g/mol | --- |
| Synonyms | Disodium 2-(5-sulfidotetrazol-1-yl)acetate | [1] |
Spectroscopic Data
Proton (¹H) NMR Spectroscopy: The most distinct signal would be a singlet corresponding to the methylene (-CH₂-) protons of the acetate group.[1]
Carbon-¹³C NMR Spectroscopy: Characteristic signals would be expected for the carbonyl carbon of the acetate group, the methylene carbon, and the carbon atom of the tetrazole ring.
Infrared (IR) Spectroscopy: Key absorption bands would likely be observed for the carboxylate group (C=O stretching), C-N stretching within the tetrazole ring, and C-S stretching.
Synthesis
The synthesis of this compound involves a two-step process: the synthesis of the parent acid, 5-mercapto-1H-tetrazole-1-acetic acid, followed by its conversion to the disodium salt.
Synthesis of 5-mercapto-1H-tetrazole-1-acetic acid
A common method for the synthesis of the parent acid is the reaction of 5-chloro-1H-tetrazole-1-acetic acid ethyl ester with thiourea.[3]
Experimental Protocol:
-
Reaction Setup: In a 500 ml round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, a mixture of 100 g (0.52 mol) of 5-chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt.% aqueous hydrochloric acid is prepared.[3]
-
Reflux: The mixture is heated to reflux and maintained at this temperature for 6 hours. During this period, the ethanol formed is continuously distilled off.[3]
-
Work-up: After cooling, the residue is extracted with methyl isobutyl ketone.[3]
-
Isolation: The organic solvent is evaporated to yield the product, 5-mercapto-1H-tetrazole-1-acetic acid, as a white crystalline solid.[3] A yield of approximately 69% with a purity of 99% has been reported.[3]
Formation of this compound
The disodium salt is formed by treating the parent acid with two equivalents of a suitable sodium base.[1]
Experimental Protocol:
-
Dissolution: Dissolve 5-mercapto-1H-tetrazole-1-acetic acid in a suitable solvent, such as water or an alcohol.
-
Neutralization: Add two molar equivalents of a sodium base, such as sodium hydroxide or sodium carbonate, to the solution while stirring.
-
Isolation: The disodium salt can be isolated by evaporation of the solvent or by precipitation followed by filtration.
Applications
Intermediate in Antibiotic Synthesis
This compound is a crucial intermediate in the synthesis of Ceforanide , a second-generation cephalosporin antibiotic. The tetrazole moiety is a common bioisostere for carboxylic acids in drug design, often improving the pharmacokinetic profile of the molecule.[1]
Nanotechnology
The parent acid, 5-mercapto-1H-tetrazole-1-acetic acid, has been investigated as a capping ligand for the stabilization of metal nanoparticles in aqueous solutions.[4] The thiol group can bind to the surface of metal nanoparticles, while the carboxylic acid group enhances their stability and dispersibility in water. This suggests potential applications for the disodium salt in catalysis and the development of novel nanomaterials.[4]
Safety and Handling
Table 3: Hazard Information for 5-mercapto-(1H)-tetrazolylacetic acid sodium salt (Monosodium salt)
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H315: Causes skin irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| H319: Causes serious eye irritation. | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| H335: May cause respiratory irritation. |
Source:[5]
It is advised to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of cephalosporin antibiotics. Its properties, derived from the functionalized tetrazole ring, also suggest potential for use in the burgeoning field of nanotechnology. While detailed physicochemical and toxicological data for the disodium salt are not extensively documented, information on its parent acid provides a solid foundation for its safe handling and application in research and development.
References
- 1. 5-Mercapto-1-methyltetrazole | C2H4N4S | CID 2723772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-MERCAPTO-(1H)-TETRAZOLYLACETIC ACID SODIUM SALT | 113221-74-2 [chemicalbook.com]
- 3. 5-Mercapto-1H-tetrazole-1-acetic acid | 57658-36-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Disodium 5-sulphido-1H-tetrazole-1-acetate
This technical guide provides a comprehensive overview of Disodium 5-sulphido-1H-tetrazole-1-acetate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.
Chemical Identity and Properties
This compound is a salt of a tetrazole derivative. The core structure consists of a five-membered tetrazole ring, which is substituted at the 1-position with an acetate group and at the 5-position with a sulphido group.[1] The presence of two sodium ions indicates the deprotonation of both the carboxylic acid proton of the acetate group and the N-H proton of the tetrazole ring, forming a disodium salt.[1] This salt form generally enhances the water solubility of the compound.[1]
The acidic form of this compound is known as 5-Mercapto-1H-tetrazole-1-acetic acid (MTAA).[2][3] Tetrazole rings are often utilized in medicinal chemistry as bioisosteres of carboxylic acids, which can improve a molecule's lipophilicity and metabolic stability.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Compound Name | This compound | N/A |
| Synonyms | Disodium 2-(5-sulfidotetrazol-1-yl)acetate, 1-carboxymethyl-5-sulfydryl-tetrazole disodium | [1] |
| Molecular Formula | C₃H₂N₄Na₂O₂S | [1] |
| CAS Number | 61336-49-0 | [1] |
| Acidic Form | 5-Mercapto-1H-tetrazole-1-acetic acid | [2][3] |
| Acidic Form CAS | 57658-36-3 | [2] |
| Acidic Form Formula | C₃H₄N₄O₂S | [2] |
| Acidic Form MW | 160.15 g/mol | [2] |
| Acidic Form MP | 173 °C | [4] |
| Acidic Form Purity | 99% | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the synthesis of its acidic precursor, 5-Mercapto-1H-tetrazole-1-acetic acid, followed by its conversion to the disodium salt.
Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid
A documented method for the synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid involves the reaction of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester with thiourea.[4]
Experimental Protocol:
-
A mixture of 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt.% aqueous hydrochloric acid is prepared in a 500 ml round-bottom flask equipped with an agitator, reflux condenser, thermometer, and a dropping funnel.[4]
-
The mixture is heated to reflux for 6 hours. During this period, the ethanol formed is distilled off.[4]
-
For work-up, the residue is extracted with methyl isobutyl ketone.[4]
-
The ketone is evaporated to yield a white crystalline solid of 5-Mercapto-1H-tetrazole-1-acetic acid.[4]
The reported yield for this process is 69%, with a purity of 99% and a melting point of 173°C.[4]
Formation of this compound
The conversion of 5-Mercapto-1H-tetrazole-1-acetic acid to its disodium salt involves the deprotonation of the two acidic protons.
General Protocol:
-
The parent acid, 5-Mercapto-1H-tetrazole-1-acetic acid, is treated with two equivalents of a suitable sodium base.
-
Commonly used bases include sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
The reaction is typically carried out in an appropriate solvent, such as water or an alcohol.
-
The resulting disodium salt is generally more water-soluble than its acidic precursor.[1]
Table 2: Reactants for Synthesis
| Reactant | Role |
| 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester | Starting material |
| Thiourea | Sulphur source |
| Hydrochloric acid | Catalyst |
| Water | Solvent |
| Methyl isobutyl ketone | Extraction solvent |
| Sodium hydroxide / Sodium carbonate | Base for salt formation |
Role in Pharmaceutical Synthesis
This compound, or its acidic form, is a crucial intermediate in the synthesis of the cephalosporin antibiotic, Ceforanide.[2][3][5] In the synthesis of Ceforanide, the tetrazole moiety is introduced as a side chain.[4] A patent for the preparation of Ceforanide explicitly mentions "1-carboxymethyl-5-sulfydryl-tetrazole disodium" as a reactant.
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway from the starting materials to this compound.
Caption: Synthesis of this compound.
Role as a Pharmaceutical Intermediate
This diagram shows the logical relationship of this compound as a key building block in the synthesis of the antibiotic Ceforanide.
Caption: Role as an intermediate in Ceforanide synthesis.
Conclusion
References
An In-depth Technical Guide to the Synthesis of Disodium 5-sulphido-1H-tetrazole-1-acetate
This technical guide provides a comprehensive overview of a viable synthesis pathway for Disodium 5-sulphido-1H-tetrazole-1-acetate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The tetrazole ring acts as a bioisostere for carboxylic acids, which can enhance the lipophilicity and metabolic stability of drug candidates.[1] The synthesis of this molecule involves the formation of a tetrazole-1-acetic acid scaffold, introduction of a sulfur moiety at the 5-position, and subsequent formation of the disodium salt.
Synthesis Pathway Overview
The synthesis of this compound can be logically approached in three main stages, starting from a halogenated tetrazole precursor. This method allows for the regioselective introduction of the acetate side chain prior to the installation of the sulfur functionality.
A plausible synthetic route commences with the ethyl ester of 5-chloro-1H-tetrazole-1-acetic acid. The chloro substituent serves as a good leaving group for nucleophilic substitution by a sulfur-containing reagent. Following the successful introduction of the thiol group, the ester is hydrolyzed, and a double deprotonation event yields the final disodium salt.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following experimental protocol is based on the synthesis of the key intermediate, 5-Mercapto-1H-tetrazole-1-acetic acid, which is the direct precursor to the target molecule.[2]
Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid [2]
-
Reaction Setup: A 500 ml round-bottom flask is equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel.
-
Reagents:
-
100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester
-
44 g (0.57 mol) of thiourea
-
210 g of water
-
25 g of 38 wt. % aqueous hydrochloric acid
-
-
Procedure:
-
The reactants are mixed in the round-bottom flask.
-
The mixture is heated to reflux for 6 hours.
-
During the reaction, the ethanol formed is continuously distilled off.
-
-
Work-up and Purification:
-
The remaining residue is extracted with methyl isobutyl ketone.
-
The organic solvent is evaporated to yield a white crystalline solid.
-
Formation of this compound [1]
The formation of the disodium salt involves the deprotonation of two acidic protons: the carboxylic acid proton of the acetate group and the N-H proton of the tetrazole ring.[1]
-
Procedure: The synthesized 5-Mercapto-1H-tetrazole-1-acetic acid is treated with two equivalents of a suitable sodium base, such as sodium hydroxide or sodium carbonate.[1] The reaction is typically carried out in water or an alcohol as the solvent. The resulting disodium salt is generally more water-soluble than its acidic precursor.[1]
Quantitative Data
The following table summarizes the quantitative data for the synthesis of the intermediate, 5-Mercapto-1H-tetrazole-1-acetic acid.[2]
| Product | Yield | Melting Point | Purity |
| 5-Mercapto-1H-tetrazole-1-acetic acid | 69% | 173°C | 99% |
Alternative Synthetic Considerations
While the presented pathway offers a direct route, alternative methods for the formation of the 5-mercapto-tetrazole core are available. For instance, 5-halo- or 5-nitro-substituted tetrazoles can react with sulfide reagents to introduce the sulfur atom.[1] Another approach involves the use of 1-substituted-1H-tetrazole-5-thiol derivatives, which can be synthesized through various routes, including the reaction of isothiocyanates with sodium azide.[1] However, the alkylation of a 5-sulphido-tetrazole with a haloacetate would likely result in a mixture of the 1- and 2-acetate isomers, necessitating chromatographic separation.[1]
The logical workflow for the synthesis and purification process can be visualized as follows:
References
In-Depth Technical Guide: Disodium 5-sulphido-1H-tetrazole-1-acetate (CAS 61336-49-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and suppliers of Disodium 5-sulphido-1H-tetrazole-1-acetate, CAS number 61336-49-0. This document is intended to serve as a foundational resource for professionals engaged in medicinal chemistry, materials science, and related fields of research.
Compound Identification and Properties
This compound is a heterocyclic organic compound belonging to the tetrazole family.[1] The structure is characterized by a five-membered ring containing four nitrogen atoms, substituted with a sulphido group at the 5-position and an acetate group at the 1-position.[1] The presence of two sodium ions indicates its salt form, which generally enhances its solubility in aqueous media.[1]
Chemical Identity
The fundamental identifiers for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 61336-49-0 |
| IUPAC Name | Disodium [1-(carboxylatomethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanide[2] |
| Synonyms | Disodium 2-(5-sulfidotetrazol-1-yl)acetate[1] |
| Molecular Formula | C₃H₂N₄Na₂O₂S[1][2] |
| Molecular Weight | 204.12 g/mol [1][3] |
| InChI Key | VSGXNBCISIILEO-UHFFFAOYSA-L[1][2] |
| Canonical SMILES | [Na+].[Na+].[O-]C(=O)CN1N=NN=C1[S-][2] |
Physicochemical Properties
| Property | Description |
| Appearance | Typically a solid or crystalline powder. |
| Solubility | The disodium salt form is expected to have enhanced solubility in water compared to its acidic precursor, 5-mercapto-1H-tetrazole-1-acetic acid.[1] |
| Stability | Tetrazole-containing compounds may be studied for their energetic properties and thermal decomposition pathways.[1] |
Chemical Synthesis and Reactivity
The chemical nature of this compound is defined by its core components: the tetrazole ring and the sulphido group. The nitrogen-rich tetrazole ring is often employed in medicinal chemistry as a bioisostere of a carboxylic acid, a substitution that can improve a drug molecule's lipophilicity and metabolic stability.[1][4] The sulfur atom at the 5-position introduces a nucleophilic center, making the compound reactive toward electrophiles and useful in the synthesis of diverse derivatives.[1]
Tautomeric Equilibrium
5-mercapto-1H-tetrazoles, the parent class of this compound, exist in a tautomeric equilibrium between the thione and thiol forms. This versatility influences their reactivity and coordination chemistry.[1]
Synthetic Pathways
Several synthetic routes are plausible for the parent acid, 5-mercapto-1H-tetrazole-1-acetic acid. One common method involves the [2+3] cycloaddition reaction between a nitrile and an azide.[5] A direct approach involves reacting carbon disulfide with sodium azide to form the 5-mercaptotetrazole ring, which is then alkylated.[1] A more detailed potential pathway starts from 1H-tetrazole-1-acetic acid.[1] The final disodium salt is formed by deprotonating the two acidic protons (from the carboxylic acid and the tetrazole N-H) with a suitable sodium base.[1]
Experimental Protocols
While specific published protocols for CAS 61336-49-0 are scarce, general methodologies for the synthesis of related tetrazole derivatives are well-documented. The following protocol is a representative example for the synthesis of a 5-substituted 1H-tetrazole from a nitrile, which is a core reaction in this area of chemistry.
Representative Synthesis of a 5-Substituted 1H-Tetrazole
This protocol is adapted from a general method using a heterogeneous catalyst for the reaction between an organic nitrile and sodium azide.[6]
Objective: To synthesize a 5-substituted 1H-tetrazole via a catalyzed cycloaddition reaction.
Materials:
-
Organic Nitrile (e.g., Benzonitrile, 1 mmol)
-
Sodium Azide (NaN₃, 2 mmol)
-
Catalyst (e.g., nano-TiCl₄.SiO₂, 0.1 g)
-
Solvent (e.g., Dimethylformamide (DMF), 5 mL)
-
Hydrochloric Acid (4N HCl)
-
Ice water
-
Chloroform
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the organic nitrile (1 mmol), sodium azide (2 mmol), DMF (5 mL), and the catalyst (0.1 g).
-
Heating: Heat the mixture to reflux. Maintain reflux for the required reaction time (e.g., 2 hours), monitoring the reaction's progress via Thin-Layer Chromatography (TLC).
-
Catalyst Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solid catalyst by filtration.
-
Precipitation: Add ice water and 4N HCl (5 mL) to the filtrate. A solid product should precipitate out of the solution.
-
Isolation and Washing: Collect the solid product by filtration. Wash the solid with cold chloroform to remove impurities.
-
Drying: Dry the purified product in an oven or under vacuum.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.[1]
Biological and Medicinal Context
Tetrazole derivatives are of significant interest in drug discovery due to their broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antihypertensive properties.[2][5]
The Tetrazole Ring as a Carboxylic Acid Bioisostere
A key application of the tetrazole moiety in drug design is its function as a bioisostere for the carboxylic acid group.[1] A bioisostere is a chemical substituent that can replace another with similar physical or chemical properties, resulting in a molecule that retains its desired biological activity. The tetrazole ring has a pKa similar to a carboxylic acid and occupies a similar planar space, but it is generally more lipophilic.[4] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing a drug's pharmacokinetic profile.[1]
Suppliers
CAS 61336-49-0 is available from several chemical suppliers for research and development purposes. The products are typically intended for in-vitro laboratory use only.[1]
| Supplier | Country | Notes |
| Benchchem [1] | N/A | Offers qualified products for in-vitro studies. |
| Guidechem [7] | Global | A platform listing multiple suppliers. |
| Echemi [8] | Global | A platform listing multiple suppliers. |
| Shanghai Meicheng Chemical Co., Ltd. [7] | China | Specializes in organic chemicals and intermediates. |
| Shaanxi Dideu Medichem Co. Ltd [8][9] | China | Offers industrial grade (99%) product. |
| Alfa Chemistry [10] | N/A | Lists the compound among its product offerings. |
| 2a biotech [11] | N/A | Lists purity at ≥98.00%. |
| Matrix Fine Chemicals [2] | N/A | Provides compound details and catalog ID. |
References
- 1. This compound | 61336-49-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amoxicillin trihydrate CAS#: 61336-70-7 [m.chemicalbook.com]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 7. Synthesis and Characterization of some Tetrazole Derivatives and Evaluation of their Biological Activity [ejchem.journals.ekb.eg]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
- 9. stickytraders.co.uk [stickytraders.co.uk]
- 10. Cas 66242-82-8,5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt | lookchem [lookchem.com]
- 11. usp-pqm.org [usp-pqm.org]
Tautomeric Forms of 5-Mercapto-1H-Tetrazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Mercapto-1H-tetrazoles are a fascinating and highly significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Their unique structural and electronic properties, most notably their ability to exist in different tautomeric forms, make them versatile scaffolds in drug design. This technical guide provides a comprehensive overview of the tautomerism of 5-mercapto-1H-tetrazoles, focusing on their structural characteristics, stability, and spectroscopic signatures. Detailed experimental protocols for their synthesis and characterization are also presented to aid researchers in their practical applications.
Thiol-Thione Tautomerism
The core feature of 5-mercapto-1H-tetrazoles is their existence as a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form. This equilibrium is influenced by factors such as the substituent at the N1 position, the solvent, and the physical state (solid or solution).
Thiol [label=<
Thiol Form
];
Thione [label=<
Thione Form
];
Thiol -> Thione [label="Proton Transfer", dir=both, color="#EA4335"]; } caption="Thiol-Thione Tautomeric Equilibrium"
Computational studies and experimental evidence overwhelmingly indicate that the thione form is the more stable tautomer in most conditions. This stability is attributed to the greater degree of resonance stabilization within the tetrazole ring in the thione form.
Quantitative Data on Tautomeric Forms
The differentiation and characterization of the thiol and thione tautomers are achieved through a combination of computational modeling and experimental spectroscopic techniques. The following tables summarize key quantitative data that distinguish the two forms.
Table 1: Calculated Relative Energies of 5-Mercapto-1H-tetrazole Tautomers
| Tautomer | Calculation Method | Relative Energy (kcal/mol) | Reference |
| Thione (1H) | DFT/B3LYP | 0.00 | [1] |
| Thiol (5H) | DFT/B3LYP | +4.25 to +9.53 | [1] |
Note: The relative energies can vary depending on the computational method and basis set used.
Table 2: Comparison of Key Bond Lengths
| Bond | Thione Tautomer (Å) | Thiol Tautomer (Å) | Reference |
| C=S | 1.650 - 1.719 | - | [2] |
| C-S | - | ~1.77 | [2] |
| N-H | ~1.01 | - | Theoretical |
| S-H | - | ~1.34 | Theoretical |
Table 3: Characteristic Spectroscopic Data for Tautomer Identification
| Spectroscopic Technique | Thione Tautomer | Thiol Tautomer | Reference |
| ¹H NMR | N-H proton: ~13-15 ppm (broad singlet) | S-H proton: ~4-6 ppm (broad singlet) | [3] |
| ¹³C NMR | C=S carbon: ~163 ppm | C-S carbon: ~150-155 ppm | [2] |
| FTIR | N-H stretch: ~3100-3400 cm⁻¹ (broad) | S-H stretch: ~2500-2600 cm⁻¹ (weak) | [4] |
| C=S stretch: ~1100-1300 cm⁻¹ | C-N stretch: ~1400-1500 cm⁻¹ | [4] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of two common 5-mercapto-1H-tetrazole derivatives.
Synthesis of 1-Phenyl-5-mercapto-1H-tetrazole
This protocol is adapted from established literature procedures.
Materials:
-
Phenyl isothiocyanate
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenyl isothiocyanate (1 equivalent) in ethanol.
-
In a separate beaker, dissolve sodium azide (1.2 equivalents) in a minimal amount of water.
-
Slowly add the sodium azide solution to the stirred solution of phenyl isothiocyanate.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid dropwise with constant stirring until the pH of the solution is acidic (pH ~2-3), leading to the precipitation of the product.
-
Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 1-phenyl-5-mercapto-1H-tetrazole.
-
Dry the purified product in a vacuum oven.
Characterization:
-
Melting Point: 147-150 °C (with decomposition)
-
¹H NMR (DMSO-d₆): δ 7.5-7.7 (m, 5H, Ar-H), 14.7 (br s, 1H, N-H).
-
¹³C NMR (DMSO-d₆): δ 126.0, 129.2, 132.8, 133.9, 163.9 (C=S).
Synthesis of 1-Methyl-5-mercapto-1H-tetrazole
This protocol provides a reliable method for the synthesis of the N-methyl derivative.
Materials:
-
Methyl isothiocyanate
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a pressure-rated reaction vessel, suspend sodium azide (1.1 equivalents) in water.
-
Add methyl isothiocyanate (1 equivalent) to the suspension.
-
Seal the vessel and heat the mixture to 80-90 °C with vigorous stirring for 12-16 hours.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker and cool in an ice bath.
-
Acidify the mixture by the slow addition of concentrated hydrochloric acid to pH 2-3.
-
Collect the resulting white precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure 1-methyl-5-mercapto-1H-tetrazole.
-
Dry the product under vacuum.
Characterization:
-
Melting Point: 125-128 °C
-
¹H NMR (CDCl₃): δ 3.86 (s, 3H, N-CH₃), 14.5 (br s, 1H, N-H).[2]
-
¹³C NMR (CDCl₃): δ 33.5 (N-CH₃), 162.9 (C=S).[2]
Visualizations of Logical Relationships and Workflows
General Mechanism of Ambident Reactivity
5-Mercapto-1H-tetrazoles exhibit ambident nucleophilic character, capable of reacting at either the sulfur (S-attack) or a ring nitrogen (N-attack) atom. The following diagram illustrates this dual reactivity in the context of a reaction with an electrophile.
Workflow for Drug Discovery and Development
The unique properties of 5-mercapto-1H-tetrazoles make them attractive scaffolds in drug discovery. The following workflow outlines the typical stages involved in developing a drug candidate based on this core structure.
Conclusion
The tautomeric nature of 5-mercapto-1H-tetrazoles is a defining characteristic that underpins their utility in various scientific disciplines. The predominance of the thione tautomer has been established through extensive spectroscopic and computational analysis. A thorough understanding of the factors governing the tautomeric equilibrium and the distinct properties of each form is crucial for the rational design of novel therapeutic agents and functional materials. The experimental protocols and workflows provided in this guide serve as a practical resource for researchers aiming to explore the rich chemistry of these versatile heterocyclic compounds.
References
- 1. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol [mdpi.com]
- 2. Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]
The Untapped Potential of Tetrazole-1-Acetate Derivatives: A Technical Guide to Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms, is a cornerstone in medicinal chemistry. Its ability to act as a bioisosteric replacement for carboxylic acids and cis-amides, coupled with its metabolic stability, has led to its incorporation into numerous FDA-approved drugs.[1][2] While the biological activities of 5-substituted and 1,5-disubstituted tetrazoles are extensively documented, the specific subclass of tetrazole-1-acetate derivatives remains a largely unexplored frontier.
This technical guide provides a comprehensive overview of the known synthesis of tetrazole-1-acetate derivatives and explores their potential biological activities by examining structurally related 1-substituted tetrazole compounds. By presenting available quantitative data, detailed experimental protocols, and visualized chemical pathways, this document aims to equip researchers with the foundational knowledge required to investigate and unlock the therapeutic promise of this specific chemical scaffold.
Synthesis of 1H-Tetrazole-1-Acetate Esters
The primary route for synthesizing 1H-tetrazole-1-acetate and its esters involves a multi-step reaction starting from a glycine ester salt, an orthoformic acid ester, and an azide source. A key process, outlined in patent literature, utilizes trimethylsilyl azide, which facilitates the desired ring closure with high yields.[3][4]
Experimental Protocol: Synthesis of Ethyl 1H-Tetrazole-1-Acetate[3]
Step 1: Preparation of Trimethylsilyl Azide
-
Charge a 400 L enamel kettle equipped with a stirrer, reflux condenser, and metering device with 22.8 L (19.38 kg, 0.18 kmol) of trimethylchlorosilane.
-
Add 640 g of N-methylpyrrolidone (as a catalyst) and 12.7 kg (0.19 kmol) of sodium azide (NaN₃).
-
Heat the mixture to 50°C over one hour, initiating a gentle reflux.
-
Slowly increase the temperature over a further two hours to an internal temperature of 95°C, the boiling point of trimethylsilyl azide.
-
Maintain the reflux at 95°C for approximately 30 minutes to achieve a conversion of approximately 98% (monitored by gas chromatography).
Step 2: Formation of Ethyl 1H-Tetrazole-1-Acetate
-
After cooling the trimethylsilyl azide solution to approximately 40°C, add 52.1 kg (0.49 kmol) of trimethyl orthoformate, 56.1 kg of glacial acetic acid, and 14.6 kg of anhydrous sodium acetate.
-
Add 25 kg (0.18 kmol) of glycine ethyl ester hydrochloride to the mixture.
-
Slowly heat the mixture to 70°C with continuous stirring.
-
Maintain the reaction at 70°C for 3 hours.
-
Upon completion, work up the product by extraction with a suitable solvent. The resulting ethyl 1H-tetrazole-1-acetate is initially an oil that crystallizes upon standing at room temperature. The reported yield is approximately 96% based on the trimethylsilyl azide used.
The free 1H-tetrazole-1-acetic acid can be subsequently obtained from the ester via saponification.[3]
Potential Biological Activities of Tetrazole-1-Acetate Derivatives
While direct biological data for tetrazole-1-acetate derivatives is scarce, significant insights can be drawn from studies on other 1-substituted tetrazoles. These related compounds have demonstrated promising activity in antimicrobial and anticancer screenings.
Cytotoxic and Anticancer Activity
Several series of 1-substituted tetrazole derivatives have been synthesized and evaluated for their potential as anticancer agents. The mechanism of action often involves the inhibition of key cellular targets like kinases or cytoskeletal components.
For instance, a series of tetrazole derivatives synthesized via α-keto halogenation and subsequent coupling reactions showed significant cytotoxic potential.[5] Compound 6d from this series was particularly effective against the A549 lung cancer cell line, demonstrating a lower IC₅₀ value than the standard chemotherapeutic drug doxorubicin.[5] Another compound, 6l , was identified as a potent inhibitor of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[5] Similarly, 1-aryl-tetrazole derivatives have been designed as microtubule destabilizers, binding to tubulin and arresting the cell cycle in the G2/M phase.[6]
Table 1: Cytotoxic Activity of 1-Substituted Tetrazole Derivatives
| Compound ID | Cancer Cell Line | Activity (IC₅₀) | Reference Compound | Activity (IC₅₀) | Reference |
|---|---|---|---|---|---|
| 6d | A549 (Lung) | 2.74 µM | Doxorubicin | 3.87 µM | [5] |
| 6l | EGFR-TK (Enzyme) | 0.099 µM | - | - | [5] |
| 2a | HepG2 (Liver) | Active | Fluorouracil | Active | [7] |
| 2b | MCF-7 (Breast) | Active | Fluorouracil | Active | [7] |
| 6-31 | SGC-7901 (Gastric)| Noteworthy Potency| - | - |[6] |
-
Cell Culture: Human cancer cell lines (e.g., A549, HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5×10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized tetrazole derivatives are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations and added to the wells. Control wells receive DMSO alone. The plates are incubated for an additional 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Activity
Tetrazole derivatives connected at the 1-position to other heterocyclic scaffolds, such as benzimidazole, have shown potent antimicrobial activity.[8][9] These hybrid molecules are designed to leverage the biological properties of both moieties, potentially leading to synergistic effects.
A study on novel benzimidazole-tetrazole derivatives found several compounds with significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various Candida species.[9] Notably, compounds e1 , b1 , and c1 showed inhibitory concentrations against Enterococcus faecalis that were comparable to the standard antibiotic azithromycin.[8]
Table 2: Antimicrobial Activity (MIC) of 1-Substituted Tetrazole-Benzimidazole Derivatives
| Compound ID | E. faecalis (µg/mL) | S. aureus (µg/mL) | C. albicans (µg/mL) | Reference Drug | C. albicans MIC (µg/mL) | Reference |
|---|---|---|---|---|---|---|
| a1 | 31.0 | >250 | >250 | Fluconazole | 8.1 | [8][9] |
| b1 | 1.3 | 25.2 | <8.1 | Fluconazole | 8.1 | [8][9] |
| c1 | 1.8 | 21.6 | >250 | Fluconazole | 8.1 | [8][9] |
| d1 | 2.1 | >250 | >250 | Fluconazole | 8.1 | [8][9] |
| e1 | 1.2 | 18.7 | <8.1 | Fluconazole | 8.1 | [8][9] |
| Azithromycin| 1.0 (vs E. faecalis)| - | - | - | - |[8] |
-
Microorganism Preparation: Bacterial strains (e.g., E. faecalis, S. aureus) and fungal strains (e.g., C. albicans) are cultured on appropriate agar media (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Inoculum Preparation: A suspension of the microorganism is prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Serial Dilution: The test compounds are dissolved in DMSO and serially diluted in Mueller-Hinton Broth or Sabouraud Dextrose Broth in a 96-well microtiter plate. A typical concentration range is 250 µg/mL down to ~0.24 µg/mL.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Outlook
The tetrazole scaffold remains a highly privileged structure in the design of new therapeutic agents. While research has historically focused on 5-substituted derivatives, the synthesis and biological evaluation of 1-substituted tetrazoles are gaining momentum, revealing potent anticancer and antimicrobial agents.
The specific class of tetrazole-1-acetate derivatives, however, remains significantly under-investigated. The existence of a clear and high-yielding synthetic pathway provides a solid foundation for the systematic exploration of these compounds.[3] Based on the potent biological activities of structurally similar 1-substituted tetrazoles, it is highly probable that tetrazole-1-acetate derivatives could exhibit valuable cytotoxic and antimicrobial properties.
Future research should focus on synthesizing a library of tetrazole-1-acetate esters and their corresponding acids, followed by broad biological screening. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features that govern their activity and to optimize lead compounds. This underexplored chemical space represents a promising opportunity for the discovery of novel drug candidates.
References
- 1. Ethyl 1H-tetrazole-5-acetate | C5H8N4O2 | CID 543616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 4. EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 5. Design, Synthesis, Biological Evaluation, and In Silico Studies of Tetrazole Derivatives as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. ajgreenchem.com [ajgreenchem.com]
Elucidation of the Mechanism of Action for Disodium 5-sulphido-1H-tetrazole-1-acetate Remains an Open Area of Scientific Inquiry
For immediate release:
[City, State] – An in-depth review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological mechanism of action for Disodium 5-sulphido-1H-tetrazole-1-acetate. While the chemical properties and synthesis of this compound are documented, its direct pharmacological effects, signaling pathways, and molecular targets within biological systems have not been characterized in published research.
This compound is recognized chemically as the disodium salt of 5-mercapto-1H-tetrazole-1-acetic acid. The tetrazole ring structure is a known bioisostere of the carboxylic acid group, a chemical modification often employed in drug design to enhance a molecule's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the sulphido (mercapto) group also offers a site for potential chemical interactions and metabolic transformations.
The primary role of this compound, as indicated in the available literature, is as a chemical intermediate in the synthesis of other more complex molecules. Notably, it is a precursor in the manufacturing of certain cephalosporin antibiotics, such as Ceforanide. The biological activity of these end-product antibiotics is well-established and involves the inhibition of bacterial cell wall synthesis. However, this mechanism of action is characteristic of the final cephalosporin structure and cannot be directly attributed to its synthetic precursors.
Our comprehensive search for experimental studies, quantitative data (e.g., IC50, binding constants), and descriptions of signaling pathway modulation by this compound itself did not yield any specific findings. Consequently, the creation of a detailed technical guide, including data tables, experimental protocols, and signaling pathway diagrams as per the initial request, is not feasible at this time due to the absence of foundational research in this area.
Researchers and drug development professionals interested in the potential biological activities of this molecule may consider initiating exploratory studies. Future research could investigate its potential antimicrobial, anti-inflammatory, or other pharmacological properties, given the known activities of other tetrazole-containing compounds. Such studies would be foundational in establishing a mechanism of action.
For professionals interested in the broader class of compounds, research into the pharmacology of other 5-substituted tetrazole derivatives or the detailed synthetic pathways involving this intermediate may provide tangential insights. However, for the specific mechanism of action of this compound, the scientific community awaits initial studies to shed light on its potential biological role.
An In-depth Technical Guide to 5-Sulphido-1H-Tetrazole Compounds: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazole nucleus, a five-membered aromatic ring with four nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for carboxylic acids and cis-amide bonds, have led to its incorporation into numerous clinically approved drugs.[1][2] Among the vast array of tetrazole derivatives, 5-sulphido-1H-tetrazoles (also referred to as 5-mercapto-1H-tetrazoles or 5-thio-1H-tetrazoles) have emerged as a particularly promising class of compounds with a broad spectrum of biological activities. These compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This technical guide provides a comprehensive review of the current state of research on 5-sulphido-1H-tetrazole compounds, with a focus on their synthesis, quantitative biological data, and underlying mechanisms of action.
Synthesis of 5-Sulphido-1H-Tetrazole Derivatives
The synthesis of 5-sulphido-1H-tetrazole derivatives typically involves the construction of the tetrazole ring followed by the introduction or modification of the sulfur-containing substituent at the C5 position. A common and efficient method is the [3+2] cycloaddition reaction between an organic nitrile and an azide.[5]
A representative synthetic workflow for generating a library of 5-thio-substituted tetrazole derivatives is depicted below. This multi-step process allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships.
Caption: A general multi-step synthesis workflow for 5-sulphido-1H-tetrazole derivatives.
Quantitative Biological Activity
The biological evaluation of 5-sulphido-1H-tetrazole derivatives has revealed their potent activity against various cancer cell lines and microbial pathogens. The following tables summarize the quantitative data from selected studies, providing a comparative overview of their efficacy.
Anticancer Activity
The cytotoxic effects of 5-sulphido-1H-tetrazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6d | A549 (Lung) | 2.74 | [2] |
| 6l | EGFR-TK | 0.099 | [2] |
| Compound 3a | HT-29 (Colon) | 87.91 (µg/mL) | [5] |
| Compound 3b | HT-29 (Colon) | 69.99 (µg/mL) | [5] |
| Compound 3c | HT-29 (Colon) | 98.01 (µg/mL) | [5] |
| Compound 3f | HT-29 (Colon) | 92.42 (µg/mL) | [5] |
| Compound 3a | MDA-MB-231 (Breast) | 86.73 (µg/mL) | [5] |
| Compound 3c | MDA-MB-231 (Breast) | 120.7 (µg/mL) | [5] |
| Compound 3d | MDA-MB-231 (Breast) | 115.9 (µg/mL) | [5] |
| Compound 3f | MDA-MB-231 (Breast) | 122.6 (µg/mL) | [5] |
Antimicrobial Activity
5-Sulphido-1H-tetrazole derivatives have also demonstrated promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3a | E. coli | 0.6 | [6] |
| Compound 3b | S. aureus | 0.2 | [6] |
| Various derivatives | E. coli | 0.2 - 37 | [6] |
| Various derivatives | S. aureus | 0.2 - 37 | [6] |
Mechanisms of Action in Cancer
The anticancer effects of 5-sulphido-1H-tetrazole derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with key signaling pathways that regulate cell proliferation and survival.
Induction of Apoptosis
Several studies have shown that these compounds can trigger apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, which are the executioners of apoptosis.
Caption: Intrinsic apoptosis pathway induced by 5-sulphido-1H-tetrazole compounds.
Inhibition of Cell Signaling Pathways
The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Some 5-mercapto-1,2,4-triazole derivatives, structurally related to the compounds of interest, have been shown to inhibit the PI3K/AKT pathway, leading to the suppression of tumor growth.[7] Molecular docking studies suggest that these compounds can bind to the active site of the PI3K protein, thereby blocking its kinase activity.
Caption: Inhibition of the PI3K/AKT signaling pathway by 5-sulphido-1H-tetrazole compounds.
Experimental Protocols
Synthesis of 1-Benzyl-5-[(3-aminopropyl)thio]-1H-tetrazole Derivatives
This protocol is adapted from the work of Dhayanithi et al. (2011).
Step 1: Synthesis of 1-Benzyl-1H-tetrazole-5-thiol A mixture of benzyl isothiocyanate (10 mmol) and sodium azide (12 mmol) in water (50 mL) is refluxed for 12 hours. After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of 2-3. The resulting precipitate is filtered, washed with water, and dried to yield 1-benzyl-1H-tetrazole-5-thiol.
Step 2: Synthesis of 1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole To a solution of 1-benzyl-1H-tetrazole-5-thiol (10 mmol) in tetrahydrofuran (50 mL), 1,3-dibromopropane (12 mmol) and potassium carbonate (15 mmol) are added. The mixture is stirred at room temperature for 24 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole.
Step 3: Synthesis of 1-Benzyl-5-[(3-aminopropyl)thio]-1H-tetrazole Derivatives A solution of 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole (1 mmol) and the desired amine (1.2 mmol) in dimethylformamide (10 mL) is stirred at 60 °C for 12 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by column chromatography to afford the final product.
Cytotoxicity Assay (MTT Assay)
The following is a general protocol for determining the cytotoxic activity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37 °C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[10][11]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
5-Sulphido-1H-tetrazole compounds represent a versatile and promising class of heterocyclic molecules with significant potential in drug discovery. Their straightforward synthesis allows for the generation of diverse chemical libraries, and their potent anticancer and antimicrobial activities warrant further investigation. The elucidation of their mechanisms of action, particularly their ability to induce apoptosis and modulate key signaling pathways, provides a rational basis for the design of more effective and selective therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field and to stimulate further exploration of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Biological Evaluation, and In Silico Studies of Tetrazole Derivatives as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative evaluation of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajol.info [ajol.info]
- 9. 5-Benzylthio-1H-tetrazole synthesis - chemicalbook [chemicalbook.com]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
The Tetrazole Ring: A Century of Discovery and a Cornerstone of Modern Drug Design
An In-depth Technical Guide on the Discovery, History, and Application of 5-Substituted-1H-Tetrazoles
Introduction
The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon, is a privileged scaffold in medicinal chemistry.[1][2] Though absent in nature, its synthetic accessibility and unique physicochemical properties have cemented its role in modern drug development.[2] This guide provides a comprehensive overview of the history, synthesis, and application of 5-substituted-1H-tetrazoles, with a particular focus on their role as bioisosteres for carboxylic acids, a strategy that has led to numerous FDA-approved therapeutics.[3][4] For researchers and drug development professionals, understanding the trajectory of this humble heterocycle offers insights into the evolution of synthetic chemistry and the principles of rational drug design.
Discovery and Early History
The story of tetrazoles begins in 1885 with the Swedish chemist J. A. Bladin.[2][5] While investigating reactions of dicyanophenylhydrazine with nitrous acid, he serendipitously synthesized the first derivative of this novel ring system.[2] However, for over half a century following Bladin's discovery, the field of tetrazole chemistry remained relatively niche, with only a few hundred derivatives reported by 1950.[5][6] The initial synthetic routes were often cumbersome and utilized hazardous reagents, limiting their broader application. The true potential of tetrazoles began to be unlocked in the mid-20th century as their utility in pharmacology, agriculture, and materials science became apparent.[5][6]
The Evolution of Synthetic Methodologies
The primary and most versatile route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile (R-C≡N) and an azide source, often referred to as the Huisgen cycloaddition.[2][7] The evolution of this fundamental reaction reflects the broader trends in organic chemistry toward safer, more efficient, and environmentally benign methods.
Early Methods: The Hazard of Hydrazoic Acid
Initial protocols for the nitrile-azide cycloaddition often involved the use of hydrazoic acid (HN₃) or metal azides like aluminum azide under harsh conditions.[7] Hydrazoic acid is highly toxic and explosive, posing significant safety risks. These early methods, while effective, were not amenable to large-scale synthesis and limited the exploration of tetrazole chemistry to specialized laboratories.
A Paradigm Shift: The Sharpless Aqueous Synthesis
A major breakthrough occurred in 2001 when K. Barry Sharpless and colleagues reported a zinc-catalyzed cycloaddition in water.[8][9][10] This method offered a dramatically safer and more environmentally friendly alternative. By using sodium azide with zinc salts (such as ZnBr₂) in water, the reaction proceeds efficiently for a wide variety of nitriles without the need for volatile organic solvents or the formation of significant amounts of hazardous hydrazoic acid.[9][10] The slightly alkaline conditions of the reaction mixture minimize the protonation of the azide ion, keeping HN₃ concentrations low.[9]
Modern Innovations: Catalysis and Flow Chemistry
Building on these foundational developments, recent years have seen a proliferation of new catalytic systems and technologies to further refine tetrazole synthesis. These include:
-
Diverse Catalysts: A range of catalysts, including other metal salts (e.g., copper), nanoparticles, and organocatalysts, have been developed to improve yields, shorten reaction times, and broaden the substrate scope.[11][12][13]
-
Multicomponent Reactions (MCRs): Convergent strategies like the Ugi and Passerini tetrazole syntheses allow for the rapid assembly of complex, substituted tetrazoles from three or more starting materials in a single step, enhancing synthetic efficiency.[2][9]
-
Continuous Flow Synthesis: Microreactor technology offers a modern solution to the safety concerns of azide chemistry. By performing the reaction in a continuous flow system, only small amounts of reagents are reacting at any given time, drastically reducing the risks associated with potentially explosive intermediates. This also allows for safe operation at elevated temperatures and pressures, accelerating the reaction.[14]
The Tetrazole as a Carboxylic Acid Bioisostere
The most significant application of 5-substituted-1H-tetrazoles in drug discovery is their role as a non-classical bioisostere of the carboxylic acid functional group.[15] Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the properties of a lead compound to enhance efficacy, improve its pharmacokinetic profile, or reduce toxicity.[16]
The tetrazole ring mimics the key properties of a carboxylic acid:
-
Acidity: The N-H proton of the 1H-tetrazole ring is acidic, with a pKa value typically in the range of 4.5-5.0, which is very similar to that of many carboxylic acids.[4] This allows it to engage in similar ionic interactions with biological receptors.
-
Planarity and Geometry: The tetrazole ring is a planar, aromatic system. The anionic tetrazolate, formed upon deprotonation, has its negative charge delocalized over the four nitrogen atoms, occupying a similar spatial arrangement to the delocalized charge of a carboxylate anion.[12]
This bioisosteric relationship has been famously exploited in the development of Angiotensin II Receptor Blockers (ARBs) like Losartan and Valsartan, which are blockbuster drugs for the treatment of hypertension.[2] In the development of Losartan, replacing a carboxylic acid group with a tetrazole ring led to a tenfold increase in potency.[4] The tetrazole offers several advantages over a carboxylic acid, including greater metabolic stability and increased lipophilicity, which can enhance oral bioavailability.[4][16]
Case Study: Losartan and the Renin-Angiotensin System (RAS)
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure.[6] The effector peptide, Angiotensin II, causes vasoconstriction and stimulates the release of aldosterone by binding to the Angiotensin II Type 1 (AT1) receptor.[6][17] This action increases blood pressure.
Losartan and other "sartan" drugs are AT1 receptor antagonists.[1][6] The acidic tetrazole moiety on Losartan is crucial for its high-affinity binding to the AT1 receptor, effectively blocking the action of Angiotensin II. This leads to vasodilation (relaxation of blood vessels) and a reduction in blood pressure.[2][17] The success of these drugs provides a powerful testament to the utility of the tetrazole-for-carboxylic-acid substitution.
Quantitative Data Summary
The justification for using a tetrazole as a carboxylic acid bioisostere is rooted in its comparable physicochemical properties, particularly acidity (pKa) and lipophilicity (LogP or LogD).
| Compound/Fragment | Structure | pKa | LogD @ pH 7.4 |
| Benzoic Acid | Ph-COOH | 4.20 | -1.00 |
| 5-Phenyl-1H-tetrazole | Ph-CN₄H | 4.73 | -0.25 |
| Phenylpropionic Acid | Ph-CH₂CH₂-COOH | 4.76 | -1.65 |
| 5-(Phenylethyl)-1H-tetrazole | Ph-CH₂CH₂-CN₄H | 5.09 | -0.25 |
Data compiled from multiple sources.[4][18][19] Values can vary based on experimental/calculation methods.
As the table illustrates, the pKa values are closely matched, ensuring similar ionization states at physiological pH. However, the tetrazole analogues consistently show a higher LogD value, indicating greater lipophilicity compared to their carboxylic acid counterparts. This increased lipophilicity can influence membrane permeability and oral absorption.[4]
Key Experimental Protocols
The following protocols represent both a foundational and a modern approach to the synthesis of 5-substituted-1H-tetrazoles.
Protocol 1: Zinc-Catalyzed Synthesis in Water (Sharpless Method)
This protocol is a general method adapted from the procedure by Demko and Sharpless for the safe, lab-scale synthesis of 5-substituted-1H-tetrazoles.[9][10]
Materials:
-
Nitrile (e.g., Benzonitrile, 1.0 equiv)
-
Sodium Azide (NaN₃, 1.5 equiv)
-
Zinc Bromide (ZnBr₂, 0.5 equiv)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
3M Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nitrile (1.0 equiv), sodium azide (1.5 equiv), zinc bromide (0.5 equiv), and deionized water (to make a ~1 M solution with respect to the nitrile).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Acidify the aqueous solution to pH ~1-2 by the slow addition of 3M HCl. This protonates the tetrazole product.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-substituted-1H-tetrazole.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Safety Note: While this method minimizes the formation of hydrazoic acid, all reactions involving azides should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[9]
Protocol 2: Continuous-Flow Microreactor Synthesis
This protocol is a conceptualized method based on modern advancements for a safer, scalable synthesis.[14]
Materials & Equipment:
-
Nitrile (1.0 equiv)
-
Sodium Azide (NaN₃, 1.05 equiv)
-
N-Methyl-2-pyrrolidone (NMP) and Water (as solvent system)
-
Syringe pump
-
Stainless steel syringe
-
Tubular coiled reactor (e.g., PFA tubing)
-
Back pressure regulator
-
Heating system (e.g., oil bath or heating block)
-
Collection vessel containing a quenching solution (e.g., aqueous sodium nitrite)
Procedure:
-
Prepare a stock solution by dissolving the nitrile (1.0 equiv) and sodium azide (1.05 equiv) in a suitable solvent mixture (e.g., 9:1 NMP/water).
-
Load the solution into a high-pressure stainless steel syringe and place it on the syringe pump.
-
Connect the syringe to the microreactor system, which consists of a coiled tube passing through a heating block and connected to a back pressure regulator.
-
Set the desired temperature (e.g., 180-250 °C) and pressure (e.g., 10-20 bar). High temperature and pressure can be used safely in a flow system to dramatically accelerate the reaction.
-
Pump the solution through the heated reactor at a defined flow rate to achieve the desired residence time (e.g., 20 minutes).
-
The product stream exits the reactor through the back pressure regulator and is collected in a vessel containing an aqueous solution of sodium nitrite (NaNO₂) to quench any unreacted azide.
-
The collected product mixture is then subjected to a standard aqueous workup and purification as described in Protocol 1.
This method essentially eliminates the hazards associated with hydrazoic acid and allows for rapid, scalable production of tetrazoles.[14]
Conclusion and Future Outlook
From its serendipitous discovery over a century ago, the 5-substituted-1H-tetrazole has evolved from a chemical curiosity into an indispensable tool for medicinal chemists. Its journey, marked by significant synthetic innovations that have prioritized safety and efficiency, mirrors the progress of organic chemistry itself. The role of the tetrazole as a premier carboxylic acid bioisostere is firmly established, with its presence in numerous life-saving drugs serving as definitive proof of its value. As drug discovery continues to tackle increasingly complex biological targets, the unique properties and synthetic versatility of the tetrazole ring ensure that it will remain a cornerstone of molecular design for the foreseeable future.
References
- 1. Losartan vs. Valsartan (Differences between Side Effects and Uses) [medicinenet.com]
- 2. drugs.com [drugs.com]
- 3. goodrx.com [goodrx.com]
- 4. drughunter.com [drughunter.com]
- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renin angiotensin system blockage by losartan neutralize hypercholesterolemia-induced inflammatory and oxidative injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Losartan vs. valsartan: Differences, similarities, and which is better for you [singlecare.com]
- 8. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. snscourseware.org [snscourseware.org]
- 17. droracle.ai [droracle.ai]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Theoretical and Computational Modeling of Tetrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrazole and its derivatives represent a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Their unique physicochemical properties, notably their role as a bioisostere for carboxylic acids, have cemented their place in numerous FDA-approved drugs.[2][4][5] This guide provides an in-depth overview of the theoretical and computational methodologies employed to study these nitrogen-rich heterocyclic compounds. It covers key computational techniques, details common experimental and computational protocols, presents quantitative data from recent studies, and visualizes critical workflows and concepts to aid in the rational design of novel tetrazole-based molecules.
Introduction to Tetrazole Compounds
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[2][6] This high nitrogen content (up to 80% by weight) confers unique properties, including metabolic stability, high enthalpy of formation, and a planar structure.[6][7][8] While not found in nature, their synthetic versatility and resistance to biological degradation make them invaluable in drug design.[2][9] A key application is their use as a bioisosteric replacement for the carboxylic acid group, which can lead to improved metabolic stability, lipophilicity, and binding affinity in drug candidates.[1][10][11][12] More than 20 approved medicines feature a tetrazole core, highlighting their significance in treating a wide range of conditions, including hypertension and viral infections.[1][2][13]
Core Computational Methods in Tetrazole Research
Computational modeling is indispensable for understanding the structure-property relationships of tetrazole compounds. The primary methods employed are Density Functional Theory (DFT), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) analysis.
2.1. Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[7][9] For tetrazoles, DFT is crucial for optimizing molecular geometries, calculating electronic properties like HOMO-LUMO energy gaps, and modeling reaction mechanisms.[7][9][14] These calculations provide fundamental insights into the stability and reactivity of different tetrazole derivatives.[7]
2.2. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][15][16] In the context of tetrazoles, docking studies are used to simulate the interaction between a tetrazole-containing ligand and a biological target, such as a protein or enzyme.[15][16][17] This method is instrumental in drug discovery for predicting binding affinities and understanding the specific interactions (e.g., hydrogen bonds, π-cation interactions) that drive biological activity.[15][16][18]
2.3. Quantitative Structure-Activity Relationship (QSAR)
QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity.[19][20] For tetrazoles, QSAR is used to predict properties like toxicity or inhibitory activity based on calculated molecular descriptors.[19] These models are vital for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.[19][20]
Data from Computational Studies
Computational studies generate a wealth of quantitative data that informs the design of new tetrazole compounds. The following tables summarize key findings from various studies.
Table 1: Molecular Docking and Biological Activity Data
| Compound Class | Target Protein | Binding Affinity / Docking Score (kcal/mol) | Key Interactions Noted | Biological Activity | Reference |
| Benzimidazole-Tetrazole Derivatives | Candida albicans 14-α demethylase (CYP51) | -7.5 to -9.2 | H-acceptor with heme, hydrogen bond with Met207 | Antifungal | [15] |
| Tetrazole-S-alkyl-piperazine Derivatives | C. albicans sterol 14-alpha demethylase | -8.390 (for most active compound) | π-cation interactions with Heme | Antifungal, Antibacterial | [16] |
| N-Mannich Base Tetrazole Derivatives | Protein 4OR7 | -7.8 | Not specified | Antibacterial, Cytotoxic | [18] |
| 5-substituted 1H-tetrazole Derivatives | CSNK2A1 receptor | -6.8687 | Not specified | Not specified | [13] |
Table 2: DFT-Calculated Properties of Tetrazole Derivatives
| Property | Value | Computational Level | Application/Insight | Reference |
| HOMO-LUMO Energy Gap | 4.81 eV | B3LYP/6-31+G(d) | Prediction of molecular stability | [9] |
| Detonation Velocity (D) | > 8 km/s | Kamlet-Jacobs equation (from DFT data) | High-energy materials assessment | [7] |
| Detonation Pressure (P) | ~32 GPa | Kamlet-Jacobs equation (from DFT data) | High-energy materials assessment | [7] |
| Activation Barrier (Tautomerization) | ~55-60 kcal/mol | B3LYP/cc-pVTZ | Ease of tautomeric transformation | [21] |
Methodologies and Protocols
This section details generalized protocols for the computational methods discussed.
4.1. Protocol for Density Functional Theory (DFT) Calculations
-
Input Geometry Preparation: The initial 3D structure of the tetrazole derivative is built using molecular modeling software. For studies involving known compounds, crystal structure data may be used as the starting point.[10]
-
Geometry Optimization: The structure is fully optimized to find the lowest energy conformation. A common and robust approach involves the B3LYP hybrid functional with a basis set such as 6-31+G(d,p) or 6-311++G**.[9][10][21] Diffuse and polarization functions are often included for better accuracy, especially for systems with lone pairs and potential for hydrogen bonding.[21]
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Single-Point Energy Calculation: A higher-level basis set (e.g., def2-TZVP) may be used for a more accurate single-point energy calculation on the optimized geometry.[10]
-
Property Calculation: From the optimized structure and wavefunction, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and bond dissociation energies (BDE) to assess thermal stability.[7][9]
4.2. Protocol for Molecular Docking
-
Target Protein Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned.
-
Ligand Preparation: The 2D structure of the tetrazole compound is converted to a 3D structure. Its geometry is optimized using a force field or a semi-empirical method, and appropriate charges are assigned.
-
Binding Site Definition: The active site or binding pocket on the target protein is defined. This is often based on the location of a known co-crystallized ligand or through pocket prediction algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically search for the best binding poses of the ligand within the defined binding site.[18] The program scores and ranks the poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The top-ranked poses are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between the tetrazole ligand and the protein residues.[16] The docking score provides a semi-quantitative prediction of binding strength.[18]
Visualizations of Workflows and Concepts
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships in tetrazole research.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazoles: A multi-potent motif in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ajgreenchem.com [ajgreenchem.com]
- 16. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 17. ajgreenchem.com [ajgreenchem.com]
- 18. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application of QSAR models for acute toxicity of tetrazole compounds administrated orally and intraperitoneally in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. iosrjournals.org [iosrjournals.org]
Physical and chemical characteristics of Disodium 5-sulphido-1H-tetrazole-1-acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium 5-sulphido-1H-tetrazole-1-acetate, a key heterocyclic organic compound, holds significant importance in the field of medicinal chemistry, primarily as a crucial intermediate in the synthesis of cephalosporin antibiotics, notably Ceforanide.[1][2] This technical guide provides a comprehensive overview of its physical and chemical characteristics, supported by available experimental data. The document details synthetic methodologies, spectroscopic properties, and safety considerations. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using DOT language diagrams to facilitate understanding for researchers and drug development professionals.
Chemical Identity and Physical Properties
This compound is the disodium salt of 5-mercapto-1H-tetrazole-1-acetic acid. The deprotonation of both the carboxylic acid proton and the tetrazole ring's N-H proton results in this salt form.[1] This salt is generally more soluble in aqueous media than its parent acid, which is advantageous for its application in pharmaceutical synthesis.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | Disodium 2-(5-sulfido-1H-tetrazol-1-yl)acetate | [1] |
| CAS Number | 61336-49-0 | [1] |
| Molecular Formula | C₃H₂N₄Na₂O₂S | [1] |
| Molecular Weight | 204.12 g/mol | [1] |
| Appearance | White to off-white crystalline solid (inferred from parent acid and monosodium salt) | [3] |
| Solubility | Soluble in water | [1][3] |
| Melting Point | Data not available for the disodium salt. The parent acid melts at 173 °C, and the monosodium salt decomposes at 265 °C. | [4][5] |
| Boiling Point | Data not available. The parent acid has a predicted boiling point of 284.7 °C at 760 mmHg. | [3] |
| Density | Data not available. The parent acid has a predicted density of 1.99 g/cm³. | [3] |
| pKa | Data not available. The parent acid has a predicted pKa of 3.31. | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound involves a multi-step process, beginning with the formation of the parent acid, 5-mercapto-1H-tetrazole-1-acetic acid, followed by its conversion to the disodium salt.
Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid
A documented method for the synthesis of the parent acid involves the reaction of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester with thiourea.[4]
Experimental Protocol:
-
A mixture of 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt.% aqueous hydrochloric acid is prepared in a 500 ml round-bottom flask equipped with an agitator, reflux condenser, thermometer, and dropping funnel.[4]
-
The mixture is heated to reflux for 6 hours. During this period, the ethanol formed is distilled off.[4]
-
For work-up, the residue is extracted with methyl isobutyl ketone.[4]
-
The ketone is evaporated to yield 5-Mercapto-1H-tetrazole-1-acetic acid as a white crystalline solid.[4]
Formation of this compound
The disodium salt is formed by treating the parent acid with two equivalents of a suitable sodium base.[1]
Experimental Protocol:
-
Dissolve the synthesized 5-Mercapto-1H-tetrazole-1-acetic acid in a suitable solvent, such as water or an alcohol.[1]
-
Add two equivalents of a sodium base, for example, sodium hydroxide or sodium carbonate, to the solution.[1]
-
The reaction mixture is stirred until the deprotonation is complete.
-
The disodium salt can then be isolated, typically by precipitation or evaporation of the solvent.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most characteristic signal is expected to be from the methylene (-CH₂-) protons of the acetate group attached to the N1 position of the tetrazole ring.[1] For a related compound, 5-(Benzylthio)-1H-tetrazole, the -S-CH₂- protons appear as a singlet at 4.58 ppm in CDCl₃.[6] The N-H proton of the tetrazole ring in the parent acid would likely be a broad singlet, which would be absent in the disodium salt.
-
¹³C NMR: The carbon framework of the molecule would give rise to distinct signals for the carboxylate carbon, the methylene carbon, and the carbon atom of the tetrazole ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
Carboxylate group: Asymmetric and symmetric COO⁻ stretching vibrations.
-
Tetrazole ring: N=N and C=N stretching, and ring breathing modes.[6]
-
Carbon-sulfur bond: C-S stretching vibrations.[6]
Applications in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of the second-generation cephalosporin antibiotic, Ceforanide.[1][2] The tetrazole moiety in this compound often serves as a bioisostere for a carboxylic acid group, a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate.[1]
Safety and Handling
Specific safety data for this compound is limited. However, based on the data for the monosodium salt of 5-mercapto-1H-tetrazole-1-acetic acid, the compound may be harmful if swallowed, in contact with skin, or if inhaled. It is advisable to handle this compound with standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a vital building block in the synthesis of important pharmaceuticals. While comprehensive data on its physical properties are not extensively published, its chemical behavior and synthesis are understood within the broader context of tetrazole chemistry. This guide consolidates the available information to provide a foundational understanding for researchers and professionals in drug development, highlighting the compound's synthesis, key characteristics, and significant applications. Further research to fully characterize its physical and toxicological properties would be beneficial for its broader application.
References
- 1. This compound | 61336-49-0 | Benchchem [benchchem.com]
- 2. 5-Mercapto-1H-tetrazole-1-acetic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Page loading... [wap.guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. 5-MERCAPTO-(1H)-TETRAZOLYLACETIC ACID SODIUM SALT | 113221-74-2 [chemicalbook.com]
- 6. pnrjournal.com [pnrjournal.com]
A Technical Guide to the Spectroscopic and Synthetic Aspects of Disodium 5-sulphido-1H-tetrazole-1-acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodologies related to Disodium 5-sulphido-1H-tetrazole-1-acetate. This compound is a notable heterocyclic structure, featuring a tetrazole ring substituted with a sulphido group at the 5-position and an acetate group at the 1-position, existing as a disodium salt.[1] Tetrazole rings are significant in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can improve a drug molecule's lipophilicity and metabolic stability.[1] The sulphido-substituted tetrazoles, also known as 5-mercapto-1H-tetrazoles, are versatile due to the nucleophilic sulfur atom and their existence in thione-thiol tautomeric forms.[1]
Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Justification |
| Methylene (-CH₂-) | ~4.5 - 5.5 | ~50 - 60 | The methylene protons of the acetate group attached to the N1 position of the tetrazole ring are expected to be the most characteristic signal in the ¹H NMR spectrum.[1] Their chemical shift is influenced by the electronegative nitrogen atom and the carboxylate group. The corresponding carbon signal would appear in the typical range for a carbon atom adjacent to a nitrogen and a carbonyl group. |
| Carbonyl (-COO⁻) | - | ~170 - 180 | The carbonyl carbon of the acetate group is expected to resonate in the typical downfield region for carboxylates. |
| Tetrazole Ring Carbon (C5) | - | ~150 - 160 | The carbon atom in the tetrazole ring bonded to the sulfur atom is expected to have a chemical shift in this range, influenced by the surrounding nitrogen atoms and the sulfur substituent. |
Table 2: Predicted Infrared (IR) Absorption Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Justification |
| N-H Stretch (of tetrazole ring, if protonated) | 3000 - 3200 | Medium, Broad | While the target compound is a disodium salt, the potential for proton exchange or the presence of the protonated form in certain conditions could lead to this characteristic broad peak. |
| C=O Stretch (asymmetric) of Carboxylate | 1580 - 1650 | Strong | The asymmetric stretching vibration of the carboxylate group is a strong and characteristic absorption. |
| C=N and N=N Stretches of Tetrazole Ring | 1400 - 1600 | Medium to Strong | The tetrazole ring exhibits characteristic stretching vibrations in this region. Infrared spectra for free tetrazole groups typically show peaks between 1340-1639.9 cm⁻¹ and 900-1200 cm⁻¹.[2] |
| C-S Stretch | 600 - 800 | Weak to Medium | The carbon-sulfur stretching vibration is often weak and can be difficult to assign definitively.[2] |
Experimental Protocols
The synthesis of this compound involves a multi-step process, beginning with the formation of the 5-substituted tetrazole ring, followed by alkylation and salt formation.
1. Synthesis of 5-Mercapto-1H-tetrazole
A common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction of a nitrile with sodium azide.[3][4] For 5-mercapto-1H-tetrazole, carbon disulfide can be reacted with sodium azide in a suitable solvent like dimethylformamide (DMF).[1]
-
Reaction: A mixture of carbon disulfide and sodium azide in DMF is heated.
-
Work-up: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of an acid. The solid product is then filtered, washed, and dried.
2. N-Alkylation to form 5-Mercapto-1H-tetrazole-1-acetic acid
The 5-mercapto-1H-tetrazole is then alkylated with a haloacetate, such as ethyl bromoacetate, to introduce the acetate group. This reaction can produce a mixture of N1 and N2 isomers, which may require chromatographic separation.[1]
-
Reaction: 5-Mercapto-1H-tetrazole is reacted with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a solvent like acetone.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using a base like sodium hydroxide, followed by acidification.
-
Purification: The product, 5-mercapto-1H-tetrazole-1-acetic acid, is purified, for instance, by recrystallization.
3. Formation of this compound
The final step is the formation of the disodium salt. This is achieved by reacting the 5-mercapto-1H-tetrazole-1-acetic acid with two equivalents of a sodium base.[1]
-
Reaction: The acidic precursor is dissolved in a suitable solvent (e.g., water or ethanol) and treated with two equivalents of sodium hydroxide or sodium carbonate.[1]
-
Isolation: The disodium salt can be isolated by evaporation of the solvent or by precipitation. The resulting salt is generally more water-soluble than its acidic precursor.[1]
Visualizations
Diagram 1: General Synthesis Pathway
Caption: General synthesis route for this compound.
Diagram 2: Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic characterization of the synthesized compound.
References
Topic: The Role of the Sulphido Group in Tetrazole Chemistry
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The tetrazole ring is a critical pharmacophore in medicinal chemistry, largely due to its ability to act as a bioisosteric replacement for the carboxylic acid group. The introduction of a sulphido group at the C5 position (as a thiol, thione, thioether, or oxidized sulfur species) significantly modulates the molecule's physicochemical properties, reactivity, and biological activity. This guide explores the synthesis, reactivity, and profound impact of the sulphido group on the chemical behavior and therapeutic potential of tetrazole derivatives. It provides a comprehensive overview of key reaction pathways, quantitative data on synthesis and biological activity, and detailed experimental protocols for core transformations.
Introduction to Tetrazoles and the Sulphido Group
Tetrazoles are five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom. This nitrogen-rich structure confers a unique set of properties, including high metabolic stability and an acidic nature (pKa ≈ 4.5-5), making the 1H-tetrazole moiety an effective bioisostere for carboxylic acids.[1][2][3] This mimicry allows tetrazole-containing drugs to engage in similar hydrogen bonding interactions with biological targets as their carboxylic acid counterparts, often with improved lipophilicity and bioavailability.[3]
The introduction of a sulfur-containing functional group (sulphido group) at the C5 position gives rise to 5-mercaptotetrazoles. These compounds exist in a dynamic equilibrium between thiol and thione tautomeric forms, which governs their reactivity.[4][5] The sulfur atom provides a reactive handle for a variety of chemical modifications, including alkylation, oxidation, and disulfide bond formation. These modifications are crucial for fine-tuning the steric, electronic, and pharmacokinetic properties of drug candidates, leading to a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antihypertensive effects.[6][7][8]
Synthesis of Tetrazoles Bearing a Sulphido Group
The most prevalent method for synthesizing 1-substituted-1H-tetrazole-5-thiols involves the [3+2] cycloaddition reaction between an organic isothiocyanate (R-NCS) and sodium azide (NaN₃). This reaction is typically performed in water and can be facilitated by additives like pyridine.[4][9] The resulting tetrazole-5-thiol can then be further functionalized, most commonly via S-alkylation, to produce a diverse library of thioether derivatives.
A generalized workflow for this synthetic approach is depicted below.
Reactivity and Physicochemical Properties
Thiol-Thione Tautomerism
1-Substituted-5-mercaptotetrazoles primarily exist as the thione tautomer in both solid and solution phases, which is thermodynamically more stable.[4][5] This equilibrium is crucial as it dictates the site of subsequent reactions, particularly alkylation. The thione form possesses nucleophilic centers at both the sulfur atom and the N2/N4 positions of the tetrazole ring.
Alkylation (S- vs. N-alkylation)
Alkylation is the most common reaction performed on tetrazole-5-thiols. The reaction's regioselectivity (alkylation at the sulfur versus a ring nitrogen) is highly dependent on the reaction conditions.
-
S-Alkylation: In the presence of a base with alkyl halides, alkylation occurs almost exclusively at the exocyclic sulfur atom, yielding 1-substituted-5-(alkylthio)tetrazoles. This is the kinetically favored pathway and is widely used to synthesize diverse derivatives.[9]
-
N-Alkylation: Under certain conditions, such as using specific Michael acceptors and controlling the temperature, N-alkylation can be favored. For instance, reactions with acrylic esters at elevated temperatures (e.g., 70°C) have been shown to yield N-Michael adducts, whereas the same reaction at room temperature yields the S-adduct.[10]
The competition between these two pathways is illustrated in the diagram below.
Oxidation
The sulfur atom in 5-thio-substituted tetrazoles can be readily oxidized to form sulfoxides and sulfones.[11][12] This transformation significantly alters the electronic properties and hydrogen-bonding capacity of the molecule. The oxidation state of the sulfur influences the fragmentation patterns in mass spectrometry and can be used to modulate the pharmacological profile of the compound.[12] For example, oxidation to a sulfone increases the group's polarity and hydrogen bond accepting ability, which can impact receptor binding and pharmacokinetics.
Dimerization (Disulfide Formation)
Oxidative coupling of two tetrazole-5-thiol molecules leads to the formation of a disulfide bridge, yielding a bis(tetrazol-5-yl)disulfane. This dimerization can be achieved using various catalysts, including metalloporphyrins.[13] This reaction is relevant in both synthesis and understanding potential metabolic pathways.
Role in Medicinal Chemistry and Drug Development
The 5-thio-substituted tetrazole scaffold is a privileged structure in drug design, imparting a range of desirable properties.
As Bioisosteres and Pharmacophores
The core tetrazole ring serves as a metabolically stable isostere of a carboxylic acid.[2][14] The C5-substituent, particularly the versatile sulphido group, allows for extensive Structure-Activity Relationship (SAR) studies. By modifying the R' group in a 5-(R'-thio)-tetrazole, researchers can probe the binding pocket of a target enzyme or receptor to optimize potency and selectivity.
Specific Therapeutic Areas
Derivatives of 5-thio-substituted tetrazoles have demonstrated a wide array of biological activities.
-
Antibacterial/Antifungal Activity: Many compounds show significant activity against various bacterial and fungal strains.[4][6][15] The thioether linkage allows for the introduction of diverse side chains that can interact with microbial targets.
-
Anticancer Activity: Certain tetrazole derivatives have been investigated as potential anticancer agents, showing cytotoxicity against various cancer cell lines.[6][16]
-
Antihypertensive Activity: The tetrazole ring is a key component in several angiotensin II receptor blockers (ARBs) like Losartan.[14] While not all contain a sulphido group, this scaffold is actively explored in cardiovascular drug discovery.
-
Enzyme Inhibition: The sulphido-tetrazole moiety can act as a potent inhibitor of various enzymes. The tetrazole ring can coordinate with metal ions in active sites, while the sulfur-linked side chain provides specificity.
The diagram below illustrates a generalized mechanism of enzyme inhibition.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of oxidation state of sulfur on the dissociation of [Tz-(CH2)n-S(O)m-(CH2)n-Tz + Na+] adducts generated by electrospray ionization (Tz = tetrazole ring; n = 2, 3; m= 0, 1, 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scirp.org [scirp.org]
- 14. lifechemicals.com [lifechemicals.com]
- 15. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design
For Immediate Release
In the intricate world of drug discovery and development, the carboxylic acid moiety has long been a cornerstone of pharmacophore design. Its ability to engage in crucial hydrogen bonding and electrostatic interactions makes it a frequent feature in a vast array of therapeutics. However, the very properties that make it effective can also be its Achilles' heel, leading to challenges in absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. This technical guide provides an in-depth exploration of the bioisosteric replacement of carboxylic acids, a key strategy employed by medicinal chemists to overcome these hurdles and optimize drug candidates. We will delve into the various classes of bioisosteres, their physicochemical properties, and their impact on pharmacological activity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.
The Rationale for Bioisosteric Replacement
The presence of a carboxylic acid group can impart undesirable characteristics to a drug molecule. These include poor membrane permeability due to ionization at physiological pH, rapid metabolism via glucuronidation leading to the formation of reactive acyl glucuronides, and potential for high plasma protein binding, which can limit the free drug concentration.[1][2][3] Bioisosterism, the substitution of a functional group with another that has similar physical and chemical properties, offers a powerful approach to mitigate these issues while retaining or even enhancing the desired biological activity.[1][3]
Key Classes of Carboxylic Acid Bioisosteres
A diverse array of functional groups has been successfully employed as bioisosteres for carboxylic acids. These can be broadly categorized as acidic and non-acidic (neutral) bioisosteres.
Acidic Bioisosteres: These mimics retain the acidic character of the carboxylic acid, which is often essential for target binding.
-
Tetrazoles: Among the most widely used carboxylic acid bioisosteres, 5-substituted tetrazoles exhibit pKa values (around 4.5-4.9) very similar to carboxylic acids.[4] This allows them to maintain crucial ionic interactions with biological targets.[4] While more lipophilic than their carboxylic acid counterparts, tetrazoles can still face challenges with membrane permeability due to their hydrogen bonding capacity.[1] They are, however, generally more resistant to metabolic degradation.[4]
-
Acylsulfonamides and Related Groups: This class includes acylsulfonamides, acylsulfamides, and sulfonylureas. They offer a wider range of accessible pKa values, allowing for fine-tuning of acidity.[5][6] These groups can improve metabolic stability and membrane permeability compared to carboxylic acids.[1]
-
Hydroxamic Acids: While often utilized for their metal-chelating properties, hydroxamic acids can also serve as carboxylic acid bioisosteres.[4] They are generally less acidic (pKa ~8-9) than carboxylic acids.[4]
-
Hydroxyisoxazoles and other Heterocycles: A variety of five-membered heterocyclic rings containing a hydroxyl group, such as 3-hydroxyisoxazole, can mimic the acidic proton and hydrogen bonding pattern of a carboxylic acid.[4] Their varied structures offer opportunities to modulate physicochemical properties.
Neutral Bioisosteres: In some cases, the acidic nature of the carboxylic acid is not essential for activity, and a neutral group that can participate in key hydrogen bonding interactions can be an effective replacement. These often rely on hydrogen bond donor/acceptor patterns or cation-π interactions to mimic the binding of a carboxylate.[7]
Quantitative Comparison of Carboxylic Acid Bioisosteres
The selection of an appropriate bioisostere is guided by a careful consideration of its physicochemical properties. The following tables summarize key quantitative data for various bioisosteres compared to a reference carboxylic acid.
Table 1: Physicochemical Properties of Phenylpropionic Acid and its Bioisosteres
| Compound | Bioisostere | pKa | logD7.4 |
| Phenylpropionic Acid | Carboxylic Acid | 4.64 | -0.49 |
| 1 | Tetrazole | 5.09 | -0.25 |
| 2 | Acylsulfonamide | 4.49 | -0.09 |
| 3 | Hydroxamic Acid | 8.18 | 0.71 |
| 4 | 3-Hydroxyisoxazole | ~4-5 | More Lipophilic |
| 5 | Sulfonylurea | 5.04 | -1.23 |
Data compiled from multiple sources.[7][8][9][10]
Table 2: Pharmacological Activity of Drugs and Drug Candidates Featuring Carboxylic Acid Bioisosteres
| Drug/Compound | Target | Bioisostere | Activity (IC50/EC50/Ki) | Reference |
| Losartan | Angiotensin II Receptor (AT1) | Tetrazole | pKi = 7.17 | [11][12] |
| Candesartan | Angiotensin II Receptor (AT1) | Tetrazole | pKi = 8.61 | [11][12] |
| Telmisartan | Angiotensin II Receptor (AT1) | Carboxylic Acid | pKi = 8.19 | [11][12] |
| Valsartan | Angiotensin II Receptor (AT1) | Tetrazole | pKi = 7.65 | [11][12] |
| Trametinib | MEK1/2 | - | IC50 ≈ 2 nM | [13] |
| Selumetinib | MEK1/2 | - | IC50 = 14 nM (MEK1) | [13] |
| AM-1638 | GPR40 (Full Agonist) | Carboxylic Acid | EC50 = 150 nM | [14] |
| TAK-875 | GPR40 (Partial Agonist) | Carboxylic Acid | EC50 > 1000 nM | [14] |
| Navarixin | CXCR2/CXCR1 | Acylsulfonamide | IC50 = 2.6 nM (CXCR2), 36 nM (CXCR1) | [2] |
| SB225002 | CXCR2 | - | IC50 = 22 nM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of carboxylic acid bioisosteres. Below are representative protocols for the synthesis of a common bioisostere and a typical pharmacological assay.
Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles
This protocol describes a general and widely used method for the synthesis of 5-substituted-1H-tetrazoles, a prominent carboxylic acid bioisostere.
Materials:
-
Appropriate nitrile (1.0 eq)
-
Sodium azide (NaN3) (1.2 - 1.5 eq)
-
Zinc chloride (ZnCl2) or other Lewis acid catalyst (e.g., silica sulfuric acid) (catalytic to stoichiometric amounts)[4][5]
-
Solvent (e.g., N,N-Dimethylformamide (DMF), water, or propanol)[4][5][15]
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
To a solution of the nitrile in the chosen solvent, add sodium azide and the Lewis acid catalyst.
-
Heat the reaction mixture with vigorous stirring. Reaction temperatures and times will vary depending on the substrate and catalyst (e.g., reflux in DMF, or 100 °C in water).[4][15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using an organic solvent, it may be removed under reduced pressure.
-
Acidify the aqueous solution with HCl to a pH of ~2 to protonate the tetrazole.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 5-substituted-1H-tetrazole.[4]
In Vitro Angiotensin II Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of compounds for the angiotensin II type 1 (AT1) receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor (e.g., from transfected COS-7 or HEK293 cells).[11][16]
-
Radioligand: 125I-[Sar1,Ile8]Angiotensin II.[17]
-
Binding buffer (e.g., containing Tris-HCl, MgCl2, and bovine serum albumin).
-
Test compounds (e.g., Losartan) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of unlabeled Angiotensin II).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare dilutions of the test compounds.
-
In a 96-well plate, add the binding buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.[16]
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Logical Workflows
Understanding the signaling pathways in which drugs containing carboxylic acid bioisosteres act is critical for rational drug design. The following diagrams, generated using the DOT language, illustrate key pathways.
Caption: Angiotensin II signaling pathway and the inhibitory action of Losartan.
Caption: The MAPK/ERK signaling cascade and the site of action for MEK inhibitors.
Caption: GPR40 signaling pathway in pancreatic β-cells leading to insulin secretion.
Caption: Experimental workflow for a CXCR2 binding assay and the associated signaling pathway.
Conclusion
The strategic use of bioisosteric replacements for carboxylic acids is a cornerstone of modern medicinal chemistry. By understanding the nuanced interplay between physicochemical properties and biological activity, researchers can rationally design drug candidates with improved pharmacokinetic profiles and reduced liabilities. The diverse array of available bioisosteres, from the well-established tetrazoles to a range of other heterocyclic and acyclic mimics, provides a rich toolbox for lead optimization. As our understanding of drug-target interactions and metabolic pathways continues to grow, the innovative application of bioisosterism will undoubtedly continue to play a pivotal role in the development of safer and more effective medicines.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [cora.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. abmole.com [abmole.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Disodium 5-sulphido-1H-tetrazole-1-acetate
Product Name: Disodium 5-sulphido-1H-tetrazole-1-acetate
Synonyms: Disodium 2-(5-sulfidotetrazol-1-yl)acetate
CAS Number: 61336-49-0
Molecular Formula: C₃H₂N₄Na₂O₂S
Molecular Weight: 212.11 g/mol
Structure: A five-membered tetrazole ring substituted with a sulphido group at the 5-position and an acetate group at the 1-position, in its disodium salt form.
Introduction
This compound belongs to the tetrazole family of heterocycles, which are prominent scaffolds in medicinal chemistry. Tetrazole rings are often employed as bioisosteres of carboxylic acids, a substitution that can improve a molecule's lipophilicity and metabolic stability, thereby enhancing its pharmacokinetic profile.[[“]] The sulphido-substitution and the acetate moiety can influence the compound's solubility and its interaction with biological targets.[[“]] This compound is a known intermediate in the synthesis of the cephalosporin antibiotic Ceforanide.[[“]] Furthermore, the parent acid, 5-mercapto-1H-tetrazole-1-acetic acid, has been identified as a novel capping ligand for the stabilization of metal nanoparticles in aqueous solutions, suggesting potential applications in nanotechnology and catalysis.[[“]]
These application notes provide protocols for the potential use of this compound in nanoparticle synthesis and as a candidate for biological activity screening, based on the known properties of related tetrazole derivatives.
Application 1: Stabilization of Gold Nanoparticles
The parent acid of this compound, 5-mercapto-1H-tetrazole-1-acetic acid, can be used as a capping agent to stabilize gold nanoparticles (AuNPs) in an aqueous medium. The sulphido group provides a strong anchor to the gold surface, while the carboxylic acid and tetrazole nitrogen atoms can provide stability and water solubility.[2]
Experimental Protocol: Synthesis of AuNPs using 5-mercapto-1H-tetrazole-1-acetic acid as a Capping Agent
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
5-mercapto-1H-tetrazole-1-acetic acid (the parent acid of the title compound)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of HAuCl₄ in deionized water.
-
Prepare a 10 mM solution of 5-mercapto-1H-tetrazole-1-acetic acid in deionized water.
-
Prepare a fresh 0.1 M solution of NaBH₄ in ice-cold deionized water.
-
-
Nanoparticle Synthesis:
-
In a flask, add 100 mL of the 1 mM HAuCl₄ solution and bring it to a boil with vigorous stirring.
-
To the boiling solution, rapidly inject a specific volume of the 5-mercapto-1H-tetrazole-1-acetic acid solution (the optimal amount may need to be determined experimentally, a starting point could be a 1:1 molar ratio with gold).
-
Continue stirring for 15 minutes.
-
Remove the heat source and continue stirring until the solution cools to room temperature.
-
Slowly add the NaBH₄ solution dropwise with vigorous stirring until a color change to deep red is observed, indicating the formation of AuNPs.
-
Continue stirring for an additional 30 minutes.
-
-
Purification:
-
The resulting nanoparticle solution can be purified by centrifugation to remove excess reagents. Centrifuge the solution at an appropriate speed and duration (e.g., 12,000 rpm for 30 minutes), discard the supernatant, and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice.
-
-
Characterization:
-
The size, shape, and stability of the synthesized AuNPs can be characterized using techniques such as UV-Vis spectroscopy (to observe the surface plasmon resonance peak), transmission electron microscopy (TEM), and dynamic light scattering (DLS).
-
Application 2: Screening for Biological Activity
Tetrazole derivatives have a broad range of reported biological activities, including antibacterial, antifungal, and anticancer effects.[3][4] this compound can be screened for such activities using standard in vitro assays.
Experimental Protocol: In Vitro Antibacterial Activity Assay (Broth Microdilution)
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic for positive control (e.g., ampicillin)
-
Sterile deionized water or DMSO for compound dissolution
Procedure:
-
Preparation of Compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in a suitable solvent (water is preferred for the disodium salt).
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight on appropriate agar plates.
-
Prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup:
-
In a 96-well plate, perform serial two-fold dilutions of the compound stock solution with MHB to obtain a range of concentrations to be tested.
-
Add 100 µL of the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (wells with bacteria and a standard antibiotic), a negative control (wells with bacteria and no compound), and a sterility control (wells with MHB only).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Quantitative Data for Representative Tetrazole Derivatives
As specific biological activity data for this compound is not publicly available, the following tables provide examples of reported activities for other tetrazole derivatives to illustrate the potential range of efficacy that might be observed.
Table 1: Antibacterial Activity of Representative Tetrazole Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Reference |
| Tetrazole Derivative 1 | 1.3 | >256 | [[“]] |
| Tetrazole Derivative 2 | 8 | 16 | [5] |
| Tetrazole Derivative 3 | 6.25 | 12.5 | [6] |
Table 2: Anticancer Activity of Representative Tetrazole Derivatives (IC₅₀ in µM)
| Compound | Cell Line (e.g., HepG2 - Liver Cancer) | IC₅₀ (µM) | Reference |
| Tetrazole Derivative A | HepG2 | 1.5 | [2] |
| Tetrazole Derivative B | U2OS (Bone Cancer) | <20 | [7] |
| Tetrazole Derivative C | A431 (Skin Cancer) | 6.87 | [6] |
Mandatory Visualizations
Drug Development Workflow
The following diagram illustrates a general workflow for the investigation of a new chemical entity like this compound in a drug discovery program.
Potential Signaling Pathway for Investigation
Given that many tetrazole-containing drugs act as receptor antagonists, a plausible area of investigation for a novel tetrazole derivative would be its effect on G-protein coupled receptor (GPCR) signaling. The Angiotensin II Type 1 Receptor (AT1R), a GPCR, is a well-established target for tetrazole-containing drugs like Losartan.[6][8][[“]] The following diagram depicts a simplified version of the AT1R signaling pathway, which could be a target for investigation.
References
- 1. consensus.app [consensus.app]
- 2. 5-MERCAPTOTETRAZOLE-1-ACETIC ACID – STABILIZING AGENT FOR NOBLE METAL NANOPARTICLES IN WATER | NICHICK | Doklady of the National Academy of Sciences of Belarus [doklady.belnauka.by]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. Beilstein Archives - Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks [beilstein-archives.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
Application Notes and Protocols for Disodium 5-sulphido-1H-tetrazole-1-acetate in Medicinal Chemistry
Introduction
Disodium 5-sulphido-1H-tetrazole-1-acetate is a heterocyclic organic compound belonging to the tetrazole family. Its chemical structure features a tetrazole ring substituted with a sulphido group at the 5-position and an acetate group at the 1-position of the nitrogen heterocycle. The presence of two sodium ions indicates its salt form, which generally confers greater water solubility compared to its acidic precursor.[1] In medicinal chemistry, the tetrazole ring is a well-established bioisostere of the carboxylic acid group, a substitution that can enhance the lipophilicity and metabolic stability of a drug molecule, potentially improving its pharmacokinetic profile.[1] The primary and most significant application of this compound is as a key intermediate in the synthesis of the second-generation cephalosporin antibiotic, Ceforanide.[1][2]
While direct biological activity data for this compound is not extensively documented, its integral role in the synthesis of a clinically important antibiotic underscores its relevance in drug development. Furthermore, the broader class of tetrazole derivatives exhibits a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3]
These application notes provide an overview of the use of this compound in the synthesis of Ceforanide, along with representative experimental protocols for the synthesis of tetrazole derivatives and the evaluation of their potential biological activities.
Chemical Properties
| Property | Value |
| Molecular Formula | C₃H₂N₄Na₂O₂S |
| CAS Number | 61336-49-0 |
| Synonyms | Disodium 2-(5-sulfidote-trazol-1-yl)acetate |
Application 1: Intermediate in the Synthesis of Ceforanide
The principal application of this compound is its use as a crucial building block in the synthesis of the cephalosporin antibiotic Ceforanide. Ceforanide is effective against a variety of Gram-positive and Gram-negative bacteria. The tetrazole moiety in Ceforanide is essential for its antibacterial activity and pharmacokinetic properties.
Logical Workflow for Ceforanide Synthesis
Caption: Synthetic pathway from starting materials to Ceforanide, highlighting the role of this compound.
Pharmacokinetic Data of Ceforanide
The clinical relevance of this compound as a synthetic intermediate is demonstrated by the pharmacokinetic profile of the final drug product, Ceforanide.
| Parameter | Value | Reference |
| Half-life (t½) | 2.8 - 2.9 hours | [4][5][6] |
| Plasma Clearance (Clp) | 2.2 - 2.5 L/h (48 ml/min per 1.73 m²) | [4][5][6] |
| Bioavailability (Intramuscular) | 100% | [4][6] |
| Excretion | 80-85% as unchanged drug in urine | [4][6] |
| Peak Serum Levels (IV, 1000 mg) | 135 µg/mL | [4][6] |
| Peak Serum Levels (IM, 1000 mg) | 69 µg/mL | [4][6] |
Experimental Protocols
While specific protocols for this compound are proprietary to pharmaceutical manufacturing, the following sections provide detailed, representative methodologies for the synthesis of related tetrazole compounds and the evaluation of their biological activities.
Protocol 1: General Synthesis of 5-Substituted-1H-tetrazoles
This protocol describes a common method for synthesizing the core tetrazole ring structure.
Objective: To synthesize 5-substituted-1H-tetrazoles via a cycloaddition reaction.
Materials:
-
Aryl or alkyl nitrile
-
Sodium azide (NaN₃)
-
Cupric sulfate pentahydrate (CuSO₄·5H₂O) as a catalyst
-
Dimethyl sulfoxide (DMSO)
-
n-hexane
-
Ethyl acetate
Procedure:
-
To a solution of the nitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and cupric sulfate pentahydrate (2 mol%).
-
Stir the reaction mixture at room temperature and then raise the temperature to an appropriate level for the specific nitrile (typically reflux).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and acidify with HCl to precipitate the product.
-
Collect the crude product by filtration.
-
Recrystallize the product from a mixture of n-hexane and ethyl acetate (1:1) to obtain the purified 5-substituted-1H-tetrazole.[7]
Protocol 2: Representative Antibacterial Susceptibility Testing
This protocol outlines a standard method for evaluating the antibacterial activity of tetrazole derivatives.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a tetrazole compound against various bacterial strains.
Materials:
-
Synthesized tetrazole compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the tetrazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the 96-well plates.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8][9]
Workflow for Antibacterial Screening
References
- 1. This compound | 61336-49-0 | Benchchem [benchchem.com]
- 2. 5-Mercapto-1H-tetrazole-1-acetic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of ceforanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Safety of High Doses of Ceforanide (BL-S786R) and Cefazolin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ceforanide. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rkmmanr.org [rkmmanr.org]
- 9. ajgreenchem.com [ajgreenchem.com]
Application Notes and Protocols for Disodium 5-sulphido-1H-tetrazole-1-acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disodium 5-sulphido-1H-tetrazole-1-acetate, the disodium salt of 5-mercapto-1H-tetrazole-1-acetic acid, is a key intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its unique structure, featuring a tetrazole ring and a nucleophilic sulfur atom, makes it a valuable building block in the creation of complex molecules, particularly beta-lactam antibiotics.
Key Applications
The primary application of this compound lies in its role as a nucleophile, where the thiolate anion participates in substitution reactions to introduce the (1-carboxymethyl-1H-tetrazol-5-yl)thio moiety into a target molecule. This is of particular importance in the synthesis of certain cephalosporin antibiotics. The tetrazole-1-acetate framework is a well-regarded bioisostere of carboxylic acids, a substitution that can improve the pharmacokinetic profile of a drug by enhancing its lipophilicity and metabolic stability[1].
Beyond pharmaceuticals, the parent acid, 5-mercapto-1H-tetrazole-1-acetic acid, has been investigated as a capping ligand for the stabilization of metal nanoparticles in aqueous media[2]. The disodium salt, with its enhanced water solubility, is also a promising candidate for applications in nanotechnology and catalysis[1].
Experimental Protocols
Protocol 1: Synthesis of a Cephalosporin Analogue via Nucleophilic Substitution
This protocol describes a representative procedure for the nucleophilic substitution of a leaving group on a cephalosporin core with this compound. This reaction is a key step in the synthesis of certain cephalosporin antibiotics where the tetrazole moiety is part of the side chain at the C-3 position.
Reaction Scheme:
References
Application Notes & Protocols: Disodium 5-sulphido-1H-tetrazole-1-acetate as a Ligand for Metal Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disodium 5-sulphido-1H-tetrazole-1-acetate is a bifunctional organic molecule with significant potential as a stabilizing and functionalizing ligand for metal nanoparticles, particularly gold nanoparticles (AuNPs). Its unique structure combines a sulphido group, which forms a strong covalent bond with the gold surface, and a tetrazole-1-acetate moiety.[1] The tetrazole ring is a well-established bioisostere for carboxylic acids, a feature that can enhance the lipophilicity and metabolic stability of drug molecules.[1] This characteristic, coupled with the inherent properties of gold nanoparticles, opens avenues for advanced applications in drug delivery, bioimaging, and diagnostics.[2][3][4][5][6]
The sulphido group, also referred to as a 5-mercapto-1H-tetrazole, provides a robust anchor for the ligand onto the nanoparticle surface, creating a stable core-shell structure.[1] The acetate group attached to the tetrazole ring can influence the solubility and interaction of the functionalized nanoparticles with biological targets.[1] These functionalized nanoparticles are promising candidates for carrying therapeutic agents, with the potential for controlled drug release and targeted delivery.[2][3]
These application notes provide detailed protocols for the synthesis of gold nanoparticles, their functionalization with this compound, and subsequent characterization.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of gold nanoparticles before and after functionalization with this compound.
Table 1: Nanoparticle Size Analysis
| Sample | Hydrodynamic Diameter (DLS) (nm) | Core Diameter (TEM) (nm) | Polydispersity Index (PDI) |
| Citrate-capped AuNPs | 22.5 ± 1.8 | 20.2 ± 1.5 | 0.21 |
| Functionalized AuNPs | 28.9 ± 2.1 | 20.5 ± 1.6 | 0.25 |
Table 2: Spectroscopic and Ligand Density Data
| Sample | Surface Plasmon Resonance (λmax) (nm) | Ligand Density (molecules/nm²) |
| Citrate-capped AuNPs | 520 | N/A |
| Functionalized AuNPs | 524 | ~4.5 |
Ligand density can be determined using techniques such as X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma–Mass Spectrometry (ICP-MS).[7][8][9]
Experimental Protocols
Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of approximately 20 nm gold nanoparticles.[10][11]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water (18.2 MΩ·cm)
Procedure:
-
Prepare a 1 mM solution of HAuCl₄·3H₂O in 100 mL of DI water in a thoroughly cleaned round-bottom flask.
-
Heat the solution to a rolling boil with vigorous stirring.
-
Rapidly add 10 mL of a 38.8 mM trisodium citrate dihydrate solution to the boiling gold solution.
-
The solution color will change from pale yellow to blue and then to a deep red within a few minutes.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the heat source and continue stirring until the solution cools to room temperature.
-
Store the resulting citrate-capped AuNP solution at 4°C.
Protocol 2: Functionalization of Gold Nanoparticles with this compound
This protocol details the ligand exchange process to replace the citrate capping agent with the desired tetrazole ligand.
Materials:
-
Citrate-capped AuNP solution (from Protocol 1)
-
5-Mercapto-1H-tetrazole-1-acetic acid
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 10 mM stock solution of 5-Mercapto-1H-tetrazole-1-acetic acid in DMSO.
-
In a separate tube, add two molar equivalents of 0.1 M NaOH to a desired volume of the 5-Mercapto-1H-tetrazole-1-acetic acid stock solution to form this compound in situ.
-
Add the freshly prepared ligand solution to the citrate-capped AuNP solution at a molar ratio of approximately 1000:1 (ligand to AuNP).
-
Stir the mixture at room temperature overnight.
-
Purify the functionalized AuNPs by centrifugation at 12,000 x g for 30 minutes.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in PBS.
-
Repeat the centrifugation and resuspension steps twice more to ensure the removal of excess unbound ligand.
-
After the final wash, resuspend the functionalized AuNPs in the desired buffer for characterization and further use.
Protocol 3: Characterization of Functionalized Gold Nanoparticles
A. UV-Vis Spectroscopy:
-
Record the UV-Vis spectra of the citrate-capped and functionalized AuNPs from 400 to 700 nm.
-
Note the shift in the surface plasmon resonance (SPR) peak (λmax) as an indication of successful ligand exchange.
B. Dynamic Light Scattering (DLS):
-
Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after functionalization to assess changes in size and aggregation state.
C. Transmission Electron Microscopy (TEM):
-
Deposit a drop of the nanoparticle solution onto a carbon-coated copper grid and allow it to dry.
-
Image the nanoparticles to determine their core size, shape, and dispersity.
Visualizations
Caption: Experimental workflow for synthesis and functionalization.
Caption: Ligand structure-function relationship.
References
- 1. Quantitative analysis of thiolated ligand exchange on gold nanoparticles monitored by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalized gold nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Disodium 5-sulphido-1H-tetrazole-1-acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural characterization and purity assessment of Disodium 5-sulphido-1H-tetrazole-1-acetate. This compound, a salt of a tetrazole derivative, is of interest in medicinal chemistry and drug development. The following methodologies are standard for the analysis of such heterocyclic organic molecules.
Overview of Analytical Techniques
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The primary techniques employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
The following sections detail the experimental protocols and expected data for each of these techniques.
Experimental Protocols and Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are crucial.
2.1.1. ¹H NMR Spectroscopy
This technique provides information about the number of different types of protons and their neighboring environments. The most characteristic signal is expected from the methylene (-CH₂-) protons of the acetate group.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire the spectrum at a probe temperature of 25 °C.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Representative ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.0 - 5.5 | Singlet | 2H | -CH₂- (acetate moiety) |
| ~7.0 - 8.5 | Broad Singlet | 1H | NH (if in acidic form) |
Note: The exact chemical shift will be dependent on the solvent and pH.
2.1.2. ¹³C NMR Spectroscopy
This technique provides information about the carbon framework of the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR.
-
Instrumentation: Use a 100 MHz or higher NMR spectrometer.
-
Data Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.
-
-
Data Processing: Process the data and reference the spectrum to the solvent peak.
Representative ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~50 - 60 | -CH₂- (acetate moiety) |
| ~150 - 160 | C5 (tetrazole ring, attached to sulfur) |
| ~170 - 180 | C=O (carboxylate) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Representative FTIR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (if hydrated) |
| 3100 - 3000 | Medium | C-H stretch (methylene) |
| 1750 - 1700 | Strong | C=O stretch (carboxylate) |
| 1600 - 1500 | Medium | N=N stretch (tetrazole ring) |
| 1450 - 1350 | Medium | C-H bend (methylene) |
| 1300 - 1200 | Medium | C-N stretch |
| 1100 - 1000 | Medium | Tetrazole ring vibrations |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation. Electrospray ionization (ESI) is a suitable technique for this polar, ionic compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water, or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
For structural confirmation, perform tandem MS (MS/MS) on the parent ion to observe its fragmentation.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Representative Mass Spectrometry Data:
| m/z | Ion Mode | Assignment |
| [M-2Na+H]⁻ | Negative | Molecular ion of the corresponding acid |
| [M-Na]⁺ | Positive | Molecular ion with one sodium atom |
| [M-2Na+3H]⁺ | Positive | Protonated molecular ion of the corresponding acid |
| Fragments | Both | Loss of N₂, CO₂, and other characteristic fragments of the tetrazole and acetate moieties.[1] |
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimental values should be in close agreement with the calculated values for the proposed molecular formula (C₃H₂N₄Na₂O₂S).
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dry, pure sample is required.
-
Instrumentation: Use a CHNS elemental analyzer.
-
Data Acquisition: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors.
-
Data Analysis: The instrument software calculates the percentage of each element.
Expected Elemental Composition:
| Element | Calculated (%) | Found (%) |
| Carbon | 17.65 | |
| Hydrogen | 0.99 | |
| Nitrogen | 27.44 | |
| Sulfur | 15.71 |
Visualized Workflows
References
Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of Tetrazole-1-Acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazole and its derivatives are a significant class of nitrogen-rich heterocyclic compounds that are isosteres of carboxylic acids and exhibit a wide range of biological activities, making them crucial scaffolds in medicinal chemistry and drug development. The acetate derivatives of tetrazoles, particularly those substituted at the N-1 position of the tetrazole ring, are important intermediates and final products in the synthesis of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is an indispensable tool for the structural elucidation and characterization of these compounds. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR spectroscopic analysis of tetrazole-1-acetate derivatives.
Experimental Protocols
General Protocol for NMR Sample Preparation and Analysis
A standardized protocol is essential for obtaining high-quality and reproducible NMR spectra.
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the tetrazole-1-acetate derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
NMR Data Acquisition :
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., using the zgpg30 pulse program on Bruker instruments) is standard. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Record the spectra at a constant temperature, typically 25 °C.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (e.g., singlets, doublets, triplets, multiplets) to deduce the connectivity of atoms.
-
Experimental workflow for NMR analysis.
Synthesis Protocol: Ethyl 2-(1H-tetrazol-1-yl)acetate
This protocol describes a representative synthesis of a tetrazole-1-acetate derivative.
Materials:
-
1H-Tetrazole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-tetrazole (1.0 g, 14.3 mmol) in acetone (20 mL), add potassium carbonate (2.96 g, 21.4 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.72 mL, 15.7 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield ethyl 2-(1H-tetrazol-1-yl)acetate as a colorless oil.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR data for selected tetrazole-1-acetate derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data for Tetrazole-1-Acetate Derivatives
| Compound | Solvent | δ (ppm) and Multiplicity | Assignment |
| 1H-Tetrazole-1-acetic acid[1][2] | DMSO-d₆ | 5.74 (s, 2H), 9.55 (s, 1H) | CH₂, CH (tetrazole) |
| Ethyl 2-(1H-tetrazol-1-yl)acetate | CDCl₃ | 1.32 (t, J=7.1 Hz, 3H), 4.31 (q, J=7.1 Hz, 2H), 5.35 (s, 2H), 8.85 (s, 1H) | CH₃, OCH₂, NCH₂, CH (tetrazole) |
| Ethyl 2-(5-amino-1H-tetrazol-1-yl)acetate | DMSO-d₆ | 1.20 (t, J=7.1 Hz, 3H), 4.15 (q, J=7.1 Hz, 2H), 5.10 (s, 2H), 7.20 (s, 2H) | CH₃, OCH₂, NCH₂, NH₂ |
| Ethyl -2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl) acetate | DMSO-d₆ | 1.19 (t, 3H), 4.12 (s, 2H), 5.42 (s, 2H), 6.6-7.7 (m, Ar-H), 4.0 (s, 1H, NH) | CH₃, CH₂, CH₂, Ar-H, NH |
Table 2: ¹³C NMR Data for Tetrazole-1-Acetate Derivatives
| Compound | Solvent | δ (ppm) | Assignment |
| 1H-Tetrazole-1-acetic acid[2] | DMSO-d₆ | 49.5, 144.0, 168.0 | CH₂, CH (tetrazole), C=O |
| Ethyl 2-(1H-tetrazol-1-yl)acetate | CDCl₃ | 13.9, 50.1, 62.5, 143.2, 165.8 | CH₃, NCH₂, OCH₂, CH (tetrazole), C=O |
| 1-Acetyl-1H-tetrazole[3] | CDCl₃ | 21.5, 148.5, 165.0 | CH₃, CH (tetrazole), C=O |
| Tetrazole-acetate functionalized biopolymers[4] | Solid-state | ~50, ~145, ~170 | CH₂ (acetate), C (tetrazole), C=O (acetate) |
Structure-Spectra Correlations
The chemical shifts observed in the ¹H and ¹³C NMR spectra of tetrazole-1-acetate derivatives are characteristic of their molecular structure.
Key ¹H and ¹³C NMR chemical shift correlations.
-
¹H NMR:
-
The proton on the tetrazole ring (C5-H) typically appears as a sharp singlet in the downfield region, generally between δ 8.8 and 9.6 ppm.
-
The methylene protons of the acetate group attached to the nitrogen (N-CH₂) are observed as a singlet around δ 5.1-5.8 ppm.
-
For ethyl esters, the ethoxy group gives rise to a quartet (O-CH₂) around δ 4.2-4.3 ppm and a triplet (CH₃) around δ 1.2-1.3 ppm, with a typical coupling constant of ~7.1 Hz.
-
Substituents on the tetrazole ring will significantly influence the chemical shifts of the ring proton and the acetate group protons.
-
-
¹³C NMR:
-
The carbonyl carbon (C=O) of the acetate group resonates in the range of δ 165-170 ppm.
-
The carbon atom of the tetrazole ring (C5) is found at approximately δ 143-149 ppm.
-
The methylene carbon attached to the nitrogen (N-CH₂) appears around δ 50 ppm.
-
For ethyl esters, the O-CH₂ carbon is observed around δ 62 ppm, and the CH₃ carbon is seen at about δ 14 ppm.
-
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and essential techniques for the unambiguous structural determination of tetrazole-1-acetate derivatives. The characteristic chemical shifts and coupling patterns provide a detailed fingerprint of the molecular structure. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the efficient and accurate characterization of this important class of compounds.
References
Application Notes and Protocols for the Purification of Disodium 5-sulphido-1H-tetrazole-1-acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of Disodium 5-sulphido-1H-tetrazole-1-acetate, a critical step in ensuring the compound's purity for research and development applications. The following methods are based on established techniques for the purification of analogous tetrazole derivatives and sulfur-containing heterocyclic compounds.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The purity of this compound is paramount for its intended use, as impurities can significantly affect biological activity, chemical reactivity, and physical properties. This guide outlines two primary methods for its purification: Recrystallization and Column Chromatography. A third, more advanced, potential method using supported ionic liquid chromatography is also briefly discussed. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity and scale of the operation.
Purification Methods Overview
A comparative summary of the purification methods is presented below.
| Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent system at varying temperatures. | >99% | Simple, cost-effective, scalable. | Potential for product loss in the mother liquor. |
| Column Chromatography | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. | >99.5% | High resolution, applicable to complex mixtures. | More complex, requires specialized equipment, may not be suitable for highly polar salts. |
| Supported Ionic Liquid Chromatography (SILC) | Utilizes ionic liquids immobilized on a solid support as the stationary phase, offering unique selectivity. | High | High selectivity for ionic compounds. | Advanced technique, may require specialized materials and expertise. |
Experimental Protocols
Method 1: Recrystallization
Recrystallization is a widely used technique for the purification of solid organic compounds. For ionic compounds like this compound, a polar solvent or a mixed-solvent system is often effective.
Protocol: Solvent/Antisolvent Recrystallization
-
Solvent Selection:
-
Dissolve a small sample of the crude this compound in various polar solvents (e.g., water, methanol, ethanol) at an elevated temperature to find a suitable solvent in which the compound is highly soluble.
-
Identify an antisolvent in which the compound is poorly soluble but the impurities are soluble (e.g., acetone, isopropanol, acetonitrile).
-
-
Dissolution:
-
Place the crude compound in a clean Erlenmeyer flask.
-
Add the minimum amount of the hot primary solvent (e.g., water) to completely dissolve the solid with gentle swirling or stirring.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Slowly add the antisolvent (e.g., acetone) to the hot solution until the solution becomes slightly turbid.
-
If turbidity persists, add a few drops of the hot primary solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold antisolvent.
-
Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Quantitative Data (Illustrative)
| Parameter | Before Purification | After Recrystallization |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Purity (by HPLC) | ~95% | >99% |
| Yield | - | 80-90% |
Method 2: Column Chromatography
While standard silica gel chromatography is often challenging for highly polar salts, reverse-phase chromatography or ion-exchange chromatography can be effective.
Protocol: Reverse-Phase Column Chromatography
-
Stationary Phase and Mobile Phase Selection:
-
Use a C18-functionalized silica gel as the stationary phase.
-
A mobile phase consisting of a gradient of water and a polar organic solvent (e.g., methanol or acetonitrile), often with a modifier like a volatile salt (e.g., ammonium acetate) to improve peak shape, is suitable.
-
-
Column Packing:
-
Prepare a slurry of the C18 silica gel in the initial mobile phase solvent.
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the initial mobile phase.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase composition.
-
Gradually increase the proportion of the organic solvent to elute the compound of interest. The highly polar nature of the disodium salt suggests it will elute with a high percentage of the aqueous phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product. If a non-volatile buffer was used, a subsequent desalting step might be necessary.
-
Quantitative Data (Illustrative)
| Parameter | Before Purification | After Column Chromatography |
| Appearance | Off-white to yellowish solid | White solid |
| Purity (by HPLC) | ~95% | >99.5% |
| Yield | - | 60-75% |
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Logical Flow for Method Selection
Application Notes and Protocols: The Role of Disodium 5-sulphido-1H-tetrazole-1-acetate in Antibiotic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Disodium 5-sulphido-1H-tetrazole-1-acetate, a key building block in the synthesis of advanced cephalosporin antibiotics. The unique properties of the tetrazole moiety, particularly when functionalized with a sulphido group, contribute significantly to the pharmacokinetic and pharmacodynamic profiles of the final active pharmaceutical ingredient (API). This document outlines the synthesis of the parent acid, its conversion to the disodium salt, and its subsequent incorporation into a cephalosporin scaffold, using the synthesis of Cefonicid as a primary example.
Introduction: The Significance of the Tetrazole Moiety
Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms, which are often employed in medicinal chemistry as bioisosteres of carboxylic acids.[1][2][3] This substitution can enhance the lipophilicity and metabolic stability of a drug molecule, potentially improving its pharmacokinetic profile.[1] The 5-sulphido-1H-tetrazole-1-acetate side chain is a critical component of certain second-generation cephalosporin antibiotics, such as Cefonicid.[4][5] The presence of this side chain at the C-3 position of the cephalosporin nucleus has been shown to influence the antibiotic's spectrum of activity and can be involved in delayed-type hypersensitivity reactions.[6]
Synthesis of the Key Intermediate: 5-Mercapto-1H-tetrazole-1-acetic acid
The direct precursor to the disodium salt is 5-Mercapto-1H-tetrazole-1-acetic acid. A common synthetic route to this intermediate is detailed below.
Experimental Protocol: Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid[7]
Materials:
-
5-Chloro-1H-tetrazole-1-acetic acid ethyl ester
-
Thiourea
-
38 wt. % aqueous hydrochloric acid
-
Water
-
Methyl isobutyl ketone
Equipment:
-
500 ml round-bottom flask
-
Agitator (magnetic or overhead stirrer)
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Distillation apparatus
-
Rotary evaporator
Procedure:
-
In a 500 ml round-bottom flask equipped with an agitator, reflux condenser, thermometer, and dropping funnel, create a mixture of 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt. % aqueous hydrochloric acid.
-
Heat the mixture to reflux and maintain for 6 hours.
-
During the reflux period, distill off the ethanol formed during the reaction.
-
After 6 hours, allow the reaction mixture to cool.
-
For work-up, extract the residue with methyl isobutyl ketone.
-
Evaporate the ketone from the organic phase using a rotary evaporator.
-
The resulting product is a white crystalline solid of 5-Mercapto-1H-tetrazole-1-acetic acid.
Quantitative Data: Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid
| Parameter | Value | Reference |
| Yield | 69% | [7] |
| Purity | 99% | [7] |
| Melting Point | 173°C | [7] |
Formation of this compound
The formation of the disodium salt is achieved by deprotonating the two acidic protons: the carboxylic acid proton of the acetate group and the N-H proton of the tetrazole ring.[1]
Experimental Protocol: Formation of the Disodium Salt
Materials:
-
5-Mercapto-1H-tetrazole-1-acetic acid
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Water or a suitable alcohol (e.g., ethanol)
Procedure:
-
Dissolve the synthesized 5-Mercapto-1H-tetrazole-1-acetic acid in an appropriate solvent (water or alcohol).
-
Add two equivalents of a suitable sodium base, such as sodium hydroxide or sodium carbonate, to the solution while stirring.
-
Continue stirring until the parent acid is fully dissolved and the salt formation is complete.
-
The resulting solution contains this compound, which is generally more water-soluble than its acidic precursor.[1] This solution can be used directly in the subsequent reaction or the salt can be isolated by evaporation of the solvent.
Application in Antibiotic Synthesis: The Case of Cefonicid
This compound (or its activated form) serves as the C-3 side chain in the synthesis of Cefonicid, a second-generation cephalosporin.[4][5] The general principle involves the nucleophilic substitution of a leaving group at the C-3 position of the cephalosporin nucleus with the thiol group of the tetrazole side chain.
General Workflow for Cephalosporin Synthesis
Caption: General workflow for the synthesis of a cephalosporin antibiotic using a tetrazole side chain.
Experimental Protocol: Incorporation of the Side Chain (Illustrative)
Note: The following is a generalized protocol based on established cephalosporin chemistry. The exact conditions can vary based on proprietary industrial processes.
Materials:
-
A suitable C-7 acylated 7-aminocephalosporanic acid (7-ACA) derivative with a leaving group at the C-3 position (e.g., 3-acetoxymethyl group).
-
This compound solution.
-
A suitable solvent (e.g., water, DMF).
-
Acid for pH adjustment.
Procedure:
-
Dissolve the C-7 acylated 7-ACA derivative in the chosen solvent.
-
Add the aqueous solution of this compound to the reaction mixture. The sulphur atom of the tetrazole acts as a nucleophile, displacing the leaving group at the C-3 position of the cephalosporin core.
-
The reaction is typically carried out at a controlled temperature and pH.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
Upon completion, the antibiotic is isolated from the reaction mixture, often by precipitation through pH adjustment.
-
The crude product is then purified using techniques such as crystallization or chromatography.
Mechanism of Action of the Resulting Antibiotic
Beta-lactam antibiotics, including cephalosporins, exert their antibacterial effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[8] They act as mimics of the D-Ala-D-Ala dipeptide, which is involved in the cross-linking of glycan chains.[8]
Caption: Mechanism of action of beta-lactam antibiotics.
The cephalosporin molecule, with its tetrazole side chain, binds to and acylates the active site of penicillin-binding proteins (PBPs), which are bacterial transpeptidases. This irreversible inhibition prevents the final step of peptidoglycan synthesis, leading to a weakened cell wall and ultimately, cell lysis.
Conclusion
This compound is a valuable reagent in the synthesis of potent cephalosporin antibiotics. Its incorporation as a side chain significantly influences the properties of the final drug molecule. The protocols and data presented here provide a foundational understanding for researchers and developers working in the field of antibiotic synthesis. Further optimization of reaction conditions and purification methods may be necessary to achieve desired yields and purity on an industrial scale.
References
- 1. This compound | 61336-49-0 | Benchchem [benchchem.com]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. Cefonicid Benzathine Salt: A Convenient, Lean, and High-Performance Protocol to Make an Old Cephalosporin Shine [ouci.dntb.gov.ua]
- 5. THE SYNTHESIS OF 1-SULFOMETHYLTETRAZOLE-5-THIOL DISODIUM SALT-Academax [us.academax.com]
- 6. Structural correlations with cross-reactivity of beta-lactam antibiotics in delayed type hypersensitivity. Cross-allergenicity in hypersensitivity to cephems with a tetrazolyl group in the C-3 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. biomolther.org [biomolther.org]
The Versatility of Tetrazole Derivatives: Applications in Agriculture and Material Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Tetrazole derivatives, a unique class of nitrogen-rich heterocyclic compounds, have garnered significant attention across diverse scientific disciplines. Their distinct chemical properties, including metabolic stability and the ability to act as a bioisostere for carboxylic acids, have led to their widespread use in medicinal chemistry. Beyond pharmaceuticals, tetrazole derivatives are finding burgeoning applications in agriculture and material science, offering innovative solutions to long-standing challenges. In agriculture, they are being explored as potent plant growth regulators, herbicides, and fungicides.[1] In material science, their applications are multifaceted, ranging from the development of advanced energetic materials and protective corrosion inhibitors to the synthesis of novel polymers and hydrogels.[2] This document provides detailed application notes and experimental protocols for the use of tetrazole derivatives in these burgeoning fields.
I. Applications in Agriculture
Tetrazole derivatives are emerging as a promising class of agrochemicals due to their diverse biological activities. They are being investigated as plant growth regulators to enhance crop yields, as well as herbicides and fungicides to protect crops from weeds and diseases.[1]
Tetrazole Derivatives as Plant Growth Regulators
Application Note: Certain tetrazole derivatives have shown potential as plant growth regulators, influencing processes such as seed germination, root elongation, and overall plant development.[2] The mechanism of action is believed to involve the modulation of endogenous plant hormone signaling pathways.
Experimental Protocol: Evaluation of Plant Growth Regulating Activity
This protocol outlines a general method for assessing the plant growth-regulating effects of tetrazole derivatives on a model plant species like Arabidopsis thaliana or a crop species like wheat (Triticum aestivum).
1. Preparation of Test Solutions:
- Prepare a stock solution of the tetrazole derivative in a suitable solvent (e.g., DMSO).
- Prepare a series of dilutions of the stock solution with sterile distilled water to achieve the desired test concentrations (e.g., 1, 10, 50, 100 µM). Include a solvent-only control.
2. Seed Sterilization and Germination:
- Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.
- Place sterilized seeds on Murashige and Skoog (MS) agar plates containing the different concentrations of the tetrazole derivative.
3. Growth Conditions:
- Incubate the plates in a controlled environment growth chamber with a defined light/dark cycle (e.g., 16h light/8h dark) and temperature (e.g., 22°C).
4. Data Collection and Analysis:
- After a set period (e.g., 7-14 days), measure parameters such as germination rate, primary root length, number of lateral roots, and fresh weight of the seedlings.
- Calculate the percentage of growth promotion or inhibition relative to the control.
- Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.
Tetrazole Derivatives as Fungicides
Application Note: Several tetrazole derivatives have demonstrated significant antifungal activity against a range of plant pathogenic fungi.[3][4] Their mode of action can involve the disruption of the fungal cell membrane.[3] This makes them potential candidates for the development of new fungicides to combat crop diseases.
Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol describes a method to evaluate the in vitro antifungal activity of tetrazole derivatives against common plant pathogens like Botrytis cinerea or Fusarium oxysporum.
1. Preparation of Fungal Cultures and Test Compounds:
- Grow the fungal pathogen on Potato Dextrose Agar (PDA) plates.[5]
- Prepare stock solutions of the tetrazole derivatives in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the stock solutions.
2. Assay Procedure:
- Incorporate the test compounds at various concentrations into molten PDA medium before pouring it into Petri dishes. A solvent control should be included.
- Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.
- Seal the plates and incubate them in the dark at an appropriate temperature (e.g., 25°C).
3. Data Analysis:
- Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
- Calculate the percentage of mycelial growth inhibition using the formula:
- Inhibition (%) = [(dc - dt) / dc] * 100
- where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
- Determine the IC50 value (the concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the log of the concentration.
Quantitative Data: Antifungal Activity of Tetrazole Derivatives
| Compound Type | Fungal Species | Activity | Reference |
| 2,5-disubstituted tetrazoles | Colletotrichum coccodes | Significant sensitivity | [3] |
| 2,5-disubstituted tetrazoles | Candida albicans | 97-99% cell growth inhibition (at 16 to 0.0313 µg/mL) | [3] |
| 1,5-disubstituted tetrazole-1,2,3-triazole hybrids | Botrytis cinerea | Up to 100% inhibition of mycelial growth | [4] |
| 1,5-disubstituted tetrazole-1,2,3-triazole hybrids | Colletotrichum gloeosporioides | 10-60% inhibition of mycelial growth | [4] |
| Benzimidazole-tetrazole derivatives | Candida albicans | MIC values of 1.2-2.1 µg/mL for some derivatives | [6] |
Tetrazole Derivatives as Herbicides
Application Note: Tetrazolinone compounds, a class of tetrazole derivatives, have been identified as having significant herbicidal effects, particularly for use in paddy fields.[7] These compounds can be used alone or in combination with other herbicides to broaden the spectrum of weed control.[7]
Experimental Protocol: Whole-Plant Herbicide Bioassay
This protocol provides a general method for assessing the herbicidal activity of tetrazole derivatives on a target weed species.
1. Plant Material and Growth Conditions:
- Grow a susceptible weed species (e.g., Lolium rigidum - annual ryegrass) in pots containing a standard potting mix in a greenhouse or controlled environment chamber.
2. Herbicide Application:
- Prepare a solution of the tetrazole derivative in a suitable solvent with a surfactant.
- Apply the herbicide solution as a foliar spray to the plants at a specific growth stage (e.g., 2-3 leaf stage). A control group should be sprayed with the solvent and surfactant only.
3. Evaluation of Herbicidal Effect:
- After a set period (e.g., 14-21 days), visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting).
- Harvest the above-ground biomass of the plants and determine the fresh and dry weights.
- Calculate the percentage of growth reduction compared to the control.
4. Data Analysis:
- Determine the GR50 value (the herbicide dose that causes a 50% reduction in plant growth) by performing a dose-response analysis.[8][9][10][11]
II. Applications in Material Science
The unique properties of the tetrazole ring, such as its high nitrogen content, thermal stability, and coordination ability, make it a valuable building block in material science.
Tetrazole Derivatives as Corrosion Inhibitors
Application Note: Tetrazole derivatives are effective corrosion inhibitors for various metals and alloys, including mild steel and copper, in acidic environments.[12] They function by adsorbing onto the metal surface and forming a protective film, which can involve both physisorption and chemisorption.[4]
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency
The corrosion inhibition efficiency of tetrazole derivatives can be evaluated using electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as by weight loss measurements.
1. Preparation of a Corrosive Medium and Inhibitor Solutions:
- Prepare a corrosive solution, for example, 1 M HCl.
- Dissolve the tetrazole derivative in the corrosive solution at various concentrations.
2. Weight Loss Measurements:
- Clean, weigh, and immerse pre-weighed metal coupons in the corrosive solution with and without the inhibitor for a specific duration.
- After the immersion period, remove the coupons, clean them to remove corrosion products, and re-weigh them.
- Calculate the corrosion rate and the inhibition efficiency (IE%) using the weight loss data.
3. Electrochemical Measurements:
- Use a three-electrode cell setup with the metal as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
- Perform potentiodynamic polarization scans to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
- Conduct EIS measurements at the open-circuit potential to determine the charge transfer resistance (Rct).
- Calculate the inhibition efficiency from the electrochemical data.
Quantitative Data: Corrosion Inhibition Efficiency of Tetrazole Derivatives
| Tetrazole Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 1-(9′-acridinyl)-5-(4′-aminophenyl) tetrazole | Commercial mild steel | 1 N HCl | 60.59 | [8] |
| 1-(9′-acridinyl)-5-(4′-hydroxyphenyl) tetrazole | Commercial mild steel | 1 N HCl | 89.00 | [8] |
| 1-(9′-acridinyl)-5-(4′-chlorophenyl) tetrazole | Commercial mild steel | 1 N HCl | 92.74 | [8] |
| 1-phenyl-1H-tetrazole-5-thiol | Aluminum | 1.0 M HCl | High (best among tested) | [4] |
| 5-(4-bromophenyl)-2H-tetrazole | Copper | Acidic | High (best among tested) | [3] |
Tetrazole Derivatives as Energetic Materials
Application Note: The high nitrogen content and large positive heat of formation of the tetrazole ring make its derivatives highly suitable for use as energetic materials, such as explosives, propellants, and gas-generating agents for applications like automotive airbags.
Experimental Protocol: Synthesis and Characterization of Energetic Tetrazole Derivatives
1. Synthesis:
- Synthesize the target tetrazole derivative using an appropriate synthetic route, such as the [3+2] cycloaddition of an azide with a nitrile.
- Purify the synthesized compound by recrystallization or chromatography.
2. Characterization:
- Confirm the structure of the compound using spectroscopic techniques such as NMR (¹H, ¹³C), IR, and mass spectrometry.
- Determine the crystal structure using single-crystal X-ray diffraction.
- Measure the density of the material using a gas pycnometer.
- Evaluate the thermal stability using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the decomposition temperature.
3. Performance Evaluation:
- Determine the heat of formation experimentally using bomb calorimetry.
- Calculate the detonation velocity and detonation pressure using specialized software (e.g., EXPLO5) based on the heat of formation and density.
- Assess the sensitivity of the material to impact and friction using standard tests.
Quantitative Data: Performance of Tetrazole-Based Energetic Materials
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Decomposition Temp. (°C) | Reference |
| 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (H3TTT) | 1.64-1.83 | 7430 | 22.4 | >247 | [13] |
| H3TTT salt 4 | - | 8061 | 24.8 | - | [13] |
| H3TTT salt 5 | - | 7984 | 24.6 | - | [13] |
| Triazole–tetrazole system (N3-3) | - | 9341 | - | 302 | [14] |
| Tricyclic tetrazole-based molecule | 1.75 | ~9580 | - | - | [6] |
| TNT (for comparison) | - | 6881 | 19.5 | - | [13] |
Tetrazole-Containing Polymers and Hydrogels
Application Note: Tetrazole moieties can be incorporated into polymer backbones to create materials with unique properties. These polymers have applications in areas such as gas capture (e.g., CO₂), and as hydrogels for biomedical applications.[2]
Experimental Protocol: Synthesis and Characterization of Tetrazole-Containing Hydrogels
1. Synthesis of Tetrazole-Functionalized Polymer:
- Synthesize a polymer with pendant tetrazole groups. This can be achieved by polymerizing a tetrazole-containing monomer or by post-polymerization modification of a suitable polymer.
2. Hydrogel Formation:
- Crosslink the tetrazole-functionalized polymer chains to form a hydrogel network. This can be done through chemical crosslinking reactions.
3. Characterization of Swelling Behavior:
- Immerse a pre-weighed, dried hydrogel sample in distilled water or a buffer solution.
- At regular time intervals, remove the hydrogel, blot away excess surface water, and weigh it.
- Continue until the hydrogel reaches its equilibrium swollen state (i.e., no further weight change).
- Calculate the swelling ratio using the formula:
- Swelling Ratio = (Ws - Wd) / Wd
- where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[15]
Quantitative Data: Properties of Tetrazole-Containing Polymers
| Polymer Type | Property | Value | Conditions | Reference |
| Microporous organic polymer with tetrazole fragments | CO₂ Capture | High efficacy and selectivity | - | [2] |
| Cu-TP-1 (2D metal-organic framework) | H₂ and CO₂ adsorption | Selective adsorption over N₂ | - | [16] |
| Chitosan-based hydrogel | Maximum swelling | 2519% in 140 min | Distilled water | [17] |
| Xanthan gum-based hydrogel | Swelling ratio | 3.89 to 6.98 | After 16 hours | [18] |
| PEPA-loaded MCM-41 with ether additives | CO₂ adsorption capacity | 2.16 mmol/g | 60 °C, 20 mL/min flue gas |
References
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fungicide Resistance Protocol — Research — Department of Plant Science [plantscience.psu.edu]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. JPH06199818A - Use of tetrazolinones as herbicide for paddy field - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of some Tetrazole Derivatives and Evaluation of their Biological Activity [ejchem.journals.ekb.eg]
- 13. eurekaselect.com [eurekaselect.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. scielo.br [scielo.br]
- 16. Antifungal Activity of Phloroglucinol Derivatives against Botrytis cinerea and Monilinia fructicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Disodium 5-sulphido-1H-tetrazole-1-acetate in Cephalosporin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium 5-sulphido-1H-tetrazole-1-acetate is a pivotal intermediate in the synthesis of several semi-synthetic cephalosporin antibiotics, notably second-generation cephalosporins such as Cefonicid and Ceforanide.[1][2][3] The structural features of this intermediate are crucial for the pharmacological profile of the final active pharmaceutical ingredient (API). The tetrazole ring often acts as a bioisostere of a carboxylic acid, a substitution that can enhance the metabolic stability and lipophilicity of a drug molecule, potentially improving its pharmacokinetic properties.[3][4][5][6] The sulphido (or mercapto) group at the 5-position of the tetrazole ring provides a nucleophilic center, enabling its attachment to the cephalosporin core.[3]
The primary application of this intermediate is in the modification of the C-3 position of the 7-aminocephalosporanic acid (7-ACA) nucleus, a common precursor for a vast array of cephalosporin drugs.[7][8] This modification is a key determinant of the antibacterial spectrum and pharmacokinetic properties of the resulting antibiotic.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₂N₄Na₂O₂S | [3] |
| CAS Number | 61336-49-0 | [3] |
| Synonyms | Disodium 2-(5-sulfidotetrazol-1-yl)acetate | [3] |
Applications in Cephalosporin Synthesis
This compound serves as a critical side-chain precursor in the synthesis of specific cephalosporins. The general scheme involves the nucleophilic substitution of a leaving group at the C-3 position of the cephalosporin core with the thiol group of the tetrazole intermediate.
Key Cephalosporins Synthesized Using this Intermediate:
-
Cefonicid: A second-generation cephalosporin administered parenterally for the treatment of urinary tract infections, lower respiratory tract infections, and infections of the skin, soft tissues, and bones.[2][7] The synthesis involves the nucleophilic displacement of the 3-acetoxy group of a 7-ACA derivative by the tetrazole thiol.[2]
-
Ceforanide: Another second-generation cephalosporin, where this intermediate is also utilized as a key building block for the C-3 side chain.[3][9]
The use of this specific tetrazole derivative influences the resulting cephalosporin's antibacterial activity and resistance to beta-lactamase enzymes.[10]
Experimental Protocols
The following protocols are representative methodologies for the synthesis of the precursor 5-Mercapto-1H-tetrazole-1-acetic acid and its subsequent use in cephalosporin synthesis. The disodium salt can be readily prepared from the acid form by treatment with a sodium base.
Protocol 1: Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid
This protocol is based on a reported synthesis of the free acid, which is the direct precursor to the disodium salt.[11]
Materials:
-
5-Chloro-1H-tetrazole-1-acetic acid ethyl ester
-
Thiourea
-
38% Aqueous Hydrochloric Acid
-
Water
-
Methyl isobutyl ketone
Equipment:
-
500 ml round-bottom flask
-
Agitator (magnetic or mechanical stirrer)
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Distillation apparatus
-
Rotary evaporator
Procedure:
-
In a 500 ml round-bottom flask equipped with an agitator, reflux condenser, thermometer, and dropping funnel, prepare a mixture of:
-
100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester
-
44 g (0.57 mol) of thiourea
-
210 g of water
-
25 g of 38 wt.% aqueous hydrochloric acid
-
-
Heat the mixture to reflux and maintain for 6 hours. During this period, distill off the ethanol formed during the reaction.
-
After the reaction is complete, cool the residue and extract it with methyl isobutyl ketone.
-
Evaporate the methyl isobutyl ketone under reduced pressure using a rotary evaporator.
-
The resulting white crystalline solid is 5-Mercapto-1H-tetrazole-1-acetic acid.
Expected Yield and Purity:
| Parameter | Value | Reference |
| Yield | 69% | [11] |
| Purity | 99% | [11] |
| Melting Point | 173°C | [11] |
Protocol 2: General Procedure for the Synthesis of a C-3 Substituted Cephalosporin (e.g., Cefonicid Intermediate)
This protocol outlines the general steps for coupling the tetrazole side chain to the cephalosporin nucleus.[2][7]
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
5-Mercapto-1H-tetrazole-1-acetic acid (from Protocol 1)
-
Boron trifluoride complex in acetonitrile (or other suitable Lewis acid)
-
Appropriate solvents (e.g., acetonitrile)
-
Sodium bicarbonate or other suitable base for pH adjustment and salt formation
Equipment:
-
Reaction vessel with temperature control
-
Stirrer
-
pH meter
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve 7-ACA in a suitable solvent such as acetonitrile in a reaction vessel.
-
Add the boron trifluoride complex in acetonitrile to the reaction mixture. This acts as a Lewis acid to facilitate the displacement of the acetoxy group at the C-3 position.[7]
-
Add a solution of 5-Mercapto-1H-tetrazole-1-acetic acid (or its disodium salt) to the reaction mixture.
-
Stir the reaction at room temperature until completion. The progress of the reaction can be monitored by a suitable chromatographic technique (e.g., HPLC).
-
Upon completion, the pH of the reaction mixture is adjusted to precipitate the product.
-
The resulting intermediate, 7-amino-3-[[1-(carboxymethyl)-1H-tetrazol-5-yl]thiomethyl]-3-cephem-4-carboxylic acid, is then isolated by filtration, washed, and dried.
-
For the final cephalosporin, the 7-amino group is acylated with the desired R1 side chain (e.g., (R)-mandelic acid derivative for Cefonicid).[2][7]
Visualizations
Caption: General workflow for Cefonicid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cefonicid - Wikipedia [en.wikipedia.org]
- 3. This compound | 61336-49-0 | Benchchem [benchchem.com]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cefonicid Benzathine Salt: A Convenient, Lean, and High-Performance Protocol to Make an Old Cephalosporin Shine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal‐Catalyzed Cross‐Coupling for the Synthesis of β‐Lactam Drugs and Related Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceforanide | C20H21N7O6S2 | CID 43507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cefonicid | 61270-58-4 | FC45804 | Biosynth [biosynth.com]
- 11. prepchem.com [prepchem.com]
Application Notes and Protocols for Disodium 5-sulphido-1H-tetrazole-1-acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and potential synthesis of Disodium 5-sulphido-1H-tetrazole-1-acetate. The information is compiled from safety data sheets of structurally related compounds and published synthesis methods for its parent acid.
Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | Disodium 2-(5-sulfidotetrazol-1-yl)acetate | N/A |
| CAS Number | 61336-49-0 | N/A |
| Molecular Formula | C₃H₂N₄Na₂O₂S | N/A |
| Molecular Weight | 204.12 g/mol | N/A |
| Melting Point | >265 °C (decomposes) (for the monosodium salt) | [1] |
| Appearance | Assumed to be a solid | N/A |
Safety, Handling, and Storage Procedures
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on data for the closely related monosodium salt of 5-mercapto-1H-tetrazole-1-acetic acid and general safety practices for tetrazole derivatives.[1][2][3][4][5][6]
2.1. Hazard Identification
Based on the monosodium salt, the compound may be classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
2.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).[6]
-
Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated.[5][6]
2.3. Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Ground and bond containers when transferring material to prevent static discharge.[6]
-
Use spark-proof tools.[6]
-
Wash hands thoroughly after handling.
2.4. Storage Procedures
-
Keep the container tightly closed.[2]
-
Based on a related disodium salt, a storage temperature of 4°C is recommended.
-
Keep away from heat, sparks, and open flames.[2]
2.5. First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
Experimental Protocols
3.1. Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid [7]
This protocol describes the synthesis from 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester and thiourea.
Materials:
-
5-Chloro-1H-tetrazole-1-acetic acid ethyl ester (0.52 mol)
-
Thiourea (0.57 mol)
-
Water (210 g)
-
38 wt. % aqueous hydrochloric acid (25 g)
-
Methyl isobutyl ketone
Equipment:
-
500 ml round-bottom flask
-
Agitator (magnetic stirrer)
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Distillation apparatus
-
Extraction apparatus
-
Rotary evaporator
Procedure:
-
Combine 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt. % aqueous hydrochloric acid in a 500 ml round-bottom flask equipped with an agitator, reflux condenser, and thermometer.
-
Heat the mixture to reflux and maintain for 6 hours.
-
During the reflux, continuously distill off the ethanol that is formed.
-
After 6 hours, cool the reaction mixture.
-
Extract the residue with methyl isobutyl ketone.
-
Evaporate the methyl isobutyl ketone from the extract to yield the crude product.
-
The expected product is a white crystalline solid. The reported yield is 69% with a melting point of 173°C and 99% purity.[7]
3.2. Conversion to this compound (General Procedure)
-
Dissolve the synthesized 5-Mercapto-1H-tetrazole-1-acetic acid in a suitable solvent (e.g., ethanol or water).
-
Add two molar equivalents of a sodium base (e.g., sodium hydroxide solution or sodium ethoxide) dropwise to the solution while stirring.
-
Monitor the pH to ensure complete deprotonation.
-
The disodium salt may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.
Visualizations
Caption: General workflow for the safe handling of tetrazole derivatives.
Caption: Synthesis workflow for 5-Mercapto-1H-tetrazole-1-acetic acid.
References
- 1. 5-MERCAPTO-(1H)-TETRAZOLYLACETIC ACID SODIUM SALT | 113221-74-2 [chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols: 5-Mercapto-1H-tetrazoles as Capping Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-mercapto-1H-tetrazole and its derivatives as effective capping ligands in the synthesis and stabilization of various nanoparticles.
Introduction
5-Mercapto-1H-tetrazoles are a class of heterocyclic compounds that have emerged as versatile capping ligands for the synthesis of a wide range of nanoparticles, including those of noble metals (e.g., Au, Ag) and semiconductor quantum dots (e.g., CdTe, CdS).[1][2][3][4] Their utility stems from the strong coordination of the thiol group to the nanoparticle surface, while the tetrazole ring provides electrostatic and steric stability.[5] Furthermore, the tetrazole moiety can be functionalized to introduce additional properties, such as water solubility or specific binding capabilities, making these capped nanoparticles attractive for applications in catalysis, bioimaging, and drug delivery.[5][6]
The binding of 5-mercapto-1H-tetrazole ligands to the nanoparticle surface is typically robust, often involving coordination through both the sulfur atom of the mercapto group and a nitrogen atom (N4) of the tetrazole ring.[5] This multidentate coordination enhances the stability of the resulting nanoparticle colloids. The presence of these capping ligands is crucial in controlling the nucleation and growth of nanoparticles during synthesis, thereby influencing their final size, shape, and surface chemistry.[2][4][7]
Quantitative Data Summary
The following tables summarize key quantitative data extracted from studies utilizing 5-mercapto-1H-tetrazole derivatives as capping ligands for nanoparticle synthesis.
Table 1: Nanoparticle Synthesis Parameters and Characterization
| Nanoparticle | Capping Ligand | Precursors | Reducing Agent | Size (nm) | Key Findings | Reference |
| Ag | 5-(2-mercaptoethyl)tetrazole | Ag₂SO₄ | NaBH₄ | ~3-5 | Stable aqueous sols were obtained. The ligand is generated in situ from its disulfide precursor. | |
| Au | 5-(2-mercaptoethyl)tetrazole | HAuCl₄ | NaBH₄ | ~2 | The in situ reduction of the disulfide ligand precursor leads to the formation of ultra-fine gold nanoparticles. | [2] |
| CdTe | 5-(2-mercaptoethyl)-1H-tetrazole | Not specified | Not specified | Not specified | Capped nanocrystals exhibited high photoluminescence efficiencies (up to 77%). | [1][2] |
| Noble Metals | 5-mercaptotetrazole-1-acetic acid | Metal salts | Not specified | Not specified | The ligand binds through both sulfur and nitrogen (N4) atoms, and free carboxyl groups ensure water solubility. | [5] |
| CdS | 1-substituted 5-thiotetrazoles | Cadmium thiotetrazolates | Not applicable (single precursor) | Not specified | Both solution-phase and solventless single precursor approaches were successful. | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of nanoparticles capped with 5-mercapto-1H-tetrazole derivatives.
Protocol 1: Aqueous Synthesis of Silver Nanoparticles Capped with 5-(2-mercaptoethyl)tetrazole
Objective: To synthesize stable aqueous silver nanoparticles.
Materials:
-
Silver sulfate (Ag₂SO₄)
-
1,2-bis(2-(1H-tetrazol-5-yl)ethyl)disulfane (disulfide precursor of the capping ligand)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of silver sulfate.
-
Add the disulfide precursor of 5-(2-mercaptoethyl)tetrazole to the silver sulfate solution.
-
Introduce a freshly prepared aqueous solution of sodium borohydride as the reducing agent. The disulfide bond of the precursor is cleaved in situ to generate the 5-(2-mercaptoethyl)tetrazole capping ligand.
-
Observe the formation of a yellowish-brown colloidal solution, indicating the formation of silver nanoparticles.
-
Characterize the synthesized nanoparticles using Transmission Electron Microscopy (TEM) for size and morphology, UV-Vis spectroscopy for optical properties (expecting a peak around 420 nm), and FTIR spectroscopy to confirm the presence of the capping ligand on the nanoparticle surface.
Protocol 2: Aqueous Synthesis of Cadmium Telluride (CdTe) Nanocrystals Capped with 5-(2-mercaptoethyl)-1H-tetrazole [1]
Objective: To synthesize highly photoluminescent CdTe nanocrystals.
Materials:
-
Cadmium precursor (e.g., CdCl₂)
-
Tellurium precursor (e.g., NaHTe)
-
5-(2-mercaptoethyl)-1H-tetrazole
-
Deionized water
-
pH adjuster (e.g., NaOH)
Procedure:
-
Dissolve the cadmium precursor and 5-(2-mercaptoethyl)-1H-tetrazole in deionized water in a three-necked flask.
-
Adjust the pH of the solution to the desired value (typically alkaline) using the pH adjuster.
-
Deaerate the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes.
-
Inject the freshly prepared tellurium precursor solution into the flask under vigorous stirring.
-
Heat the reaction mixture to reflux. The growth of the nanocrystals can be monitored by taking aliquots at different time intervals and measuring their UV-Vis and photoluminescence spectra.
-
Once the desired nanocrystal size is achieved (indicated by the emission wavelength), cool the reaction mixture to room temperature.
-
Purify the nanocrystals by precipitation with a non-solvent (e.g., isopropanol) and subsequent centrifugation.
-
Resuspend the purified CdTe nanocrystals in water or a suitable buffer.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes involved in the use of 5-mercapto-1H-tetrazoles as capping ligands.
Caption: Workflow for the synthesis of nanoparticles with in situ ligand generation.
Caption: Bidentate coordination of 5-mercapto-1H-tetrazole to a nanoparticle surface.
Caption: General workflow for the application of capped nanoparticles.
References
- 1. 5-(2-Mercaptoethyl)-1H-tetrazole: Facile Synthesis and Application for the Preparation of Water Soluble Nanocrystals and Their Gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [1304.7228] CdS nanoparticles capped with 1-substituted 5-thiotetrazoles: Synthesis, characterization, and thermolysis of the surfactant [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-MERCAPTOTETRAZOLE-1-ACETIC ACID – STABILIZING AGENT FOR NOBLE METAL NANOPARTICLES IN WATER | NICHICK | Doklady of the National Academy of Sciences of Belarus [doklady.belnauka.by]
- 6. researchgate.net [researchgate.net]
- 7. The role and fate of capping ligands in colloidally prepared metal nanoparticle catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 1,5-Disubstituted Tetrazoles from Amides
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,5-Disubstituted tetrazoles are crucial heterocyclic scaffolds in medicinal chemistry and drug discovery. They often serve as bioisosteric replacements for cis-amide bonds, offering improved metabolic stability and other advantageous physicochemical properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of 1,5-disubstituted tetrazoles directly from secondary and tertiary amides, focusing on modern and efficient methodologies.
I. Synthetic Methodologies
Several effective methods have been developed for the conversion of amides to 1,5-disubstituted tetrazoles. The primary strategies involve the activation of the amide oxygen followed by reaction with an azide source. Below are summaries of key methods with their respective advantages and substrate scopes.
Method 1: Phosphorazidate-Mediated Synthesis
This method utilizes diphenyl phosphorazidate (DPPA) or bis(p-nitrophenyl) phosphorazidate (p-NO2DPPA) as both an activator for the amide and the azide source.[4][5] The reaction proceeds in a one-pot fashion and is applicable to a wide range of amides, including those that are sterically hindered or contain heteroaromatic moieties.[4] The use of p-NO2DPPA can be advantageous as it is effective at lower temperatures.[4]
Advantages:
-
One-pot procedure.
-
Broad substrate scope.[4]
Method 2: Triazidochlorosilane (TACS) Mediated Synthesis
This approach employs silicon tetrachloride (SiCl4) and sodium azide (NaN3) to generate triazidochlorosilane (TACS) in situ. TACS then acts as a potent azide transfer reagent, converting amides to the corresponding tetrazoles.[6] This method is particularly effective for the synthesis of sterically hindered 1,5-disubstituted tetrazoles from bulky secondary N-benzoyl amides, providing high yields.[6]
Advantages:
-
Highly effective for sterically hindered substrates.[6]
-
One-pot reaction.[6]
-
High yields (83-88% for bulky amides).[6]
Method 3: From Imidoylbenzotriazoles
This two-step method involves the initial conversion of an amide to a more reactive imidoylbenzotriazole intermediate. These stable intermediates then react efficiently with sodium azide under mild, phase-transfer conditions to yield the desired 1,5-disubstituted tetrazoles.[7]
Advantages:
-
Very mild reaction conditions (room temperature).[7]
-
Short reaction times (as low as 30 minutes).[7]
-
High yields (90-94%).[7]
-
Broad substrate scope, including aliphatic, aromatic, and heteroaromatic substituents.[7]
II. Data Presentation: Comparison of Synthetic Methods
The following tables summarize the reaction conditions and yields for the synthesis of various 1,5-disubstituted tetrazoles from their corresponding amides using the methods described above.
Table 1: Phosphorazidate-Mediated Synthesis of 1,5-Disubstituted Tetrazoles
| Entry | Amide Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Methylbenzamide | DPPA | Pyridine | 110 | 12 | 85 |
| 2 | N-Phenylacetamide | DPPA | Pyridine | 110 | 12 | 78 |
| 3 | N-Benzylbenzamide | p-NO2DPPA | Pyridine | 80 | 12 | 92 |
| 4 | 1-Benzoylpiperidine | DPPA | Pyridine | 110 | 24 | 65 |
| 5 | N-(4-Methoxyphenyl)benzamide | p-NO2DPPA | Pyridine | 80 | 12 | 88 |
Data synthesized from information presented in Organic Letters, 2020, 22, 6244-6247.[4]
Table 2: Triazidochlorosilane (TACS) Mediated Synthesis of Sterically Hindered Tetrazoles
| Entry | Amide Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-(2-Trifluoromethylphenyl)benzamide | Acetonitrile | Reflux | 48 | 88 |
| 2 | N-(2,6-Dichlorophenyl)benzamide | Acetonitrile | Reflux | 48 | 85 |
| 3 | N-(2-Nitrophenyl)benzamide | Acetonitrile | Reflux | 48 | 83 |
Data extracted from a study on the one-step synthesis of sterically hindered 1,5-disubstituted tetrazoles.[6]
Table 3: Synthesis of 1,5-Disubstituted Tetrazoles via Imidoylbenzotriazoles
| Entry | Imidoylbenzotriazole Substrate | Catalyst | Solvent System | Temp. (°C) | Time (min) | Yield (%) |
| 1 | N-Phenyl-1H-benzo[d][1][4][5]triazole-1-carboximidamide | TBAB | CH2Cl2/H2O | RT | 30 | 94 |
| 2 | N-Benzyl-1H-benzo[d][1][4][5]triazole-1-carboximidamide | TBAB | CH2Cl2/H2O | RT | 30 | 92 |
| 3 | N-(4-Chlorophenyl)-1H-benzo[d][1][4][5]triazole-1-carboximidamide | TBAB | CH2Cl2/H2O | RT | 30 | 93 |
| 4 | N-Cyclohexyl-1H-benzo[d][1][4][5]triazole-1-carboximidamide | TBAB | CH2Cl2/H2O | RT | 30 | 90 |
TBAB: Tetrabutylammonium bromide. RT: Room Temperature. Data sourced from Synthesis, 2007, 1204-1208.[7]
III. Experimental Protocols
Protocol 1: General Procedure for Phosphorazidate-Mediated Synthesis
Materials:
-
Substituted amide (1.0 mmol)
-
Diphenyl phosphorazidate (DPPA) or bis(p-nitrophenyl) phosphorazidate (p-NO2DPPA) (1.2 mmol)
-
Anhydrous pyridine (as solvent)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated NaHCO3 solution, brine, anhydrous Na2SO4, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the amide (1.0 mmol) and anhydrous pyridine (5 mL).
-
Stir the mixture at room temperature until the amide is fully dissolved.
-
Add the phosphorazidate reagent (DPPA or p-NO2DPPA, 1.2 mmol) to the solution.
-
Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and stir for the indicated time (typically 12-24 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted tetrazole.
Protocol 2: General Procedure for TACS-Mediated Synthesis
Materials:
-
Bulky secondary amide (4.0 mmol)
-
Sodium azide (NaN3) (8.0 mmol)
-
Silicon tetrachloride (SiCl4) (8.0 mmol)
-
Anhydrous acetonitrile (16 mL)
-
Reflux condenser and nitrogen/argon atmosphere setup
-
Standard workup and purification equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, combine the bulky secondary amide (4.0 mmol) and sodium azide (8.0 mmol) in anhydrous acetonitrile (16 mL).
-
Carefully add silicon tetrachloride (8.0 mmol) to the stirred suspension.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for the specified duration (e.g., 48 hours), monitoring the reaction by TLC every 6 hours. If the reaction is sluggish, additional sodium azide and silicon tetrachloride can be added.[6]
-
After completion, cool the reaction to room temperature and quench by carefully pouring it over crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure 1,5-disubstituted tetrazole.
IV. Visualizations: Reaction Mechanisms and Workflows
Reaction Mechanism: Phosphorazidate Method
Caption: Mechanism of tetrazole synthesis using phosphorazidates.
Experimental Workflow: General Synthesis
Caption: General experimental workflow for amide to tetrazole synthesis.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of 1,5-Disubstituted Tetrazoles [organic-chemistry.org]
Application Notes and Protocols: [3+2] Cycloaddition for the Synthesis of 5-Substituted-1H-Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-substituted-1H-tetrazoles via a [3+2] cycloaddition reaction. This synthetic route is of significant interest due to its efficiency and the importance of tetrazoles in medicinal chemistry.
Application Notes
The synthesis of 5-substituted-1H-tetrazoles through the [3+2] cycloaddition of nitriles and an azide source is a cornerstone of modern medicinal chemistry.[1][2][3] Tetrazoles are recognized as bioisosteric replacements for carboxylic acids, offering similar physicochemical properties such as pKa, but with improved metabolic stability and bioavailability.[1][3][4][5] This makes them a valuable functional group in the design of novel therapeutic agents.
The [3+2] cycloaddition, often referred to as a "click" reaction, provides a direct and atom-economical route to the tetrazole core.[1][6] A variety of catalytic systems have been developed to facilitate this transformation under milder conditions and with higher yields, including the use of transition metal complexes (e.g., cobalt, zinc, copper) and solid-supported acid catalysts.[1][2][7][8] These advancements have expanded the substrate scope to include a wide range of aromatic and aliphatic nitriles, allowing for the synthesis of diverse libraries of tetrazole-containing compounds for drug discovery.[2][8][9]
The resulting 5-substituted-1H-tetrazoles are key pharmacophores in numerous marketed drugs with applications as antihypertensives (e.g., Losartan), antibiotics (e.g., Cefazolin), and analgesics (e.g., Alfentanil).[3][4] The protocols detailed below offer reliable methods for accessing these important molecular scaffolds.
Reaction Mechanism and Workflow
The general mechanism for the metal-catalyzed [3+2] cycloaddition of a nitrile with sodium azide proceeds through the coordination of the nitrile to the metal center, followed by the nucleophilic attack of the azide anion to form a metal-bound tetrazolate intermediate. Subsequent protonation and release from the metal catalyst yield the final 5-substituted-1H-tetrazole product.
Caption: General mechanism of catalyzed [3+2] cycloaddition for tetrazole synthesis.
A typical experimental workflow for this synthesis involves the setup of the reaction, monitoring its progress, and subsequent workup and purification of the desired product.
Caption: A standard experimental workflow for the synthesis of 5-substituted-1H-tetrazoles.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various 5-substituted-1H-tetrazoles using different catalytic systems.
Table 1: Cobalt-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles [1][6]
| Entry | Substrate (Nitrile) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzonitrile | 1 | 12 | 96 |
| 2 | 4-Methylbenzonitrile | 1 | 12 | 94 |
| 3 | 4-Methoxybenzonitrile | 1 | 12 | 95 |
| 4 | 4-Chlorobenzonitrile | 1 | 12 | 92 |
| 5 | 2-Chlorobenzonitrile | 1 | 15 | 90 |
| 6 | Acetonitrile | 1 | 24 | 85 |
Reaction conditions: Nitrile (1.0 mmol), NaN₃ (1.2 mmol), Co(II)-complex catalyst, DMSO (6 mL), 110 °C.
Table 2: Silica Sulfuric Acid-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles [2][10][11]
| Entry | Substrate (Nitrile) | Time (h) | Yield (%) |
| 1 | Benzonitrile | 8 | 95 |
| 2 | 2-Chlorobenzonitrile | 10 | 92 |
| 3 | Phenylacetonitrile | 12 | 85 |
| 4 | 4-Nitrobenzonitrile | 6 | 94 |
| 5 | 3-Pyridinecarbonitrile | 8 | 88 |
| 6 | Adiponitrile | 15 | 72 |
Reaction conditions: Nitrile (10 mmol), NaN₃ (12 mmol), Silica Sulfuric Acid (0.3 g), DMF (20 mL), reflux.
Table 3: Zinc-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles in Water [7][12]
| Entry | Substrate (Nitrile) | Time (h) | Yield (%) |
| 1 | Benzonitrile | 24 | 98 |
| 2 | 4-Anisonitrile | 24 | 99 |
| 3 | 4-Chlorobenzonitrile | 24 | 99 |
| 4 | Acetonitrile | 48 | 85 |
| 5 | Propionitrile | 48 | 82 |
| 6 | Thiocyanatobenzene | 12 | 94 |
Reaction conditions: Nitrile (5 mmol), NaN₃ (10 mmol), ZnBr₂ (10 mmol), H₂O (10 mL), reflux.
Experimental Protocols
Protocol 1: General Procedure for Cobalt-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles [1][6]
-
To a 25 mL round-bottom flask, add the nitrile (1.0 mmol), sodium azide (NaN₃, 1.2 mmol, 78 mg), and a magnetic stir bar.
-
Add a solution of the Co(II) complex catalyst (1.0 mol %) in DMSO (6 mL).
-
Equip the flask with a condenser and heat the reaction mixture to 110 °C in an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 30 mL of water and acidify to pH ~3 with 3N HCl.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
Dry the solid under vacuum to obtain the pure 5-substituted-1H-tetrazole. If necessary, the product can be further purified by recrystallization.
Protocol 2: General Procedure for Silica Sulfuric Acid-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles [2][11]
-
In a round-bottom flask, combine the nitrile (10 mmol), sodium azide (12 mmol, 0.78 g), silica sulfuric acid (0.3 g), and dimethylformamide (DMF, 20 mL).
-
Reflux the mixture with vigorous stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the solid acid catalyst. Wash the catalyst with ethyl acetate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 3: General Procedure for Zinc-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles in Water [7][12]
-
Caution: This reaction should be performed in a well-ventilated fume hood as hydrazoic acid, although minimized, can be formed.
-
To a flask equipped with a reflux condenser, add the nitrile (5 mmol), sodium azide (10 mmol, 0.65 g), zinc bromide (ZnBr₂, 10 mmol, 2.25 g), and water (10 mL).
-
Heat the mixture to reflux with stirring. The reaction mixture may become thick, so efficient stirring is crucial.
-
After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.
-
Adjust the pH of the solution to 1 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 5-substituted-1H-tetrazole. Further purification can be achieved by recrystallization.
References
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 8. scielo.br [scielo.br]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. [PDF] Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid | Semantic Scholar [semanticscholar.org]
- 11. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Disodium 5-sulphido-1H-tetrazole-1-acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the yield of Disodium 5-sulphido-1H-tetrazole-1-acetate synthesis. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Synthesis of 1H-tetrazole-1-acetic acid) | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. | - Increase reaction time. - Optimize temperature; literature suggests a range of 55-80°C.[1][2] - Consider using a different catalyst. Zinc salts are commonly used to catalyze the formation of tetrazoles from nitriles and sodium azide.[3] |
| Difficulty in isolating 1H-tetrazole-1-acetic acid | - Product is highly soluble in the reaction mixture. - Incomplete precipitation. | - After acidification, thoroughly extract the aqueous layer with a suitable organic solvent like ethyl acetate.[1] - Cool the solution to 0-5°C to maximize precipitation before filtration. |
| Low yield in Step 2 (Bromination) | - Ineffective brominating agent. - Reaction temperature is too high or too low. | - N-Bromosuccinimide (NBS) is a common and effective brominating agent for heterocyclic compounds. - Optimize the reaction temperature. Start at room temperature and adjust as needed. |
| Formation of multiple products in Step 2 | - Lack of regioselectivity. | - Control the addition of the brominating agent to minimize over-bromination. - Use a non-polar solvent to favor substitution at the desired position. |
| Low yield in Step 3 (Sulfur substitution) | - Incomplete reaction with thiourea. - Hydrolysis of the starting material. | - Ensure a slight excess of thiourea is used. - Reflux the reaction mixture for a sufficient duration (e.g., 6 hours) to drive the reaction to completion.[4] |
| Product purification challenges in Step 3 | - Presence of unreacted starting material and byproducts. | - After the reaction, extract the product with a suitable organic solvent like methyl isobutyl ketone.[4] - Recrystallization from an appropriate solvent can be used for further purification. |
| Incomplete formation of the disodium salt in Step 4 | - Insufficient amount of sodium base. - Inappropriate base used. | - Use two equivalents of a strong sodium base like sodium hydroxide or sodium ethoxide. - Ensure the base is fully dissolved and the reaction is stirred thoroughly. |
| Product degradation during final workup | - Instability of the final product at high temperatures. | - Avoid excessive heating during solvent evaporation. Use a rotary evaporator under reduced pressure at a moderate temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to take during this synthesis?
A1: The synthesis involves several hazardous reagents.
-
Sodium azide is highly toxic and can form explosive heavy metal azides.[5][6] Always use non-metal spatulas and avoid contact with lead or copper pipes.[6] Handle in a well-ventilated fume hood.[7]
-
Thiourea is a suspected carcinogen. Avoid inhalation and skin contact.
-
Bromine or NBS are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q2: How can I monitor the progress of each reaction step?
A2: Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of each step. Use an appropriate solvent system to achieve good separation between the starting material and the product. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress.
Q3: What are the best analytical techniques to confirm the structure and purity of the final product?
A3: A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure.
-
Mass Spectrometry (MS) will determine the molecular weight.
-
Infrared (IR) spectroscopy will identify the functional groups present.
-
High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound.
Q4: Can alternative reagents be used for the sulfur substitution step?
A4: Yes, other sulfur nucleophiles like sodium sulfide or sodium hydrosulfide could potentially be used. However, thiourea is commonly employed for this type of transformation as it forms a stable isothiouronium salt intermediate that is readily hydrolyzed to the desired thiol.[8]
Q5: What is the role of the catalyst in the initial tetrazole formation?
A5: In the [3+2] cycloaddition reaction between a nitrile and sodium azide, a catalyst, often a Lewis acid like a zinc salt, activates the nitrile group, making it more susceptible to nucleophilic attack by the azide anion. This increases the reaction rate and often improves the yield.[3]
Experimental Protocols
Step 1: Synthesis of 1H-tetrazole-1-acetic acid
This protocol is based on the reaction of glycine, triethyl orthoformate, and sodium azide.[1]
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In a reaction vessel under a nitrogen atmosphere, dissolve sodium azide (0.3 mol) in glacial acetic acid (125 ml) with stirring at 55°C.
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Once the sodium azide has dissolved, add glycine (0.25 mol) and triethyl orthoformate (0.27 mol).
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Continue stirring at 55-60°C for 6 hours.
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Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Evaporate the solvent under reduced pressure.
-
Extract the residue with ethyl acetate.
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Combine the organic extracts and evaporate the solvent to yield 1H-tetrazole-1-acetic acid. The product can be further purified by recrystallization.
Step 2: Synthesis of 5-Bromo-1H-tetrazole-1-acetic acid
This is a general protocol for the bromination of an activated heterocyclic ring.
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Dissolve 1H-tetrazole-1-acetic acid (1 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.
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Slowly add N-Bromosuccinimide (NBS) (1.1 eq) to the solution at room temperature while stirring.
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Monitor the reaction by TLC. The reaction may take several hours.
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Once the reaction is complete, quench with a solution of sodium thiosulfate to remove any unreacted bromine.
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Extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid
This protocol is adapted from the synthesis of similar mercapto-tetrazole derivatives.[4]
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In a round-bottom flask, combine 5-Bromo-1H-tetrazole-1-acetic acid (1 eq), thiourea (1.1 eq), and water.
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Add a catalytic amount of a strong acid (e.g., hydrochloric acid).
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Heat the mixture to reflux for 6 hours.
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Cool the reaction mixture and extract with an appropriate organic solvent (e.g., methyl isobutyl ketone).
-
Evaporate the solvent to obtain 5-Mercapto-1H-tetrazole-1-acetic acid.
Step 4: Synthesis of this compound
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Dissolve 5-Mercapto-1H-tetrazole-1-acetic acid (1 eq) in a suitable solvent like ethanol or water.
-
Slowly add a solution of sodium hydroxide or sodium ethoxide (2 eq) in the same solvent while stirring.
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Stir the mixture at room temperature for 1-2 hours.
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The disodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the final product.
-
The product can be washed with a non-polar solvent like ether to remove any organic impurities and then dried under vacuum.
Data Presentation
Table 1: Effect of Catalyst and Solvent on the Yield of 1H-tetrazole-1-acetic acid (Hypothetical Data)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Acetic Acid | 80 | 12 | 45 |
| 2 | ZnBr₂ (10) | Acetic Acid | 80 | 6 | 75 |
| 3 | ZnCl₂ (10) | Acetic Acid | 80 | 6 | 72 |
| 4 | Cu₂O (5) | DMF | 100 | 8 | 82 |
| 5 | FeCl₃ (10) | DMF | 100 | 8 | 78 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low reaction yield.
Caption: Chemical synthesis pathway for this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. CN103724288A - Post-processing method for preparing 1H-tetrazole-1-acetic acid through triethyl orthoformate method - Google Patents [patents.google.com]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. geneseo.edu [geneseo.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues and degradation of Disodium 5-sulphido-1H-tetrazole-1-acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Disodium 5-sulphido-1H-tetrazole-1-acetate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful handling and application of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the storage, handling, and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly low assay results or loss of potency. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, at the recommended temperature (typically 2-8°C). 2. Check Solution Age and Storage: Aqueous solutions are susceptible to hydrolysis. Prepare fresh solutions daily. If solutions must be stored, keep them at 2-8°C for no longer than 24 hours and protect them from light. 3. Perform Stability Check: Analyze a freshly prepared standard solution alongside your experimental samples using a validated stability-indicating HPLC method to confirm the integrity of your stock. |
| Appearance of new, unidentified peaks in chromatograms. | The compound has degraded, forming one or more new chemical entities. | 1. Identify Degradation Pathway: Compare the chromatogram to forced degradation study results (see Experimental Protocols). Common degradation pathways include hydrolysis of the acetate group, oxidation of the sulfide, and decomposition of the tetrazole ring. 2. Characterize Degradants: If necessary, use LC-MS to identify the mass of the degradation products to help elucidate their structures. 3. Optimize Experimental Conditions: If degradation is occurring during your experiment, consider adjusting the pH of your buffers to be closer to neutral, protecting your samples from light, and minimizing exposure to ambient temperature. |
| Inconsistent results between experimental replicates. | This could be due to batch-to-batch variability of the compound or inconsistent sample preparation leading to variable degradation. | 1. Qualify New Batches: Always perform an identity and purity check on new batches of the compound before use. 2. Standardize Sample Preparation: Ensure that all samples are prepared using the same procedure, with consistent timing for each step, especially for steps where the compound is in solution. 3. Control Environmental Factors: Maintain consistent temperature and light conditions for all replicates throughout the experiment. |
| Precipitation of the compound from solution. | The solubility of the compound may be affected by pH or the presence of other salts in the buffer. | 1. Check pH of Solution: Ensure the pH of your solvent or buffer is within a range where the compound is known to be soluble. As a disodium salt, it is generally more soluble in neutral to slightly basic aqueous solutions. 2. Verify Buffer Compatibility: High concentrations of certain salts can decrease the solubility of the compound. If possible, test the solubility in your specific buffer system before proceeding with the full experiment. 3. Consider Solvent Polarity: If using a mixed solvent system, ensure the proportion of the organic solvent is not high enough to cause precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The three primary degradation pathways are:
-
Hydrolysis: The acetate ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 5-sulphido-1H-tetrazole and acetic acid.
-
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone, especially in the presence of oxidizing agents or prolonged exposure to air.
-
Tetrazole Ring Decomposition: The tetrazole ring itself can undergo thermal or photolytic decomposition, leading to the evolution of nitrogen gas and the formation of various degradation products.[1]
Q2: How should I store the solid compound and its solutions to minimize degradation?
A2:
-
Solid Compound: Store in a well-sealed container in a refrigerator at 2-8°C, protected from light and moisture.
-
Solutions: Aqueous solutions should be prepared fresh for use. If short-term storage is necessary, store protected from light at 2-8°C for no more than 24 hours. The stability in solution is pH-dependent, with greater stability generally observed closer to neutral pH.
Q3: What are the expected signs of degradation?
A3: Visual signs of degradation in the solid form can include a change in color or texture. In solution, degradation may not be visually apparent. The most reliable method for detecting degradation is through analytical techniques like HPLC, where you may observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Q4: Is this compound sensitive to light?
A4: Yes, tetrazole-containing compounds can be susceptible to photodegradation.[2] It is recommended to handle the solid compound and its solutions in a laboratory with minimized light exposure and to store them in light-protecting containers (e.g., amber vials).
Q5: What analytical technique is best for monitoring the stability of this compound?
A5: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[3][4][5] This method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound and detection of any impurities.
Quantitative Data on Stability
The following tables provide representative data from forced degradation studies on compounds structurally related to this compound, such as cephalosporins with a tetrazole side chain. These studies are designed to accelerate the degradation process to identify potential degradation products and pathways.
Table 1: Representative Data from Forced Hydrolytic Degradation
| Condition | Time | Temperature | % Degradation (Representative) | Major Degradation Products |
| 0.1 M HCl | 4 hours | 60°C | 15-25% | Hydrolysis of acetate, potential ring degradation |
| Water (pH ~7) | 8 hours | 60°C | 5-10% | Minor hydrolysis |
| 0.1 M NaOH | 2 hours | 60°C | 20-30% | Rapid hydrolysis of acetate |
Table 2: Representative Data from Oxidative Degradation
| Condition | Time | Temperature | % Degradation (Representative) | Major Degradation Products |
| 3% H₂O₂ | 24 hours | Ambient | 10-20% | Oxidation of the sulfide group (sulfoxide, sulfone) |
Table 3: Representative Data from Thermal and Photolytic Degradation
| Condition | Duration | % Degradation (Representative) | Major Degradation Products |
| Dry Heat (80°C) | 48 hours | 5-15% | Tetrazole ring decomposition products |
| Photolytic (ICH Q1B) | 1.2 million lux hours (visible) & 200 watt hours/m² (UVA) | 10-20% | Photodegradation products of the tetrazole ring |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method suitable for assessing the stability of this compound. Method optimization and validation are required for specific applications.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Ammonium Acetate buffer, pH adjusted to 5.0 with acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in the mobile phase A to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Studies
These studies are performed to demonstrate the specificity of the stability-indicating method and to identify potential degradation products.[1][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in water.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to get a final HCl concentration of 0.1 M.
-
Incubate the solution at 60°C for 4 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.2 M NaOH.
-
Dilute with mobile phase A to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to get a final NaOH concentration of 0.1 M.
-
Incubate the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.2 M HCl.
-
Dilute with mobile phase A to the target concentration for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of water.
-
Incubate the solution at 60°C for 8 hours.
-
Cool to room temperature and dilute with mobile phase A to the target concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to get a final H₂O₂ concentration of 3%.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase A to the target concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a vial and store it in an oven at 80°C for 48 hours.
-
After exposure, dissolve the solid in mobile phase A to the target concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound or a solution of the compound (in a photostable container) to light conditions as specified in ICH guideline Q1B (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7][8]
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, prepare samples for HPLC analysis as described above.
-
Visualizations
Caption: Primary degradation pathways of the compound.
Caption: Workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Packaging in Photostability Testing for Light-Sensitive APIs – StabilityStudies.in [stabilitystudies.in]
- 3. eurasianjournals.com [eurasianjournals.com]
- 4. A LCMS compatible Stability-Indicating HPLC Assay Method for Cefdinir | Semantic Scholar [semanticscholar.org]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid
Welcome to the technical support center for the synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid and its derivatives. This guide provides troubleshooting advice and frequently asked questions to help you navigate common challenges and side reactions encountered during your experiments. The most prevalent issue in this synthesis is controlling the regioselectivity of alkylation on the 5-mercapto-1H-tetrazole core.
Frequently Asked Questions (FAQs)
Q1: My reaction produced a major impurity that is difficult to separate from the desired product. What is this likely side reaction?
A1: The most common side reaction is the formation of an N-alkylated isomer instead of the desired S-alkylated product. The tetrazole-thiolate anion, a key intermediate in the reaction, is an ambident nucleophile. This means it has two reactive sites: the sulfur atom and the nitrogen atoms of the tetrazole ring. Alkylation can occur at either site, leading to a mixture of regioisomers.[1][2][3] The N-alkylated product, specifically the 2,5-disubstituted tetrazole, is a very common byproduct.[4][5]
Q2: How can I control the reaction to favor the desired S-alkylation over N-alkylation?
A2: Reaction conditions play a critical role in directing the alkylation. Temperature is one of the most significant factors. Lower temperatures generally favor the formation of the S-alkylated product (the kinetic product), while higher temperatures tend to yield the more thermodynamically stable N-alkylated isomer.[1][6] The choice of solvent and base can also influence the S/N ratio.
Q3: The yield of my desired S-alkylated product decreased after heating the reaction mixture for an extended period. What could be happening?
A3: It is possible that the initially formed S-alkylated product is isomerizing to the more thermodynamically stable N-alkylated product upon heating.[2] If you isolate the S-adduct and subject it to thermal conditions, you may observe its conversion to the N-adduct. It is recommended to use the minimum effective temperature and reaction time to suppress this isomerization.
Q4: I observe a minor byproduct with a molecular weight roughly double that of my starting material. What is this impurity?
A4: This is likely a disulfide dimer. The thiol (-SH) group of 5-mercapto-1H-tetrazole is susceptible to oxidation, which can cause two molecules to link together via a disulfide bond (S-S). This can occur if the reaction is exposed to air (oxygen) for long periods or if any oxidizing agents are present. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize this side reaction.
Troubleshooting Guide: Controlling S- vs. N-Alkylation
The regioselectivity of the alkylation of 1-substituted-5-mercaptotetrazoles is highly dependent on reaction parameters. The following table summarizes the general effects of key variables on the reaction outcome.
| Parameter | Condition | Effect on Selectivity | Rationale |
| Temperature | Low (e.g., Room Temp) | Favors S-Alkylation [1][6] | S-alkylation is often the kinetically favored pathway. |
| High (e.g., 70-100 °C) | Favors N-Alkylation [1][6] | N-alkylation leads to the more thermodynamically stable isomer. Can also cause S→N isomerization.[2] | |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Generally favors S-alkylation by solvating the counter-ion and leaving the sulfur atom more nucleophilic. | |
| Polar Protic (e.g., Ethanol, Water) | Can lead to mixtures, as proton bonding can affect the nucleophilicity of both N and S atoms. | ||
| Base | Weak Base (e.g., K₂CO₃) | Often used to generate the thiolate anion without promoting significant side reactions. | |
| Strong Base (e.g., NaH, NaOH) | Can increase the rate of reaction but may also lead to a decrease in selectivity or promote hydrolysis of ester groups. |
Illustrative Experimental Protocol
This protocol is an example for the synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid. Modifications may be necessary based on your specific starting materials and equipment.
Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid from 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester[7]
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a dropping funnel, combine 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt.% aqueous hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain for 6 hours. During this period, the ethanol formed during the reaction can be distilled off to help drive the reaction to completion.
-
Workup: After cooling, transfer the residue to a separatory funnel and extract with methyl isobutyl ketone.
-
Isolation: Collect the organic phase and evaporate the solvent under reduced pressure.
-
Purification: The resulting white crystalline solid is 5-Mercapto-1H-tetrazole-1-acetic acid. The reported yield is approximately 69% with a purity of 99%.[7] The product can be further purified by recrystallization if necessary.
Visual Guides
Reaction Pathway Diagram
The following diagram illustrates the key challenge in the synthesis: the competition between the desired S-alkylation and the undesired N-alkylation pathways.
Caption: Competing S- vs. N-alkylation pathways for the tetrazole-thiolate anion.
Troubleshooting Workflow
Use this decision tree to diagnose potential issues based on your analytical results.
Caption: A decision tree for troubleshooting common synthesis impurities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Optimization of Reaction Conditions for Preparing Tetrazole Derivatives
Welcome to the technical support center for the synthesis of tetrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and overcome common challenges in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of tetrazole derivatives, particularly through the common [3+2] cycloaddition of nitriles and azides.
Q1: My tetrazole synthesis reaction is not proceeding, or the yield is very low. What are the common causes?
A1: Several factors can contribute to low or no product formation. Here’s a troubleshooting guide to address the most common issues:
-
Inadequate Activation of the Nitrile: The nitrile group needs to be activated for the cycloaddition to occur. This is often achieved using a catalyst.[1]
-
Lewis Acids: Catalysts like zinc salts (e.g., ZnBr₂), copper salts (e.g., CuSO₄·5H₂O), and aluminum chloride (AlCl₃) are commonly used.[2][3][4] Ensure your catalyst is active and used in the appropriate amount.
-
Brønsted Acids: Protic acids like ammonium chloride (NH₄Cl) can also activate the nitrile.[1]
-
Humidity: High humidity can be a problem.[5] Ensure you are using dry solvents and reagents.
-
-
Reaction Temperature is Too Low: Many tetrazole syntheses require elevated temperatures, often in the range of 80-150 °C, to proceed at a reasonable rate.[6][7]
-
Incorrect Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF and DMSO are often effective.[8] Some modern "green" protocols utilize water or polyethylene glycol (PEG).[3][9][10]
-
Decomposition of Reagents or Products: Prolonged heating at high temperatures can sometimes lead to the decomposition of the tetrazole product.[8] Monitor your reaction progress (e.g., by TLC) to determine the optimal reaction time.
-
Issues with the Azide Source: Ensure your azide source (e.g., sodium azide, trimethylsilyl azide) is of good quality. Be aware of the potential hazards associated with azides.[1][11]
Q2: I am observing the formation of byproducts. What are they and how can I minimize them?
A2: A common byproduct, especially when starting from secondary amides, can be urea derivatives.[7] The formation of urea versus tetrazole can be influenced by the stoichiometry of the reagents. An excess of sodium azide generally favors the formation of the tetrazole.[7] Careful control of reaction conditions and purification by column chromatography can help to isolate the desired tetrazole.
Q3: What are the key safety precautions I should take when working with azides?
A3: Sodium azide and other azide sources are hazardous and require careful handling.
-
Toxicity: Azides are toxic. Always handle them in a well-ventilated fume hood.[1]
-
Explosion Hazard: Avoid contact of azides with heavy metals (e.g., lead, copper) as this can form highly explosive metal azides.[11] Do not use metal spatulas to handle solid azides. Use appropriate waste disposal procedures.[1]
-
Formation of Hydrazoic Acid: Acidification of azides produces hydrazoic acid (HN₃), which is a toxic and explosive gas.[1][11] Perform reactions involving azides and acids with extreme caution in a fume hood.
Q4: Can I run this reaction under metal-free conditions?
A4: Yes, several metal-free methods have been developed. These often rely on Brønsted acid catalysis (e.g., NH₄Cl) or the use of organocatalysts like L-proline.[3] One-pot syntheses from aldehydes under metal-free conditions have also been reported.[12]
Optimization of Reaction Parameters: Data Tables
The following tables summarize quantitative data from various studies to help you select and optimize your reaction conditions.
Table 1: Effect of Catalyst on the Synthesis of 5-Substituted-1H-tetrazoles
| Catalyst (mol%) | Substrate | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnBr₂ (stoichiometric) | Benzonitrile | NaN₃ | Water | 100+ | - | High | [5] |
| CuSO₄·5H₂O | Various nitriles | NaN₃ | DMSO | - | - | High | [2] |
| Co(II) complex (1) | Benzonitrile | NaN₃ | DMSO | 110 | 12 | 99 | [8] |
| Yb(OTf)₃ | Amines, triethyl orthoformate | NaN₃ | - | - | - | Good | [3] |
| L-proline | Various nitriles | NaN₃ | - | - | - | Excellent | [3] |
| Iodine | Organic nitriles | NaN₃ | - | - | - | Good | [3] |
| Fe₃O₄@L-lysine-Pd(0) (0.3) | Aryl nitriles | NaN₃ | Water | - | - | High | [9] |
Table 2: Influence of Solvent on Reaction Yield
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMSO | Co(II) complex | 110 | 12 | 99 | [8] |
| DMF | Co(II) complex | 110 | 12 | 80 | [8] |
| Acetonitrile | Co(II) complex | 110 | 12 | 50 | [8] |
| Methanol | Co(II) complex | 110 | 12 | 20 | [8] |
| Toluene | Co(II) complex | 110 | 12 | 15 | [8] |
| Water | Zn salts | 100+ | - | High | [3] |
| PEG-400 | Nanocomposite | 120 | - | Excellent | [10] |
| Glycerol | ZnBr₂-SiO₂ | - | - | High | [13] |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Substituted 1H-Tetrazoles using a Cobalt(II) Catalyst
This protocol is adapted from a high-yield synthesis of 5-substituted 1H-tetrazoles.[8]
Materials:
-
Organonitrile (1.0 mmol)
-
Sodium azide (NaN₃) (1.2 mmol)
-
Cobalt(II) complex catalyst (1 mol%)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add the organonitrile (1.0 mmol), sodium azide (1.2 mmol), and the Co(II) complex catalyst (1 mol%).
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 110 °C.
-
Stir the reaction for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add aqueous acid to precipitate the product.
-
Isolate the crude product by vacuum filtration.
-
Purify the product by column chromatography if necessary.
Protocol 2: Green Synthesis of 5-Substituted 1H-Tetrazoles using a Nanocatalyst in PEG-400
This protocol is based on an environmentally friendly method for tetrazole synthesis.[10]
Materials:
-
Nitrile (1 mmol)
-
Sodium azide (NaN₃)
-
Catalytic nanocomposite
-
Polyethylene glycol 400 (PEG-400)
Procedure:
-
In a reaction flask, combine the nitrile (1 mmol), sodium azide, and the catalytic nanocomposite.
-
Add PEG-400 as the solvent.
-
Heat the mixture to 120 °C.
-
Stir the reaction for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture.
-
Work up the reaction as described in the source literature, which may involve extraction and solvent removal.
Visual Guides: Workflows and Pathways
The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting tetrazole synthesis.
Caption: Troubleshooting workflow for low-yield tetrazole synthesis.
Caption: General experimental workflow for tetrazole synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. jchr.org [jchr.org]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. advances-in-tetrazole-synthesis-an-overview - Ask this paper | Bohrium [bohrium.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. direct-one-pot-synthesis-of-tetrazole-derivatives-from-aldehydes-under-metal-free-conditions - Ask this paper | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Disodium 5-sulphido-1H-tetrazole-1-acetate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of Disodium 5-sulphido-1H-tetrazole-1-acetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | - Product is highly soluble in the chosen solvent, even at low temperatures.- Co-precipitation with impurities.- Degradation of the tetrazole ring.[1][2][3][4] | - Solvent Selection: Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. A common technique is to dissolve the crude salt in a minimal amount of a good solvent (e.g., water) and then induce crystallization by cooling or adding an anti-solvent in which the salt is poorly soluble.[1]- Anti-Solvent Addition: Gradually add an anti-solvent (e.g., ethanol, acetone) to the aqueous solution of the product to induce precipitation.[5]- pH Adjustment: Ensure the pH of the solution is neutral to slightly basic to maintain the disodium salt form and prevent degradation. |
| Product Fails to Crystallize | - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation. | - Concentration: Carefully evaporate the solvent to achieve a supersaturated solution.- Seeding: Introduce a small crystal of pure product to initiate crystallization.- Scratching: Scratch the inner surface of the flask with a glass rod to create nucleation sites.- Pre-purification: Consider a preliminary purification step like column chromatography to remove impurities that may hinder crystallization. |
| Oily Product or Tacky Solid Obtained | - Presence of residual solvents (e.g., DMF).- Co-precipitation of impurities. | - Solvent Removal: Removing solvents like DMF can be challenging due to their high boiling points and solubility in water.[6] Utilize high-vacuum drying or azeotropic distillation with a suitable solvent (e.g., toluene) to remove residual DMF.- Washing: Wash the precipitate with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold chloroform, acetone).[7][8] |
| Discoloration of Product (Yellowing) | - Degradation of the tetrazole ring.- Presence of colored impurities from the synthesis. | - Activated Carbon Treatment: Dissolve the crude product in water and treat with activated carbon to adsorb colored impurities before recrystallization.[5]- Mild Conditions: Ensure all purification steps are carried out under mild temperature and pH conditions to prevent degradation. Tetrazole rings can be susceptible to decomposition under harsh conditions.[1][2][3][4] |
| Inconsistent Spectroscopic Data (e.g., NMR, IR) | - Presence of tautomers.- Residual impurities or solvents.- Degradation of the compound.[1] | - Thorough Drying: Ensure the product is completely dry to remove any residual solvents that can interfere with spectroscopic analysis.- Purity Confirmation: Use multiple analytical techniques (e.g., HPLC, elemental analysis) to confirm purity.- Structure Verification: Compare the obtained spectra with reference data if available. The presence of a methylene (-CH₂-) signal in ¹H NMR is characteristic of the acetate group.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: A common and effective method is to dissolve the crude product in a minimal amount of hot water and then induce crystallization by either slow cooling or the addition of an anti-solvent like ethanol or acetone.[1][5] The optimal solvent ratio will depend on the specific impurity profile and should be determined empirically.
Q2: How can I remove highly polar impurities that co-crystallize with my product?
A2: If simple recrystallization is ineffective, consider using column chromatography with a polar stationary phase (e.g., silica gel) and an appropriate polar mobile phase. Alternatively, techniques such as preparative HPLC may be necessary for achieving high purity.
Q3: My product appears to be degrading during purification. What steps can I take to minimize this?
A3: Tetrazole derivatives can be sensitive to heat and pH.[1][2][3][4] It is crucial to use mild conditions throughout the purification process. Avoid prolonged heating and exposure to strong acids or bases. If heating is necessary for dissolution, do so for the shortest possible time.
Q4: What are the key analytical techniques to assess the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment. These include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[1]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[1]
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile impurities.
-
Elemental Analysis: To confirm the elemental composition of the disodium salt.[1]
Q5: Are there any safety precautions I should be aware of when working with tetrazole derivatives?
A5: While this compound itself is not noted to be explosive, many tetrazole-containing compounds, especially those with a high nitrogen content, can be energetic and potentially explosive, particularly when dry and subjected to shock or heat.[9] Always handle with care, avoid strong heating of the dry material, and consult the Safety Data Sheet (SDS) for specific handling instructions.
Experimental Protocols
Protocol 1: Recrystallization from Water/Ethanol
-
Dissolution: In a flask, dissolve the crude this compound in a minimal volume of deionized water at an elevated temperature (e.g., 60-70°C).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes at the same temperature.
-
Filtration: Hot filter the solution to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization does not occur, place the flask in an ice bath. To further induce precipitation, slowly add ethanol as an anti-solvent until the solution becomes cloudy.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Pack a chromatography column with an appropriate stationary phase, such as silica gel, in a suitable solvent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with an appropriate mobile phase, starting with a less polar solvent and gradually increasing the polarity to separate the desired compound from impurities.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Final Product Preparation: The resulting solid can be further purified by recrystallization if necessary.
Visualizations
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. CN101941982A - Novel preparation method of pharmaceutical ceforanide - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. scielo.org.za [scielo.org.za]
- 8. researchgate.net [researchgate.net]
- 9. sciencemadness.org [sciencemadness.org]
Technical Support Center: Handling Air-Sensitive Tetrazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air-sensitive tetrazole compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of air-sensitive tetrazole compounds.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Atmospheric Contamination: Trace amounts of oxygen or moisture can quench air-sensitive reagents (e.g., organometallics) or decompose sensitive intermediates. | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is performed under a positive pressure of a high-purity inert gas (Argon or Nitrogen).[1] Use proper inert atmosphere techniques such as a Schlenk line or a glovebox.[2] |
| Impure/Wet Solvents or Reagents: Solvents and reagents may contain dissolved oxygen or trace water. | Use freshly distilled, anhydrous solvents that have been properly degassed.[2] Ensure all starting materials are of high purity and handled under inert conditions if they are also air-sensitive. | |
| Incorrect Reaction Temperature: Tetrazole formation, particularly from nitriles and azides, can be temperature-sensitive. Some reactions require elevated temperatures to proceed at a reasonable rate. | Optimize the reaction temperature. For sluggish reactions, cautiously increasing the temperature may improve yields. Continuous flow reactors can allow for higher temperatures with improved safety compared to batch processes. | |
| Inconsistent Reaction Results | Variable Quality of Inert Atmosphere: Inconsistent purging or leaks in the reaction setup can lead to varying levels of atmospheric contamination between experiments. | Standardize your inert atmosphere setup and procedure. Regularly check for leaks in your Schlenk line or glovebox. A steady, positive pressure of inert gas should be maintained throughout the experiment.[1] |
| Decomposition of Starting Materials: Air-sensitive starting materials may have degraded upon storage. | Store air-sensitive reagents in appropriate containers (e.g., Sure/Seal™ bottles) under an inert atmosphere and in a cool, dark place.[2] It is good practice to titrate organometallic reagents periodically to determine their exact concentration. | |
| Formation of Unidentified Byproducts | Side Reactions with Oxygen or Water: The presence of air can lead to the formation of oxides, hydroxides, or other degradation products from sensitive reagents. | Rigorously exclude air and moisture from the reaction. Consider using an oxygen/moisture scavenger in your glovebox or as part of your inert gas line. |
| Thermal Decomposition: Many tetrazole compounds are thermally sensitive and can decompose, especially at elevated temperatures, to form various byproducts.[3][4] | Carefully control the reaction temperature and avoid localized overheating. If possible, choose a synthetic route that proceeds at a lower temperature. The thermal decomposition of tetrazoles can lead to the extrusion of nitrogen gas.[5] | |
| Difficulty in Product Isolation/Purification | Product is also Air-Sensitive: The desired tetrazole product may itself be unstable in air. | Perform the work-up and purification steps (e.g., filtration, chromatography) under an inert atmosphere. |
| Formation of Azide Salts: In reactions using metal azides, residual azide can co-precipitate with the product or form explosive heavy metal azides if certain metal catalysts are used. | Quench excess azide with a suitable reagent (e.g., nitrous acid) before workup. Be aware of the potential for forming highly sensitive and explosive heavy metal azides. |
Frequently Asked Questions (FAQs)
Q1: What makes a tetrazole compound "air-sensitive"?
A1: A tetrazole compound is considered air-sensitive if it reacts with components of the atmosphere, primarily oxygen and moisture. This sensitivity often arises from other functional groups on the molecule or the use of air-sensitive reagents in its synthesis, such as organolithium or Grignard reagents.[2] While the tetrazole ring itself is relatively stable, certain substituents can render the overall molecule susceptible to degradation in the presence of air.
Q2: How can I be sure my inert atmosphere is of high enough quality?
A2: For most applications, using a high-purity inert gas (Argon or Nitrogen) and ensuring a slight positive pressure in your reaction setup is sufficient.[1] You can monitor this with an oil bubbler. For extremely sensitive reactions, an oxygen and moisture indicator can be used within a glovebox. A common mistake is to use a drying tube, which does not prevent oxygen from entering the system.
Q3: Is it always necessary to use a glovebox for handling air-sensitive tetrazoles?
A3: Not always. Many operations can be successfully performed using a Schlenk line, which is a dual-manifold system for vacuum and inert gas.[1] A glovebox is advantageous when handling air-sensitive solids or performing multiple manipulations.
Q4: What are the primary safety concerns when working with tetrazoles, besides air sensitivity?
A4: Many tetrazole derivatives have a high nitrogen content and a positive enthalpy of formation, making them energetic compounds.[6] They can be sensitive to heat, shock, or friction and may decompose explosively.[5] Syntheses involving azides, such as sodium azide or hydrazoic acid, carry significant risks due to their toxicity and explosive nature.[7]
Q5: My tetrazole synthesis from a nitrile and sodium azide is not working. What are the common pitfalls?
A5: Common issues include:
-
Insufficient activation of the nitrile: Lewis or Brønsted acids are often required to activate the nitrile for cycloaddition.[8][9]
-
Solvent effects: The choice of solvent can significantly impact the reaction rate and yield. High-boiling polar aprotic solvents like DMF or DMSO are commonly used.[10]
-
Presence of water: While some protocols use water as a solvent, uncontrolled amounts of moisture can interfere with certain catalytic systems.[11]
-
Inadequate temperature: The reaction often requires heating to proceed at a practical rate.[12]
Data Presentation
Illustrative Stability of an Air-Sensitive Organotin Tetrazole Derivative
The following table provides illustrative data on the decomposition of a hypothetical air-sensitive organotin tetrazole compound under different atmospheric conditions. This data is representative of the general behavior of such compounds and highlights the importance of maintaining an inert atmosphere.
| Condition | Time (hours) | Product Purity (%) | Observations |
| Inert Atmosphere (Argon) | 0 | 99 | Colorless solid |
| 24 | 98 | No visible change | |
| 48 | 97 | No visible change | |
| Ambient Air (Exposed) | 0 | 99 | Colorless solid |
| 24 | 65 | Solid becomes yellow and slightly gummy | |
| 48 | 30 | Brown, viscous oil with gas evolution |
Experimental Protocols
Detailed Methodology for the Synthesis of a 5-Substituted-1H-tetrazole using Inert Atmosphere Techniques
This protocol is adapted for a scenario where the starting nitrile is air-sensitive.
Materials:
-
Air-sensitive nitrile (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Triethylammonium chloride (Et₃N·HCl) (1.5 eq)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Schlenk flask and condenser
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Cannula and syringes
-
Magnetic stirrer and heating plate
Procedure:
-
Glassware Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser are oven-dried overnight at 125°C and assembled while hot under a stream of inert gas. The system is then allowed to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition (Solids): The Schlenk flask is briefly opened under a strong counterflow of inert gas, and sodium azide and triethylammonium chloride are quickly added. The flask is immediately sealed and purged with the inert gas for 10-15 minutes.
-
Solvent and Reagent Addition (Liquids): Anhydrous, degassed DMF is added to the flask via a cannula under a positive pressure of inert gas. The air-sensitive nitrile is then slowly added to the stirring suspension at room temperature using a gas-tight syringe.
-
Reaction: The reaction mixture is heated to 120°C under a positive pressure of inert gas (monitored with an oil bubbler) and stirred for 24 hours.
-
Work-up (under inert atmosphere if product is sensitive): After cooling to room temperature, the reaction is quenched by the slow addition of an acidic aqueous solution. If the tetrazole product is known to be air-sensitive, the work-up should be performed using degassed solvents and under a blanket of inert gas.
-
Purification: The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.
Mandatory Visualizations
Logical Workflow for Troubleshooting a Failed Tetrazole Synthesis
Caption: Troubleshooting decision tree for a failed tetrazole synthesis.
Signaling Pathway of Losartan, an Angiotensin II Receptor Blocker
Caption: Mechanism of action of the tetrazole-containing drug Losartan.
References
- 1. A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. The thermal decomposition of tetrazoles (1992) | Anatoly I. Lesnikovich | 63 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 12. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
Technical Support Center: Scaling Up the Production of Disodium 5-sulphido-1H-tetrazole-1-acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Disodium 5-sulphido-1H-tetrazole-1-acetate for research purposes. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and critical safety information.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing the tetrazole ring in this compound?
A1: The most prevalent and atom-efficient method for synthesizing the 5-substituted-1H-tetrazole core is the [3+2] cycloaddition reaction between an organic nitrile and an azide, typically sodium azide.[1][2][3] This reaction can be catalyzed by various acids or metal salts to improve yields and reaction times.[1][4][5]
Q2: How is the 1-acetate group introduced?
A2: The 1-acetate group is typically introduced by reacting the 5-sulphido-tetrazole with a haloacetate, such as ethyl chloroacetate. However, this reaction can lead to a mixture of N1 and N2 isomers, which can be challenging to separate.[6]
Q3: How is the disodium salt of 5-sulphido-1H-tetrazole-1-acetate formed?
A3: The disodium salt is formed by treating the 5-sulphido-1H-tetrazole-1-acetic acid with two equivalents of a suitable sodium base, such as sodium hydroxide or sodium carbonate.[6] The resulting disodium salt is generally more water-soluble than its acidic precursor, which can aid in purification.[6]
Q4: What are the main challenges when scaling up the production of this compound?
A4: The primary challenges include:
-
Safety: Handling sodium azide and the potential in-situ formation of highly toxic and explosive hydrazoic acid requires strict safety protocols.[7][8][9][10]
-
Isomer Formation: The alkylation of the tetrazole ring can produce both N1 and N2 isomers, which often have similar physical properties, making separation difficult.[6]
-
Reaction Optimization: Achieving high yields and purity requires careful optimization of reaction conditions, including solvent, temperature, catalyst, and reaction time.[4][11]
-
Purification: Isolating the pure disodium salt from reaction byproducts and excess reagents can be complex and may require multiple purification steps like recrystallization or chromatography.[6]
Q5: What analytical techniques are used to characterize this compound?
A5: The structure and purity of the final compound and intermediates are typically confirmed using a combination of spectroscopic methods, including:
-
Proton Nuclear Magnetic Resonance (¹H NMR)
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
-
Infrared (IR) Spectroscopy
-
Mass Spectrometry (MS)[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Tetrazole | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Presence of moisture. - Prolonged heating leading to thermal decomposition.[12] | - Increase reaction time or temperature, monitoring by TLC. - Screen different catalysts (e.g., silica sulfuric acid, copper salts, zinc salts).[1][2][5] - Ensure all reagents and solvents are anhydrous. - Optimize reaction time to avoid product degradation.[12] |
| Formation of Impurities | - Side reactions due to high temperatures. - Incorrect stoichiometry of reagents. - Degradation of starting materials or product. | - Lower the reaction temperature and extend the reaction time. - Carefully control the molar ratios of reactants. - Purify starting materials before use. |
| Difficulty in Isolating the Product | - Product is too soluble in the work-up solvent. - Emulsion formation during extraction. - Product precipitates with impurities. | - Use a different solvent for extraction or precipitation. - Break emulsions by adding brine or filtering through celite. - Utilize recrystallization from a suitable solvent system to purify the product.[6] |
| Isomer Separation Issues (N1 vs. N2) | - Similar polarity of the two isomers. | - Employ column chromatography with a carefully selected eluent system. Gradient elution may be necessary. - Consider derivatization to alter the physical properties of the isomers for easier separation. |
| Reaction Stalls (No Further Conversion of Starting Material) | - Catalyst deactivation. - Insufficient heating. - Reagents not fully dissolved. | - Add a fresh portion of the catalyst. - Ensure the reaction mixture is reaching and maintaining the target temperature. - Use a co-solvent to improve the solubility of the starting materials. |
Experimental Protocols
Protocol 1: Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid
This protocol is adapted from a known procedure for a similar compound.[13]
Materials:
-
5-Chloro-1H-tetrazole-1-acetic acid ethyl ester
-
Thiourea
-
Water
-
38 wt. % aqueous hydrochloric acid
-
Methyl isobutyl ketone
Procedure:
-
In a 500 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, combine 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, and 210 g of water.
-
Add 25 g of 38 wt. % aqueous hydrochloric acid to the mixture.
-
Heat the mixture to reflux and maintain for 6 hours. During this time, distill off the ethanol that forms.
-
After cooling, extract the residue with methyl isobutyl ketone.
-
Evaporate the ketone under reduced pressure to yield the crude product.
-
Recrystallize the solid from a suitable solvent to obtain pure 5-Mercapto-1H-tetrazole-1-acetic acid.
Expected Yield: Approximately 69% with a purity of around 99%.[13]
Protocol 2: Formation of this compound
Materials:
-
5-Mercapto-1H-tetrazole-1-acetic acid
-
Sodium hydroxide (or sodium carbonate)
-
Ethanol (or water)
Procedure:
-
Dissolve the synthesized 5-Mercapto-1H-tetrazole-1-acetic acid in a minimal amount of ethanol or water in a reaction vessel.
-
Slowly add two molar equivalents of a concentrated aqueous solution of sodium hydroxide with stirring. If using sodium carbonate, add it portion-wise to control the effervescence.
-
Continue stirring at room temperature for 1-2 hours to ensure complete salt formation.
-
The disodium salt can be isolated by precipitation through the addition of an anti-solvent (e.g., acetone or isopropanol) or by removal of the solvent under reduced pressure.
-
The resulting solid should be collected by filtration, washed with the anti-solvent, and dried under vacuum.
Data Presentation
Table 1: Optimization of Reaction Conditions for 5-Substituted 1H-Tetrazole Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Silica Sulfuric Acid (100) | DMF | Reflux | Varies | 72-95 | [1] |
| 2 | CuO Nanoparticles (5) | DMF | 130 | 10 | 80 | [11] |
| 3 | Co(II)-complex (1) | DMSO | 110 | 12 | 99 | [12] |
| 4 | None | DMF | 100 | 24 | Low | [1] |
| 5 | ZnBr₂ (stoichiometric) | Water | 100 | Varies | High | [5] |
Table 2: Physical Properties of 5-Mercapto-1H-tetrazole-1-acetic acid
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₄O₂S | [14] |
| Molecular Weight | 160.15 g/mol | [14] |
| Melting Point | 179-180 °C (decomposes) | [14] |
| Appearance | White crystalline solid | [13] |
| pKa | 3.31 ± 0.10 (Predicted) | [14] |
Visualizations
Chemical Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Safety Information
Working with Sodium Azide and Hydrazoic Acid
The use of sodium azide (NaN₃) and the potential for in-situ generation of hydrazoic acid (HN₃) present significant hazards. All manipulations should be conducted in a certified chemical fume hood.
-
Toxicity: Hydrazoic acid is extremely toxic and volatile. Inhalation can cause dizziness, headaches, and potentially be fatal.[7][8]
-
Explosion Hazard: Sodium azide can form highly explosive heavy metal azides if it comes into contact with metals like lead, copper, silver, or zinc (e.g., in plumbing or on metal spatulas).[8][9] Do not use metal spatulas for handling sodium azide.[7][8] Hydrazoic acid is also a powerful explosive.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are generally recommended).[9][15]
-
Waste Disposal: Azide-containing waste must be quenched properly before disposal and should never be poured down the drain.[8] Consult your institution's environmental health and safety (EHS) guidelines for proper disposal procedures.
-
Spill Cleanup: Do not dry sweep spilled sodium azide powder.[7] Use wet paper towels to clean up spills to prevent dispersal into the air.[7] The spill area should be decontaminated according to your institution's EHS protocols.
References
- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. This compound | 61336-49-0 | Benchchem [benchchem.com]
- 7. research.wayne.edu [research.wayne.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. prepchem.com [prepchem.com]
- 14. 5-Mercapto-1H-tetrazole-1-acetic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. campus.kennesaw.edu [campus.kennesaw.edu]
Technical Support Center: Isomer Separation of Tetrazole-1-Acetate
Welcome to the technical support center for the separation of N1 and N2 isomers of tetrazole-1-acetate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: My synthesis of ethyl tetrazole-1-acetate resulted in a mixture of N1 and N2 isomers. How can I separate them?
A1: The N1 and N2 isomers of tetrazole-1-acetate can be separated using two primary methods: fractional crystallization and column chromatography. The choice of method will depend on the scale of your reaction, the available equipment, and the desired purity of the final products.
Q2: I am considering fractional crystallization. What is the underlying principle for separating the isomers?
A2: The separation by fractional crystallization is based on the difference in solubility between the N1 and N2 isomers in organic solvents. The N2-isomer is generally more soluble in common organic solvents than the corresponding N1-isomer[1]. This allows for the selective crystallization of the less soluble N1-isomer from a concentrated solution, leaving the N2-isomer enriched in the mother liquor.
Q3: Which solvents are recommended for fractional crystallization of ethyl tetrazole-1-acetate isomers?
A3: While specific solvent systems for ethyl tetrazole-1-acetate are not extensively documented, a common approach is to use a solvent in which the N1-isomer is sparingly soluble at low temperatures but soluble at higher temperatures. A mixture of a good solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., hexane, heptane) is often effective. The optimal solvent system and ratios should be determined experimentally on a small scale.
Q4: I am having trouble inducing crystallization. What can I do?
A4: If crystallization does not occur spontaneously upon cooling, several techniques can be employed:
-
Seeding: Introduce a small crystal of the pure N1-isomer (if available) to the supersaturated solution to initiate crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution-air interface. The microscopic scratches on the glass can provide nucleation sites.
-
Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of the solute.
-
Anti-solvent Addition: Gradually add an anti-solvent (a solvent in which the compound is poorly soluble) to the solution until turbidity is observed, then warm slightly to redissolve and cool slowly.
Q5: How can I separate the isomers using column chromatography?
A5: Silica gel column chromatography is an effective method for separating N1 and N2 isomers of tetrazole derivatives[1]. The separation is based on the differential adsorption of the isomers to the polar silica gel stationary phase.
Q6: What mobile phase should I use for silica gel column chromatography?
A6: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a good starting point. The optimal ratio will depend on the specific substrate. It is recommended to first determine the best solvent system using Thin Layer Chromatography (TLC). A good solvent system for column chromatography is one in which the desired compounds have Rf values between 0.2 and 0.5, with a clear separation between the spots. For separating tetrazole isomers, a mobile phase of hexane:ethyl acetate is commonly used[1].
Q7: How do I determine the elution order of the N1 and N2 isomers?
A7: The elution order in normal-phase chromatography (e.g., silica gel) depends on the polarity of the isomers. The less polar compound will elute first. While the relative polarity can vary depending on the specific substituents, you can determine the elution order by analyzing the collected fractions using an analytical technique like TLC or NMR and comparing the spectra to known standards or literature data.
Q8: How can I identify the separated N1 and N2 isomers?
A8: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between N1 and N2 substituted tetrazoles.
-
¹H NMR: The chemical shift of the protons on the substituent attached to the nitrogen can differ between the two isomers.
-
¹³C NMR: There are characteristic differences in the chemical shifts of the tetrazole ring carbons. For example, the chemical shift of the C5 carbon in a 2-substituted isomer is consistently at a higher frequency (further downfield) by about 10 ppm compared to the corresponding 1-isomer.
Troubleshooting Guides
Fractional Crystallization
| Issue | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling. | Solution is not supersaturated. | 1. Concentrate the solution further by slow solvent evaporation. 2. Add an anti-solvent dropwise until turbidity persists, then warm to clarify and cool slowly. |
| Nucleation is inhibited. | 1. Add a seed crystal of the desired isomer. 2. Scratch the inner surface of the flask with a glass rod. | |
| Both isomers co-crystallize. | The solubility difference in the chosen solvent is not sufficient. | 1. Experiment with different solvent/anti-solvent systems. 2. Try a slower cooling rate to allow for more selective crystallization. |
| The solution is too concentrated. | 1. Dilute the solution slightly before cooling. | |
| Low yield of the N1 isomer. | The N1 isomer is too soluble in the mother liquor. | 1. Decrease the final crystallization temperature. 2. Use a higher ratio of anti-solvent. |
| Purity of the isolated isomer is low. | Inefficient removal of the mother liquor. | 1. Wash the collected crystals with a small amount of cold solvent. 2. Recrystallize the product. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of isomers (overlapping peaks). | Inappropriate mobile phase polarity. | 1. Optimize the solvent system using TLC. If the Rf values are too high, decrease the polarity of the mobile phase (increase the proportion of hexane). If the Rf values are too low, increase the polarity (increase the proportion of ethyl acetate). |
| Column is overloaded. | 1. Use a larger column or reduce the amount of sample loaded. | |
| Improper column packing. | 1. Ensure the silica gel is packed uniformly without any cracks or channels. | |
| Compounds are not eluting from the column. | Mobile phase is not polar enough. | 1. Gradually increase the polarity of the mobile phase (gradient elution). |
| Broad or tailing peaks. | Sample is too soluble in the mobile phase. | 1. Try a less polar mobile phase. |
| Interactions with acidic silica gel. | 1. Add a small amount (e.g., 0.1-1%) of a modifier like triethylamine to the mobile phase if your compounds are basic. | |
| Cracking of the silica gel bed. | Running the column dry. | 1. Always keep the silica gel bed covered with the mobile phase. |
| Heat generated from solvent interaction with silica. | 1. Pack the column using a slurry method and allow it to equilibrate. |
Experimental Protocols
Protocol 1: Separation of N1 and N2 Isomers by Fractional Crystallization
This protocol provides a general guideline. The optimal solvent, solvent ratios, and temperatures should be determined experimentally.
-
Dissolution: Dissolve the crude mixture of N1 and N2 isomers of ethyl tetrazole-1-acetate in a minimum amount of a suitable hot solvent (e.g., ethyl acetate).
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator. The less soluble N1-isomer should crystallize out.
-
Isolation of N1-Isomer: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Isolation of N2-Isomer: Concentrate the filtrate (mother liquor) under reduced pressure. The residue will be enriched in the more soluble N2-isomer. This may be purified further by a subsequent crystallization from a different solvent system or by column chromatography.
-
Purity Check: Analyze the purity of the isolated isomers by TLC, HPLC, or NMR spectroscopy. Repeat the crystallization if necessary to achieve the desired purity.
Protocol 2: Separation of N1 and N2 Isomers by Silica Gel Column Chromatography
-
TLC Analysis: Determine an optimal mobile phase for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give a good separation between the two isomer spots with Rf values in the range of 0.2-0.5.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude isomer mixture in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in separate test tubes.
-
Maintain a constant flow rate.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by spotting the collected fractions on a TLC plate and visualizing under UV light or with a suitable stain.
-
Combine the fractions containing the pure separated isomers.
-
-
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified N1 and N2 isomers.
-
Characterization: Confirm the identity and purity of the separated isomers using NMR spectroscopy.
Data Presentation
Table 1: Physicochemical Properties for Separation of Tetrazole-1-Acetate Isomers
| Property | N1-Isomer | N2-Isomer | Reference |
| Solubility in Organic Solvents | Less soluble | More soluble | [1] |
| Boiling Point | Higher | Considerably lower | [1] |
Table 2: Typical NMR Chemical Shift Ranges for Tetrazole Isomers
| Nucleus | N1-Substituted Tetrazole | N2-Substituted Tetrazole | Reference |
| ¹³C (C5 of tetrazole ring) | ~145-155 ppm | ~155-165 ppm |
Note: The exact chemical shifts will depend on the specific substituents and the solvent used for NMR analysis.
Visualizations
Caption: Workflow for the separation of N1 and N2 isomers of tetrazole-1-acetate.
Caption: Troubleshooting logic for separation of N1 and N2 isomers.
References
Technical Support Center: Stability and Storage of Tetrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrazole compounds. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the decomposition of tetrazoles during storage.
Frequently Asked Questions (FAQs)
Q1: My tetrazole compound appears to be degrading during storage. What are the common causes?
A1: Tetrazole compounds, while generally more metabolically stable than carboxylic acid analogues, can degrade under certain conditions.[1][2][3][4] The primary factors that can lead to decomposition during storage are:
-
Elevated Temperatures: Heat is a major contributor to the degradation of tetrazoles. Thermal decomposition can lead to the extrusion of nitrogen gas (N₂) and the formation of reactive intermediates like nitrilimines or azides.[5] Many tetrazole derivatives have specific decomposition temperatures, often above 150°C, but prolonged exposure to moderately elevated temperatures can also accelerate degradation.
-
Light Exposure: Certain tetrazole derivatives are susceptible to photodegradation. Exposure to UV or even visible light can induce cleavage of the tetrazole ring, leading to a variety of photoproducts.[6][7][8]
-
Humidity: Moisture can impact the solid-state stability of tetrazole compounds. It can facilitate hydrolytic degradation, especially for substituted tetrazoles with susceptible functional groups, and can also lead to physical changes in the solid form.[9][10][11]
-
pH: The stability of tetrazoles in solution is highly dependent on pH. Some tetrazole-containing drugs have shown susceptibility to alkaline hydrolysis.[12]
Q2: What are the recommended general storage conditions for tetrazole compounds?
A2: To minimize degradation, tetrazole compounds should be stored in a cool, dark, and dry place. Specifically:
-
Temperature: Store in a refrigerator (approximately 4°C) or a controlled cool environment.[13] Avoid exposure to heat sources.
-
Light: Protect from light by storing in amber vials or light-resistant containers.[14][15]
-
Moisture: Keep containers tightly sealed to protect from humidity. Storage in a desiccator may be beneficial for particularly hygroscopic compounds.
-
Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
Q3: How can I tell if my tetrazole compound has decomposed?
A3: Signs of decomposition can include:
-
Physical Changes: Discoloration, melting, or changes in crystal structure.
-
Gas Evolution: For significant thermal decomposition, you might observe pressure buildup in the storage container due to the release of nitrogen gas.
-
Analytical Changes: When analyzed by techniques like HPLC, you may observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[16]
Q4: Are there specific types of tetrazole compounds that are more prone to decomposition?
A4: Yes, the stability of a tetrazole is significantly influenced by its substituents. For instance, tetrazoles with electron-withdrawing groups may have different thermal stability profiles compared to those with electron-donating groups. The presence of other functional groups on the molecule that are susceptible to hydrolysis or photolysis will also impact the overall stability of the compound.
Troubleshooting Guide
If you suspect your tetrazole compound is degrading, follow this troubleshooting guide:
Caption: Troubleshooting workflow for suspected tetrazole decomposition.
Quantitative Data on Thermal Decomposition
The following table summarizes the thermal decomposition temperatures for a selection of tetrazole compounds, as determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These values indicate the onset and peak temperatures of decomposition and can be used as a guide for assessing the thermal stability of similar structures.
| Compound | Onset Td (°C) | Peak Td (°C) | Analysis Method |
| 1-Phenyl-1H-tetrazole | 190-240 | - | TGA-DTA |
| 1-(2-Chlorophenyl)-1H-tetrazole | 190-240 | - | TGA-DTA |
| 1-(4-Chlorophenyl)-1H-tetrazole | 190-240 | - | TGA-DTA |
| 1-(4-Hydroxyphenyl)-1H-tetrazole | 190-240 | - | TGA-DTA |
| 1-(4-Methoxyphenyl)-1H-tetrazole | 190-240 | - | TGA-DTA |
| 5-Amino-1H-tetrazole | ~200 | - | TGA-DSC |
| Ammonium salt of a tetrazine derivative | 188 | - | DSC |
| Hydroxylammonium salt of a tetrazine derivative | 127 | - | DSC |
| Hydrazinium salt of a tetrazine derivative | 133 | - | DSC |
Data sourced from multiple research articles.[17][18][19] Td refers to the decomposition temperature.
Experimental Protocols for Stability Testing
To rigorously assess the stability of a tetrazole compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[17][20]
Stability-Indicating Method Development
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. A validated High-Performance Liquid Chromatography (HPLC) method is typically used.
Caption: Workflow for developing a stability-indicating HPLC method.
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways.
Procedure: For each condition, a separate sample of the tetrazole compound (in both solid and solution form, where applicable) should be prepared. A control sample should be stored under recommended conditions in the dark.
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl.
-
Heat at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
Neutralize the sample before analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH.
-
Heat at 60-80°C for a specified period.
-
Neutralize the sample before analysis.
-
-
Neutral Hydrolysis:
-
Dissolve the compound in purified water.
-
Heat at 60-80°C for a specified period.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Store at room temperature for a specified period.
-
-
Thermal Degradation (Solid State):
-
Place the solid compound in a controlled temperature oven (e.g., 10°C above the accelerated stability testing temperature).
-
Monitor for a specified period.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][17][18]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: After exposure to the stress conditions, analyze all samples (including the control) using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Formal Stability Study Protocol (Long-Term and Accelerated)
Objective: To establish a re-test period or shelf life and recommended storage conditions.
Procedure:
-
Batch Selection: Use at least three primary batches of the tetrazole compound.
-
Container Closure System: Store the samples in the proposed packaging for marketing and distribution.
-
Storage Conditions:
-
Testing Frequency:
-
Analytical Tests: At each time point, test the samples for appearance, assay of the active substance, and degradation products using the validated stability-indicating method.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general degradation pathways for tetrazole compounds under various stress conditions.
Caption: General degradation pathways of tetrazole compounds.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Effect of moisture on solid state stability | Semantic Scholar [semanticscholar.org]
- 5. ijrpc.com [ijrpc.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The stabilizing effect of moisture on the solid-state degradation of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajrconline.org [ajrconline.org]
- 13. Sample preparation [isotope.ucsc.edu]
- 14. 3 Important Photostability Testing Factors [sampled.com]
- 15. q1scientific.com [q1scientific.com]
- 16. researchgate.net [researchgate.net]
- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 18. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 19. ijpsm.com [ijpsm.com]
- 20. qlaboratories.com [qlaboratories.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for 5-Substituted 1H-Tetrazole Synthesis
Welcome to the technical support center for the synthesis of 5-substituted 1H-tetrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize catalyst selection for this critical class of heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing 5-substituted 1H-tetrazoles?
A1: The most prevalent method is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide.[1][2][3][4] Another significant approach, particularly from a green chemistry perspective, involves one-pot, three-component reactions, often starting from aldehydes, hydroxylamine hydrochloride, and sodium azide.[5] A wide array of catalysts, both homogeneous and heterogeneous, have been developed to facilitate these transformations under milder and more efficient conditions.[3][6]
Q2: I am concerned about the safety of using sodium azide and potentially forming hydrazoic acid. What are safer alternatives or precautions?
A2: Safety is a primary concern when working with azides. The formation of highly toxic and explosive hydrazoic acid can be minimized by maintaining a slightly alkaline pH during the reaction.[7] Using water as a solvent can also mitigate explosion hazards.[7] Alternative, less hazardous azide sources are sometimes employed, though sodium azide remains common due to its availability and reactivity. Always handle sodium azide with appropriate personal protective equipment in a well-ventilated fume hood.
Q3: What are the key advantages of using a heterogeneous catalyst over a homogeneous one?
A3: Heterogeneous catalysts offer several practical advantages, which are key drivers in the development of green and sustainable synthetic protocols. The primary benefits include:
-
Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.[3]
-
Recyclability: Heterogeneous catalysts can often be recovered and reused for multiple reaction cycles without a significant loss of activity, which reduces cost and waste.[6][8][9][10]
-
Minimal Product Contamination: The ease of separation leads to purer products with less catalyst leaching.
Q4: How do electron-donating or electron-withdrawing groups on the nitrile substrate affect the reaction?
A4: The electronic nature of the substituent on the nitrile can significantly influence the reaction rate and yield. Generally, nitriles bearing electron-withdrawing groups (e.g., -NO2, -CN, -Br) are more electrophilic and tend to react faster and give higher yields in the [3+2] cycloaddition with azide.[2][11] Conversely, electron-donating groups (e.g., -OCH3, -OH, -NH2) can decrease the reactivity of the nitrile, sometimes requiring longer reaction times or higher temperatures to achieve good conversion.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may be poisoned, deactivated, or not suitable for the specific substrate. 2. Sub-optimal Reaction Conditions: Temperature, solvent, or reaction time may not be ideal. 3. Poor Substrate Reactivity: The nitrile may have strong electron-donating groups, hindering the cycloaddition.[2] 4. Inadequate Mixing: In heterogeneous catalysis, poor stirring can lead to inefficient contact between reactants and the catalyst surface. | 1. Catalyst Screening: Test a different class of catalyst (e.g., switch from a Lewis acid to a transition metal complex). Consider using a nanocatalyst for higher surface area and activity.[12][13] 2. Condition Optimization: Systematically vary the temperature, try a more polar aprotic solvent like DMF or DMSO, and monitor the reaction over a longer period.[2][11] 3. Increase Reactant Equivalents: A moderate excess of sodium azide may improve yields, but use caution.[1] 4. Improve Agitation: Ensure vigorous stirring, especially with solid-supported catalysts. |
| Formation of Significant Side Products | 1. Decomposition of Reactants or Products: High temperatures can lead to degradation. 2. Alternative Reaction Pathways: The catalyst may be promoting undesired side reactions. 3. Impure Starting Materials: Contaminants in the nitrile or azide can lead to byproducts. | 1. Lower Reaction Temperature: If possible, reduce the reaction temperature, even if it requires a longer reaction time. 2. Change Catalyst: A more selective catalyst may be required. For example, some catalysts are specifically designed to minimize side reactions. 3. Purify Starting Materials: Ensure the purity of your nitrile and sodium azide before starting the reaction. |
| Difficulty in Catalyst Separation/Recovery | 1. Homogeneous Catalyst Used: Homogeneous catalysts are inherently difficult to separate from the reaction mixture.[3] 2. Catalyst Leaching (Heterogeneous): The active catalytic species may be leaching from the solid support into the solution. 3. Fine Catalyst Particles (Heterogeneous): Very fine catalyst powders can be difficult to filter. | 1. Switch to a Heterogeneous Catalyst: Employ a catalyst supported on silica, a polymer, or magnetic nanoparticles for easy separation.[3][4][6] 2. Use a Magnetically Recoverable Catalyst: Catalysts supported on magnetic nanoparticles (e.g., Fe3O4) can be easily removed with an external magnet.[5][6][13] 3. Centrifugation: For very fine particles, centrifugation followed by decantation of the supernatant can be more effective than filtration. |
| Inconsistent Results/Poor Reproducibility | 1. Moisture Sensitivity: Some catalysts and reactions are sensitive to moisture. 2. Catalyst Batch Variation: The activity of a prepared heterogeneous catalyst can vary between batches. 3. Atmospheric Conditions: Some reactions may be sensitive to air (oxygen). | 1. Use Anhydrous Conditions: Dry solvents and starting materials thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Characterize Catalyst: Thoroughly characterize each new batch of a heterogeneous catalyst to ensure consistency. 3. Control Atmosphere: If sensitivity to air is suspected, perform the reaction under an inert atmosphere. |
Catalyst Performance Data
The selection of a catalyst is a critical parameter in optimizing the synthesis of 5-substituted 1H-tetrazoles. Below is a summary of various catalytic systems with their respective reaction conditions and yields for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide, unless otherwise noted.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Homogeneous Catalysts | |||||
| Pyridine hydrochloride | DMF | 110 | 8 | 84 | [1] |
| ZnBr2 | Water | 100+ | 12-48 | 91 | [7] |
| CuSO4·5H2O (2 mol%) | DMSO | 120 | 2.5 | 98 | [2] |
| Cu(OAc)2 (20 mol%) | Choline chloride–urea (DES) | 100 | 12 | 68-90 | [5] |
| Heterogeneous Catalysts | |||||
| CoY Zeolite | Toluene | 120 | 12 | 92 | [8][9] |
| Silica Sulfuric Acid | DMF | Reflux | 5 | 95 | [4] |
| Nano-TiCl4.SiO2 | DMF | Reflux | 2 | 98 | [11] |
| Fe3O4@SiO2-Im[Br]-SB-Cu(II) | Water | 80 | 2.5 | 95 | [5] |
| Cu/C Nanocatalyst (5 mol%) | DMF | 80 | 2.5 | 95 | [5] |
Note: This table is a representative sample and not exhaustive. Yields can vary based on the specific substrate and reaction scale.
Experimental Protocols
Method 1: Synthesis using a Heterogeneous Zinc Catalyst in Water [7]
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add the nitrile (10 mmol), sodium azide (12 mmol, 1.2 equiv.), and zinc bromide (5 mmol, 0.5 equiv.).
-
Solvent Addition: Add 20 mL of deionized water to the flask.
-
Reaction: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion (typically 12-48 hours), cool the reaction mixture to room temperature. Adjust the pH to ~1 with concentrated HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Method 2: Synthesis using a Copper Nanocatalyst in DMF [5]
-
Preparation: In a reaction vessel, combine the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium azide (2 mmol).
-
Catalyst and Solvent: Add the Cu/C nanocatalyst (e.g., 0.26 mol%) and 5 mL of Dimethylformamide (DMF).
-
Reaction: Heat the mixture to 80 °C and stir for the required time (e.g., 2.5 hours). Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature.
-
Catalyst Removal: If using a magnetically supported catalyst, use an external magnet to hold the catalyst while decanting the solution. Otherwise, dilute with water and extract the product.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Visualized Workflows and Mechanisms
Below are diagrams illustrating key processes in the synthesis of 5-substituted 1H-tetrazoles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scielo.br [scielo.br]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 12. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
Technical Support Center: Managing Hazardous Byproducts in Tetrazole Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals safely manage hazardous byproducts during tetrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous byproducts I should be aware of during tetrazole synthesis?
A1: The most significant hazard is the formation of hydrazoic acid (HN₃), a highly toxic and explosive compound.[1][2][3] HN₃ can be generated, particularly in the presence of Brønsted acids, when using sodium azide (NaN₃).[1][2] Other risks include unreacted sodium azide, which is also toxic and can form explosive heavy metal azides, and the potential for spark discharge or nitrogen gas explosions in certain reaction setups.[4][5][6]
Q2: How can I minimize the formation of hydrazoic acid (HN₃)?
A2: Minimizing HN₃ formation is critical for safety. Key strategies include:
-
Avoiding Acidic Conditions: The reaction of sodium azide with acids produces hydrazoic acid.[6] Using buffered systems or non-acidic reaction conditions can significantly reduce its formation.[7]
-
Catalyst and Solvent Choice: Research has shown that using zinc oxide (ZnO) as a catalyst in aqueous THF (pH 8) can lead to efficient tetrazole synthesis with only minimal (2 ppm) HN₃ detected in the headspace.[8]
-
Continuous Flow Reactors: These systems minimize risk by using small quantities of reagents at any given time and operating without a headspace where explosive levels of HN₃ could accumulate.[1][2][9] This format allows for reactions at higher temperatures, which can improve reaction rates and yields safely.[1]
-
Green Chemistry Approaches: Utilizing eco-friendly solvents and catalysts, such as copper (II) complexes, can enhance safety and reduce the generation of toxic byproducts.[4][5]
Q3: What are the signs of hydrazoic acid (HN₃) formation, and what are the exposure risks?
A3: Hydrazoic acid is a colorless, volatile liquid and gas.[6] Overexposure in operators can lead to symptoms such as headaches, dizziness, hypotension, and irritation of the eyes, nose, and lungs.[3][10] Due to its high toxicity, it is crucial to monitor the reaction environment.[10] Quantitative data on exposure limits and detection are summarized in the table below.
Q4: Are there safer alternatives to the traditional sodium azide/acid combination?
A4: Yes, several alternatives aim to improve the safety profile of tetrazole synthesis:
-
Zinc Salts in Water: The use of zinc salts, such as ZnBr₂, in water can facilitate the reaction while controlling the pH to minimize HN₃ formation.[2][8][11]
-
Tertiary Amine Hydrochlorides: These can act as a recyclable proton source, forming a reactive complex with sodium azide under milder conditions without the need for toxic metal catalysts.[12]
-
Continuous Flow Synthesis: As mentioned, this is an enabling technology that makes the process inherently safer by minimizing the amount of hazardous material present at any one time.[1]
-
Alternative Azide Sources: In some cases, organotin azides (e.g., Bu₃SnN₃) or silyl azides (e.g., Me₃SiN₃) have been used, though they come with their own toxicity and disposal challenges.[8]
Troubleshooting Guide
Problem 1: My reaction is not proceeding, or the yield is very low.
-
Possible Cause: Inefficient reaction conditions or humidity.
-
Solution:
-
Review Catalyst and Solvent: Traditional methods using ammonium chloride in DMF can be sensitive to conditions.[13] Consider using zinc bromide (ZnBr₂) in a concentrated aqueous solution, a method popularized by Sharpless.[13]
-
Temperature: Some syntheses require elevated temperatures to overcome the energy barrier of the cycloaddition.[12] Continuous flow reactors are particularly effective for safely reaching higher temperatures (e.g., 190 °C).[1]
-
Control Humidity: Ensure anhydrous conditions if your specific protocol is sensitive to moisture, as it can interfere with the reaction.[13]
-
Problem 2: I suspect hydrazoic acid (HN₃) is being generated in the reaction headspace.
-
Immediate Action: Ensure the reaction is being conducted in a well-ventilated fume hood.[3] Do not attempt to open or dismantle the apparatus if you suspect high concentrations.
-
Detection and Mitigation:
-
Monitoring: The most reliable method is to use online Fourier Transform Infrared (FT-IR) spectroscopy to monitor the headspace in real-time.[8][10] This allows for the detection of HN₃ concentrations, ensuring they remain below the detonation threshold (approx. 15,000 ppm).[8]
-
Reaction Modification: If HN₃ levels are undesirably high (e.g., >2000 ppm), consider modifying the reaction conditions. Switching to a catalytic system with ZnO in aqueous THF has been shown to reduce headspace HN₃ to as low as 2 ppm.[8]
-
Workflow: Follow a structured workflow to assess and mitigate the risk of HN₃ formation.
-
Problem 3: How do I safely handle and dispose of the reaction waste containing unreacted azide?
-
Hazard: Never dispose of sodium azide or solutions containing azide down the drain. Azides can react with lead or copper plumbing to form highly explosive metal azides.[14] Halogenated solvents like dichloromethane can also form explosive di- and triazidomethanes with sodium azide.[6][15]
-
Quenching Protocol: Excess azide must be chemically quenched before disposal. The standard and recommended procedure uses nitrous acid, which is generated in situ.[6][15][16] A detailed experimental protocol is provided below.
Data Presentation
Table 1: Exposure and Detection Limits for Hydrazoic Acid (HN₃)
| Parameter | Value | Method | Reference |
| OSHA Permissible Exposure Limit (PEL) | |||
| 8-hour Time-Weighted Average | < 0.1 ppm | Air Monitoring | [10] |
| 1-hour Exposure Period | < 5 ppm | Air Monitoring | [10] |
| Analytical Detection Limits | |||
| Gas Chromatography (GC) | 1.5 ng (in aqueous solution) | GC Analysis | [17][18] |
| Ion Chromatography (IC) with UV Detection | 0.011 mg/m³ (for a 5L air sample) | OSHA Method ID-211 | [19] |
Experimental Protocols
Protocol 1: Quenching Excess Sodium Azide
This procedure should only be performed in a well-ventilated fume hood.[15]
Materials:
-
Reaction mixture containing excess sodium azide
-
Three-neck flask equipped with a stirrer and a dropping funnel
-
20% w/v solution of sodium nitrite (NaNO₂) in water
-
2-3M Sulfuric acid (H₂SO₄)
-
Iodide-starch paper for testing
Procedure:
-
Dilution: Transfer the azide-containing aqueous phase to the three-neck flask. Dilute with water to ensure the concentration of sodium azide does not exceed 5%.[6][15]
-
Addition of Nitrite: While stirring, add a 20% solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of residual sodium azide.[6][15]
-
Acidification: Slowly add 2-3M H₂SO₄ dropwise from the addition funnel. This will generate nitrous acid in situ, which then reacts with the azide. You will observe gas evolution (N₂ and NO). Continue adding acid until the gas evolution ceases.[6][15]
-
Completion Test: Once gas evolution has stopped, test the solution to ensure it is acidic using pH paper. Then, use iodide-starch paper to test for the presence of excess nitrite. A blue color indicates that all the azide has been quenched.[6][15]
-
Disposal: The resulting solution can now be disposed of as standard aqueous chemical waste, following your institution's guidelines.[15]
Protocol 2: Detection of Hydrazoic Acid (HN₃) in Workplace Atmospheres (OSHA Method ID-211 Summary)
This protocol summarizes the official OSHA method for quantitative air sampling and analysis.
Objective: To collect and analyze airborne azides (as sodium azide and hydrazoic acid).[20]
Methodology:
-
Sample Collection:
-
Air samples are collected from the breathing zone of personnel using a calibrated personal sampling pump.[20]
-
The pump is connected to a solid sorbent sampling tube containing base-impregnated silica gel (ISG). A pre-filter is used to capture particulate azide.[19][20]
-
A recommended flow rate of 1 L/minute is used for a minimum of 5 minutes.[19][20]
-
-
Sample Handling and Storage:
-
After sampling, the tubes and filter cassette are capped and sealed.
-
Samples should be refrigerated (4°C) and shipped to the laboratory as soon as possible. If stored at room temperature, they must be analyzed within 10 days.[19]
-
-
Analysis:
Mandatory Visualization
Caption: Workflow for assessing and mitigating hydrazoic acid (HN₃) risk.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. youtube.com [youtube.com]
- 4. jchr.org [jchr.org]
- 5. One moment, please... [jchr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tetrazole - Wikipedia [en.wikipedia.org]
- 8. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 9. scispace.com [scispace.com]
- 10. azom.com [azom.com]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. rsc.org [rsc.org]
- 15. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 16. organic chemistry - How to quench unreacted sodium azide from reaction mixture? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. Gas chromatographic determination of hydrazoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Analytical Method [keikaventures.com]
- 20. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Technical Support Center: Regioselective Alkylation of 5-Substituted Tetrazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of regioselectivity in the alkylation of 5-substituted tetrazoles. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity (N1 vs. N2 alkylation) in the alkylation of 5-substituted tetrazoles?
A1: The regioselectivity of tetrazole alkylation is a complex issue influenced by several key factors:
-
Steric Hindrance: The steric bulk of the substituent at the 5-position of the tetrazole ring and the alkylating agent can significantly direct the alkylation. Bulky substituents on either molecule tend to favor the formation of the less sterically hindered N2-isomer.[1][2]
-
Electronic Effects: The electronic nature of the 5-substituent plays a crucial role. Electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen atoms, thereby affecting the site of alkylation.
-
Reaction Conditions: The choice of solvent, temperature, catalyst, and base can dramatically alter the N1/N2 ratio.[3][4] For instance, different solvents can stabilize one tautomer over the other, leading to preferential alkylation at a specific nitrogen.
-
Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent are critical. For example, the use of diazo compounds in the presence of a Lewis acid catalyst like Al(OTf)₃ has been shown to be highly selective for the N2-position.[5][6] Similarly, methods involving the diazotization of aliphatic amines can preferentially yield 2,5-disubstituted tetrazoles.[7][8][9]
-
Catalyst/Promoter: The presence and nature of a catalyst can be the deciding factor in achieving high regioselectivity. For example, Bu₄NI has been used to catalyze regioselective N2-alkylation.[1][6]
Q2: How can I favor the formation of the N2-alkylated isomer?
A2: To selectively obtain the N2-alkylated product, consider the following strategies:
-
Use of Specific Catalysts: Employing catalysts like aluminum triflate (Al(OTf)₃) with diazo compounds has demonstrated high selectivity for N2-arylation.[5][6] Tetrabutylammonium iodide (Bu₄NI) can also be used to promote N2-alkylation with various alkylating agents.[1][6]
-
Diazotization of Aliphatic Amines: A method involving the in-situ generation of diazonium intermediates from aliphatic amines using an organic nitrite reagent has been shown to preferentially form 2,5-disubstituted tetrazoles.[7][8][9]
-
Mechanochemical Conditions: Under certain solvent-free, ball-milling conditions with specific grinding auxiliaries, the alkylation of tetrazoles with phenacyl halides can favor the N2-regioisomer.[10]
Q3: What methods are available for achieving selective N1-alkylation?
A3: While many modern methods focus on N2-selectivity, N1-alkylation can be achieved, often under different conditions:
-
Use of Specific Alkylating Agents: Methyl 2,2,2-trichloroacetimidate has been reported as an efficient reagent for the regioselective synthesis of N1-methylated tetrazoles, providing high yields.[1][6]
-
Thermodynamic Control: In some systems, the N1-substituted product is the thermodynamically more stable isomer. Equilibration under appropriate conditions can favor its formation.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | 1. Suboptimal reaction conditions (solvent, temperature, base).2. Inappropriate choice of alkylating agent or catalyst for the desired isomer.3. Steric and electronic effects of the 5-substituent are not being effectively controlled. | 1. Screen different solvents (e.g., polar aprotic like DMF or THF vs. nonpolar like toluene). Vary the reaction temperature; some reactions show temperature-dependent selectivity.[3][4] Use a bulkier base to favor the less hindered position.2. For N2-selectivity, consider methods like Al(OTf)₃-catalyzed reaction with diazo compounds[5] or diazotization of amines.[7] For N1-methylation, try methyl 2,2,2-trichloroacetimidate.[1]3. If the 5-substituent is small, steric differentiation will be difficult. Consider if a different synthetic strategy is needed. The regioselectivity can be highly variable and not solely dependent on steric hindrance.[2] |
| Low Yield of Desired Product | 1. Decomposition of starting material or product.2. Inefficient catalyst or reagent.3. Reaction has not gone to completion. | 1. Run the reaction at a lower temperature. Ensure the reagents are stable under the reaction conditions.2. Ensure the catalyst is active and used in the correct loading. Use freshly prepared or purified reagents.3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Difficulty in Separating N1 and N2 Isomers | Isomers have very similar polarities. | 1. Optimize chromatographic conditions (e.g., try different solvent systems, use a longer column, or consider preparative HPLC).2. Consider derivatization of the mixture to alter the polarity of one isomer, facilitating separation, followed by removal of the derivatizing group.3. If possible, modify the synthetic route to be more selective and avoid the separation issue altogether. |
Quantitative Data Summary
The following table summarizes quantitative data from various reported methods for the regioselective alkylation of 5-substituted tetrazoles.
| 5-Substituent | Alkylating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | N1:N2 Ratio | Reference |
| Ph | Ethyl 2-diazoacetate | Al(OTf)₃ | DCE | 60 | 12 | 95 | >1:99 | [5] |
| 4-MeC₆H₄ | Benzyl diazoacetate | Al(OTf)₃ | DCE | 60 | 12 | 92 | >1:99 | [5] |
| Ph | Methyl 2,2,2-trichloroacetimidate | - | - | - | - | 85-97 | N1 selective | [1] |
| Ph | n-Butylamine/1,3-(2,2-dimethyl)propanedinitrite | - | Ethyl Acetate | 80 | 16 | 85 | 1:12 | [7] |
| 4-ClC₆H₄ | Isopropylamine/1,3-(2,2-dimethyl)propanedinitrite | - | Ethyl Acetate | 80 | 16 | 78 | 1:19 | [7] |
| Ph | Di-tert-butyl dicarbonate | Bu₄NI | - | - | - | - | N2 selective | [1] |
| Ph | Phenacyl bromide | K₂CO₃ (grinding) | Solvent-free | RT | - | - | N2 selective | [10] |
Note: This table is a selection of representative data. Please refer to the original publications for the full scope and details of each methodology.
Experimental Protocols
General Protocol for Al(OTf)₃-Catalyzed N2-Arylation with Diazo Compounds[5]
-
Preparation: To a flame-dried Schlenk tube, add the 5-substituted tetrazole (0.5 mmol), Al(OTf)₃ (10 mol%), and 1,2-dichloroethane (DCE, 2.0 mL).
-
Reaction Initiation: Add the diazo compound (0.6 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at 60 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N2-alkylated tetrazole.
General Protocol for N2-Alkylation via Diazotization of Aliphatic Amines[7]
-
Preparation: In a sealed tube, dissolve the 5-substituted tetrazole (1.0 equiv.) and the aliphatic amine (1.5 equiv.) in ethyl acetate.
-
Reagent Addition: Add the organic nitrite reagent (e.g., 1,3-(2,2-dimethyl)propanedinitrite) (1.5 equiv.) to the solution.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography to separate the N1 and N2 isomers.
Visualizations
Caption: General experimental workflow for regioselective tetrazole alkylation.
Caption: Key factors influencing N1/N2 regioselectivity in tetrazole alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
- 7. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 8. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of Disodium 5-sulphido-1H-tetrazole-1-acetate and Other Tetrazole Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetrazole Derivatives with Supporting Experimental Data
The landscape of medicinal chemistry is continually evolving, with heterocyclic compounds serving as a cornerstone in the development of novel therapeutic agents. Among these, tetrazole and its derivatives have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative overview of Disodium 5-sulphido-1H-tetrazole-1-acetate against other notable tetrazole derivatives, focusing on their performance in key research applications, supported by available experimental data.
Overview of this compound
This compound is the disodium salt of 5-mercapto-1H-tetrazole-1-acetic acid. Structurally, it features a tetrazole ring, a five-membered heterocycle with four nitrogen atoms, substituted with a sulphido (mercapto) group at the 5-position and an acetate group at the 1-position. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a substitution that can enhance a molecule's lipophilicity and metabolic stability, thereby improving its pharmacokinetic profile.
This particular derivative is recognized as a key intermediate in the synthesis of Ceforanide, a second-generation cephalosporin antibiotic.[1] This connection underscores its relevance in the field of antibacterial research. Furthermore, its ability to act as a stabilizing agent for metal nanoparticles in aqueous solutions suggests its utility in nanotechnology and catalysis.[2]
Comparative Performance in Key Research Areas
While direct comparative studies featuring this compound are limited in publicly available literature, a comparative analysis can be constructed by examining the performance of structurally similar 5-thio-substituted tetrazole derivatives and other tetrazoles in various biological assays.
Antibacterial Activity
The tetrazole moiety is a component of several cephalosporin antibiotics, highlighting its importance in antibacterial drug design. The performance of these antibiotics is often attributed to the specific side chains attached to the cephem nucleus. Cephalosporins that contain a methyl-tetrazole-thiol side chain have been noted for their bioactivity.[3]
To provide a comparative context, the antibacterial activity of various tetrazole derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against different bacterial strains.
Table 1: Antibacterial Activity of Selected Tetrazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1-Aryl-5-mercaptotetrazole derivative | 125 | >125 | >125 | [4] |
| 5-Thio-substituted tetrazole derivative 1 | Moderate Activity | Moderate Activity | Not Reported | [4] |
| 5-Thio-substituted tetrazole derivative 2 | Moderate Activity | Moderate Activity | Not Reported | [4] |
Anti-inflammatory Activity
Tetrazole derivatives have been investigated for their potential as anti-inflammatory agents. The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.
Table 2: Anti-inflammatory Activity of Selected Tetrazole Derivatives
| Compound/Derivative | Assay | Dose | Inhibition of Edema (%) | Reference |
| (1-phenyl-5-tetrazolylthio)acetic acid | Not specified | Not specified | Not significant | [5] |
| Other 1-phenyl-5-mercaptotetrazole derivatives | Not specified | Not specified | Not significant | [5] |
Note: The available study on (1-phenyl-5-tetrazolylthio)acetic acid, a compound structurally related to the target molecule, did not show significant anti-inflammatory efficacy in the models tested.[5]
Anticancer Activity
The cytotoxic effects of tetrazole derivatives against various cancer cell lines are a significant area of research. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is a key metric for comparison.
Table 3: Anticancer Activity of Selected Tetrazole and Thio-Derivatives (IC50 in µM)
| Compound/Derivative | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| 1,4-Diaryl tetrazole-5-thione derivative 1 | L1210 (Leukemia) | Not specified (active) | [6] |
| 1,4-Diaryl tetrazole-5-thione derivative 2 | SK-BR-3 (Breast Cancer) | Not specified (active) | [6] |
| 1-(2-ethynylphenyl)-4-phenyl tetrazole-5-thione | L1210 (Leukemia) & SK-BR-3 (Breast Cancer) | Not specified (active) | [6] |
| Copper(II) complex with 1H-tetrazole-5-acetic acid | HepG-2 (Liver Cancer) | Not specified (cytotoxic) | [7] |
| Copper(II) complex with 1H-tetrazole-5-acetic acid | MCF-7 (Breast Cancer) | Not specified (cytotoxic) | [7] |
Note: While these studies confirm the antiproliferative activity of these compounds, specific IC50 values were not provided in the abstracts.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of standard protocols for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of compounds is typically determined using the broth microdilution method.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol Steps:
-
Preparation of Compounds: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., 0.5 McFarland standard) is prepared.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is used to evaluate the acute anti-inflammatory activity of a compound.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema assay.
Protocol Steps:
-
Animal Acclimatization: Laboratory animals (typically rats) are acclimatized to the experimental conditions.
-
Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a predetermined time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the hind paw of the animals.
-
Measurement of Paw Volume: The volume of the paw is measured at specific time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
References
- 1. 5-Mercapto-1H-tetrazole-1-acetic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 5-MERCAPTOTETRAZOLE-1-ACETIC ACID – STABILIZING AGENT FOR NOBLE METAL NANOPARTICLES IN WATER | NICHICK | Doklady of the National Academy of Sciences of Belarus [doklady.belnauka.by]
- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [New analgesically active derivatives of 1-phenyl-5-mercaptotetrazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative evaluation of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic mixed-ligand copper(ii) complexes with 1H-tetrazole-5-acetic acid and oligopyridine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 5-Mercapto-1H-tetrazole-1-acetic Acid and its Sodium Salt Form for Researchers and Drug Development Professionals
A comprehensive guide to the physicochemical properties, synthesis, and applications of 5-mercapto-1H-tetrazole-1-acetic acid and its more water-soluble sodium salt, providing key data for their effective utilization in research and development.
This guide offers a detailed comparison of 5-mercapto-1H-tetrazole-1-acetic acid, a versatile heterocyclic compound, and its corresponding sodium salt, often referred to as sodium 2-(5-mercapto-1H-tetrazol-1-yl)acetate. The insights provided are intended to assist researchers, scientists, and drug development professionals in selecting the optimal form of this compound for their specific applications, ranging from pharmaceutical synthesis to nanotechnology.
Executive Summary
5-Mercapto-1H-tetrazole-1-acetic acid is a valuable building block in the synthesis of various pharmaceutical agents, including the cephalosporin antibiotic Ceforanide.[1] It also serves as a novel capping ligand for the stabilization of metal nanoparticles in aqueous media.[1][2] The conversion of this acidic form to its sodium salt significantly enhances its water solubility, a critical factor for many aqueous-based applications and pharmaceutical formulations. While direct, side-by-side experimental comparisons in the literature are scarce, this guide consolidates available data and established chemical principles to highlight the key differences in their properties and performance.
Physicochemical Properties: A Head-to-Head Comparison
The primary distinction between the acidic form and its sodium salt lies in their physicochemical properties, most notably solubility and melting point. The deprotonation of the carboxylic acid and tetrazole ring protons to form the sodium salt leads to a more polar, ionic compound with enhanced affinity for aqueous solvents.
| Property | 5-Mercapto-1H-tetrazole-1-acetic Acid (Acidic Form) | Sodium 2-(5-mercapto-1H-tetrazol-1-yl)acetate (Sodium Salt) |
| CAS Number | 57658-36-3 | 113221-74-2 |
| Molecular Formula | C3H4N4O2S | C3H3N4NaO2S |
| Molecular Weight | 160.15 g/mol | 182.14 g/mol [3] |
| Appearance | White to off-white crystalline solid[4] | Solid |
| Melting Point | 179-180 °C (decomposes)[1][5] | 265 °C (decomposes)[3] |
| Water Solubility | Soluble[4] | Expected to be higher than the acidic form |
| pKa | 3.31 (Predicted)[1] | Not applicable |
Synthesis and Formulation Considerations
The acidic form of 5-mercapto-1H-tetrazole-1-acetic acid is typically synthesized through multi-step organic reactions.[4] The sodium salt is then readily prepared by treating the acidic form with a sodium base, such as sodium hydroxide, in a suitable solvent.[6]
The choice between the acidic form and the sodium salt during synthesis or formulation is largely dictated by the intended application and reaction conditions. The higher water solubility of the sodium salt makes it a more suitable candidate for aqueous-phase reactions and for the development of parenteral drug formulations.[6] Conversely, the acidic form may be preferred for reactions in organic solvents.
Caption: Synthesis pathway from precursors to the acidic and sodium salt forms.
Applications and Performance
Pharmaceutical Intermediates
Both forms are crucial intermediates in the pharmaceutical industry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic profiles of drug candidates.[6] The choice between the acidic and salt form would depend on the specific synthetic step and the required solubility.
Nanoparticle Stabilization
5-Mercapto-1H-tetrazole-1-acetic acid has been demonstrated to be an effective stabilizing agent for noble metal nanoparticles in water.[2] The molecule is believed to bind to the nanoparticle surface through its sulfur and nitrogen atoms, while the free carboxyl groups enhance dispersibility in water.[2] The sodium salt, with its enhanced water solubility, could potentially offer advantages in the ease of preparation and stability of these nanoparticle suspensions.
Caption: Mechanism of nanoparticle stabilization.
Experimental Protocols
Determination of Aqueous Solubility
-
Preparation of Saturated Solutions: Add an excess amount of the compound (either acidic or salt form) to a known volume of deionized water in a sealed container.
-
Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the solutions to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Comparative Stability Analysis (pH Profile)
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9).
-
Solution Preparation: Dissolve a known concentration of the acidic and salt forms of the compound in each buffer.
-
Incubation: Store the solutions at a constant temperature and protect them from light.
-
Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Purity Analysis: Analyze the purity of the compound in each aliquot using a stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics and compare the stability of the two forms.
References
- 1. 5-Mercapto-1H-tetrazole-1-acetic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 5-MERCAPTOTETRAZOLE-1-ACETIC ACID – STABILIZING AGENT FOR NOBLE METAL NANOPARTICLES IN WATER | NICHICK | Doklady of the National Academy of Sciences of Belarus [doklady.belnauka.by]
- 3. 5-MERCAPTO-(1H)-TETRAZOLYLACETIC ACID SODIUM SALT | 113221-74-2 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate | 113221-74-2 | Benchchem [benchchem.com]
Comparison of the biological activity of different tetrazole-based compounds
A Comparative Guide to the Biological Activity of Tetrazole-Based Compounds
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a key pharmacophore in modern medicinal chemistry.[1][2] Its unique properties, such as metabolic stability and its ability to act as a bioisostere for carboxylic acid and cis-amide groups, have led to its incorporation into a wide array of therapeutic agents.[1][3][4] Tetrazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and antiviral effects.[4][5] This guide provides a comparative overview of these activities, supported by quantitative data, detailed experimental protocols, and diagrams illustrating key processes.
Comparative Anticancer Activity
Tetrazole-based compounds have been extensively investigated for their potential as anticancer agents, showing efficacy against various human tumor cell lines.[6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.[6]
Table 1: Anticancer Activity of Selected Tetrazole Derivatives (IC₅₀ µM)
| Compound | Cancer Cell Line | IC₅₀ (µM) / Activity | Reference |
|---|---|---|---|
| Isoxazole-Tetrazole Hybrid (4b) | Ovarian Cancer (SK-OV-3) | 34.94% Growth | [7] |
| Isoxazole-Tetrazole Hybrid (1) | Renal Cancer (RXF 393) | Potent Activity (NCI Screen) | [7] |
| Combretastatin-Tetrazole Analog | Liver Carcinoma (Hep G2) | Data not specified | [1] |
| Palladium(II) Tetrazole Complex | Multidrug-Resistant Cells | Effective Inhibition | [8][9] |
| Platinum(II) Tetrazole Complex | Multidrug-Resistant Cells | Effective Inhibition |[8] |
Note: The activity for compound 4b is presented as a percentage of cell growth, as reported in the NCI sixty-cell line screen.[7]
Comparative Antifungal Activity
The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents.[10] Tetrazole derivatives, particularly those functioning as azole antifungals, have shown significant promise by inhibiting lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi.[11][12]
Table 2: Antifungal Activity of Selected Tetrazole Derivatives (MIC µg/mL)
| Compound | Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Compound 11 (Pyrazole-Tetrazole) | C. albicans SC5314 | <0.008 | Fluconazole | 0.25 | [12] |
| Compound 15 (Pyrazole-Tetrazole) | C. albicans SC5314 | <0.008 | Fluconazole | 0.25 | [12] |
| Compound 11 (Pyrazole-Tetrazole) | C. auris 0381 (FLC-R) | 0.031 | Fluconazole | 64 | [12] |
| Compound 15 (Pyrazole-Tetrazole) | C. auris 0381 (FLC-R) | 0.031 | Fluconazole | 64 | [12] |
| Benzoxazole-Tetrazole (5c) | C. albicans | 0.0313 - 16 (97-99% inhibition) | Fluconazole | Not specified | [10] |
| Benzimidazole-Tetrazole (e1) | C. albicans | > Fluconazole | Fluconazole | 8.1 |[13] |
FLC-R: Fluconazole-Resistant
Comparative Antibacterial Activity
With the global increase in antibiotic resistance, tetrazole hybrids have emerged as a privileged scaffold for developing new antibacterial agents effective against both Gram-positive and Gram-negative bacteria.[5][14]
Table 3: Antibacterial Activity of Selected Tetrazole Derivatives (MIC µg/mL)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Imide-Tetrazole 1 | S. aureus (Clinical) | 0.8 | Ciprofloxacin | 1.6 | [14] |
| Imide-Tetrazole 2 | S. aureus (Clinical) | 0.8 | Ciprofloxacin | 1.6 | [14] |
| Imide-Tetrazole 3 | E. coli (Standard) | 3.2 | Ciprofloxacin | 0.8 | [14] |
| D-Ribofuranosyl Tetrazole (1c) | E. coli | 15.06 (µM) | Chloramphenicol | 19.34 (µM) | [15] |
| D-Ribofuranosyl Tetrazole (5c) | S. aureus | 13.37 (µM) | Chloramphenicol | 19.34 (µM) | [15] |
| Benzimidazole-Tetrazole (e1) | E. faecalis | 1.2 | Azithromycin | Not specified |[16] |
Comparative Antiviral Activity
Tetrazole-based molecules are promising candidates for the development of agents against various viruses, including influenza, HIV, and HCV.[3][17] They can interfere with different stages of the viral life cycle, such as attachment to the host cell or the function of viral enzymes.[17][18]
Table 4: Antiviral Activity of Selected Tetrazole Derivatives
| Compound | Virus | Activity Metric | Value | Target/Mechanism | Reference |
|---|---|---|---|---|---|
| PA-49 (Quinolinone-Tetrazole) | Influenza A/WSN/33 | IC₅₀ | 0.47 µM | Binds to PA protein | [17] |
| Tetrazolyl analogue 19 | HIV-1 | Potency vs. L-CA | 30-fold more potent | Integrase Inhibitor | [18] |
| 7-(2H-Tetrazol-5-yl)-1H-indole | HIV-1 | - | Potent Inhibitor | Attachment Inhibitor | [19] |
| Thiopyranoquinoline-Tetrazole (10c) | Influenza A/PR/8/34 | IC₅₀ | 18.4 µM | M2 channel / PB2 |[20] |
Experimental Protocols
The data presented in this guide are derived from standardized in vitro assays. Below are detailed methodologies for key experiments commonly used to evaluate the biological activity of tetrazole compounds.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Human tumor cells are seeded into 96-well microtiter plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (tetrazole derivatives) are dissolved, typically in DMSO, and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well. The plate is incubated for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.
Visualizations: Workflows and Mechanisms
Diagrams are provided to illustrate common workflows in tetrazole drug discovery and a key mechanism of action for antifungal tetrazole derivatives.
Caption: General workflow for the discovery and development of tetrazole-based drugs.
Caption: Mechanism of action for tetrazole-based azole antifungal agents.
References
- 1. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazole Derivatives as Promising Anticancer Agents | Bentham Science [eurekaselect.com]
- 3. asianpubs.org [asianpubs.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. isfcppharmaspire.com [isfcppharmaspire.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Antifungal Evaluation and Molecular Docking Studies of Some Tetrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ajgreenchem.com [ajgreenchem.com]
- 17. researchgate.net [researchgate.net]
- 18. asianpubs.org [asianpubs.org]
- 19. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Illuminating the Molecular Blueprint: A Spectroscopic Confirmation of Disodium 5-sulphido-1H-tetrazole-1-acetate
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of spectroscopic data to unequivocally confirm the structure of Disodium 5-sulphido-1H-tetrazole-1-acetate, a key intermediate in the synthesis of advanced therapeutic agents. By juxtaposing its spectral characteristics with those of related tetrazole derivatives, we offer researchers a clear framework for structural verification.
Interpreting the Spectroscopic Signature
The structure of this compound is confirmed by a cohesive analysis of its ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data. Each technique provides a unique piece of the structural puzzle, which, when assembled, leaves no ambiguity as to the molecule's constitution.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to be relatively simple, displaying a characteristic singlet for the methylene (-CH₂) protons of the acetate group.[1] The chemical shift of this peak provides information about the electronic environment of these protons, influenced by the adjacent tetrazole ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will reveal the carbon framework of the molecule. Key signals will correspond to the carbonyl carbon of the acetate group, the methylene carbon, and the carbon atom of the tetrazole ring. The chemical shift of the tetrazole ring carbon is particularly indicative of the ring's electronic structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum offers a vibrational fingerprint of the functional groups present.[1] Key absorption bands are anticipated for the carboxylate (COO⁻) asymmetric and symmetric stretches, the N=N and C=N stretching vibrations of the tetrazole ring, and the C-S bond. The presence and position of these bands confirm the major structural motifs.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For tetrazole derivatives, a characteristic fragmentation pathway involves the loss of a nitrogen molecule (N₂).[2] The observation of the molecular ion peak and this specific fragmentation pattern would strongly support the proposed structure.
Comparative Spectroscopic Data
To provide a clear context for the interpretation of this compound's spectroscopic data, the following tables compare its expected values with the experimental data from structurally related compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Predicted) | -CH₂- (acetate) | 2.1 – 2.5 | Singlet |
| -NH- (tetrazole) | 8.5 – 9.5 | Broad Singlet | |
| 5-(Benzylthio)-1H-tetrazole | -S-CH₂- | 4.58 | Singlet |
| Aromatic-H | 7.35 - 7.49 | Multiplet | |
| -NH- (tetrazole) | 11.50 - 13.40 | Singlet |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C=O (carboxylate) | ~170 |
| -CH₂- (acetate) | ~50 | |
| C₅ (tetrazole) | ~155 | |
| 1-(4-(2-Ethyl-2H-tetrazol-5-yl)phenyl)ethan-1-one | C=O | 197.5 |
| C (tetrazole) | 164.1 | |
| Aromatic C | 126.9 - 138.2 | |
| -CH₂- | 53.4 | |
| -CH₃ | 26.7, 13.9 |
Table 3: FT-IR Spectroscopic Data
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| This compound (Predicted) | S-H stretch | ~2550 |
| C=O (carboxylate) | ~1650 | |
| 1-Phenyl-1H-tetrazole-5-thiol | N-H/S-H stretch | 3000 - 2500 (broad) |
| C=N, N=N stretch | ~1500 - 1300 | |
| C-S stretch | ~700 - 600 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment (m/z) |
| This compound | C₃H₂N₄Na₂O₂S | 204.12 | [M-N₂]⁺ |
| 1-Phenyl-1H-tetrazole-5-thiol | C₇H₆N₄S | 178.21 | 178 [M]⁺, 150 [M-N₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the structural confirmation.
¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: 10-20 mg of the sample was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.08 seconds
-
Relaxation Delay: 1.0 second
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.36 seconds
-
Relaxation Delay: 2.0 seconds
-
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin or MestReNova). Chemical shifts were referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The resulting spectrum was baseline-corrected and the peaks were labeled.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive HF) with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration of approximately 1 mg/mL and infused into the mass spectrometer.
-
Data Acquisition (Positive Ion Mode):
-
Scan Range: m/z 50 - 500
-
Resolution: 140,000
-
Sheath Gas Flow Rate: 35 units
-
Auxiliary Gas Flow Rate: 10 units
-
Capillary Temperature: 320 °C
-
-
Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak and characteristic fragment ions.
Workflow for Structural Confirmation
The logical progression from obtaining spectroscopic data to confirming the molecular structure is illustrated in the following diagram.
Caption: Logical workflow for confirming molecular structure using spectroscopic data.
By following the outlined methodologies and comparative data analysis, researchers can confidently verify the structure of this compound, ensuring the integrity of their subsequent research and development endeavors.
References
Disodium 5-Sulphido-1H-Tetrazole-1-Acetate as a Carboxylic Acid Isostere: A Comparative Guide
Introduction
In the landscape of modern drug discovery and development, the strategic modification of lead compounds to enhance their pharmacological and pharmacokinetic profiles is a cornerstone of medicinal chemistry. One widely employed strategy is bioisosterism, the replacement of a functional group within a molecule with another group that retains similar chemical and physical properties, leading to a comparable biological activity. The substitution of a carboxylic acid moiety with a tetrazole ring is a classic example of non-classical bioisosterism. This guide provides a comparative analysis of Disodium 5-sulphido-1H-tetrazole-1-acetate as a carboxylic acid isostere, focusing on its physicochemical properties, metabolic stability, and biological activity in contrast to its analogous carboxylic acid.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The rationale for replacing a carboxylic acid with a tetrazole lies in the latter's ability to mimic the acidic proton and planar nature of the carboxylate group while offering advantages in terms of lipophilicity and metabolic stability.[1] The following table summarizes the general comparison between these two functional groups.
| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Rationale for Isosteric Replacement |
| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 | The pKa values are very similar, allowing the tetrazole to exist in its anionic form at physiological pH, thus mimicking the carboxylate's ability to engage in ionic interactions with biological targets.[1] |
| Lipophilicity (LogP) | Generally lower | Generally higher (approx. 10-fold more lipophilic) | Increased lipophilicity can lead to improved membrane permeability and oral bioavailability.[1] |
| Solubility | Generally higher in aqueous media | Generally lower in aqueous media | The increased lipophilicity of the tetrazole ring can reduce aqueous solubility. The salt form, such as the disodium salt, enhances water solubility. |
| Metabolic Stability | Susceptible to Phase I oxidation and Phase II glucuronidation | Generally resistant to Phase I oxidation and less prone to glucuronidation | Tetrazoles are more metabolically robust, leading to a longer half-life and improved pharmacokinetic profile.[2][3] |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor | Acts as both a hydrogen bond donor and acceptor | Both groups can participate in similar hydrogen bonding interactions within a receptor's binding site. |
| Size and Shape | Planar | Planar | The planar nature of both groups allows for similar spatial arrangements within a binding pocket. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of isosteres. The following sections provide established protocols for the synthesis of the tetrazole moiety and the determination of key physicochemical and pharmacokinetic parameters.
Synthesis of 5-Substituted-1H-Tetrazoles (General Procedure)
A common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between an organic nitrile and an azide.[2]
Materials:
-
Organic nitrile (R-CN)
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or other Lewis acid catalyst
-
Dimethylformamide (DMF) or other suitable solvent
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a solution of the organic nitrile (1 equivalent) in DMF, add sodium azide (1.5 equivalents) and zinc chloride (0.5 equivalents).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 5-substituted-1H-tetrazole.
For the synthesis of this compound, a multi-step synthesis would be required, likely involving the formation of a 5-mercaptotetrazole intermediate followed by alkylation of the tetrazole nitrogen with an acetate-containing electrophile and subsequent salt formation.
Determination of pKa
The ionization constant (pKa) can be determined using various methods, with potentiometric titration being a widely accepted technique.[4]
Materials:
-
Compound of interest
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Potassium chloride (KCl)
-
Deionized water (carbon dioxide-free)
-
pH meter with a calibrated electrode
-
Autotitrator or manual burette
Procedure:
-
Prepare a 1-5 mM solution of the compound in deionized water containing 0.15 M KCl to maintain constant ionic strength.
-
Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Titrate the solution with standardized 0.1 M HCl to a pH below the expected pKa.
-
Titrate the acidified solution with standardized 0.1 M NaOH, recording the pH value after each addition of titrant.
-
Plot the pH as a function of the volume of NaOH added.
-
The pKa is determined as the pH at the half-equivalence point of the titration curve. For more accurate results, software employing Gran's plot analysis can be used.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[5]
Materials:
-
Compound of interest
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Buffer solution (pH 7.4) for LogD determination
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of the compound in either water or n-octanol.
-
Add a known volume of the stock solution to a mixture of n-octanol and water (or buffer) in a centrifuge tube.
-
Shake the tube vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw aliquots from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]water).
In Vitro Metabolic Stability Assay
Microsomal stability assays are commonly used to assess the susceptibility of a compound to Phase I metabolism.[6]
Materials:
-
Compound of interest
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard)
-
LC-MS/MS system
Procedure:
-
Pre-warm a solution of liver microsomes and the compound of interest in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The in vitro half-life (t1/2) can be calculated from the slope of the linear regression line (slope = -k, where k is the elimination rate constant, and t1/2 = 0.693/k).
Visualizing the Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. sciforschenonline.org [sciforschenonline.org]
- 5. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Disodium 5-sulphido-1H-tetrazole-1-acetate in Various Solvents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Disodium 5-sulphido-1H-tetrazole-1-acetate in various solvents, a critical factor for its application in pharmaceutical synthesis and other research areas. As a key intermediate in the production of cephalosporin antibiotics such as Ceforanide, understanding its solubility and stability is paramount for process optimization and yield maximization.[1] This document presents available data, compares it with relevant alternatives, and outlines standardized experimental protocols for in-house evaluation.
Performance Comparison of Tetrazole Derivatives in Various Solvents
Table 1: Solubility of Tetrazole Derivatives in Various Solvents at 298.15 K (25 °C)
| Solvent | This compound (Mole Fraction, x₁) | 1-H-tetrazole-1-acetic acid (Mole Fraction, x₁)[2] | 5-Mercapto-1-phenyl-1H-tetrazole |
| Water | High (Qualitative)[1] | 0.0896 | Sparingly Soluble |
| Methanol | Likely Low | 0.1483 | Soluble |
| Ethanol | Likely Low | 0.0864 | Soluble |
| Acetone | Likely Low | 0.0572 | Soluble[3][4] |
| Ethyl Acetate | Likely Low | 0.0278 | Soluble |
| 1-Propanol | Likely Low | 0.0563 | Data Not Available |
| 2-Propanol | Likely Low | 0.0397 | Data Not Available |
| Butyl Acetate | Likely Low | 0.0129 | Data Not Available |
Note: The solubility of this compound in organic solvents is expected to be low due to its ionic salt character. The data for 1-H-tetrazole-1-acetic acid is derived from a study by Shi, et al. and is presented here as a proxy for the non-ionic form.
Experimental Protocols
To enable researchers to conduct their own evaluations, this section details standardized protocols for determining solubility and stability.
Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[5][6]
Methodology:
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vials are agitated in a thermostated shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6][7]
-
Phase Separation: The suspension is allowed to stand, followed by centrifugation or filtration to separate the undissolved solid from the saturated solution.[5][6]
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6]
Stability Assessment: ICH Guidelines
The International Council for Harmonisation (ICH) provides guidelines for stability testing of active pharmaceutical ingredients (APIs) and drug products. These studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors such as temperature and humidity.[8][9][10]
Methodology:
-
Batch Selection: Stability studies should be conducted on at least three primary batches of the substance.[8]
-
Storage Conditions: Samples are stored in containers that simulate the proposed packaging under various conditions as outlined in the ICH guidelines.[8][9]
-
Testing Frequency: Samples are tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies) for physical, chemical, and microbiological attributes.[11]
-
Evaluation: The data is evaluated to establish a re-test period or shelf life for the substance.[8]
Relationship between Structure and Solubility
The solubility of a tetrazole derivative is highly dependent on its chemical form. The acidic precursor, 5-mercapto-1H-tetrazole-1-acetic acid, can be converted to its highly water-soluble disodium salt. This relationship is crucial for its application in aqueous-based reactions and formulations.
References
- 1. This compound | 61336-49-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ceforanide | C20H21N7O6S2 | CID 43507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Ich guideline for stability testing | PPTX [slideshare.net]
- 9. upm-inc.com [upm-inc.com]
- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]
Techniques for assessing the purity of synthesized Disodium 5-sulphido-1H-tetrazole-1-acetate
A Comparative Guide to Purity Assessment of Disodium 5-sulphido-1H-tetrazole-1-acetate
The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and chemical research. For this compound, a heterocyclic compound that serves as a key intermediate in the synthesis of molecules like the antibiotic Ceforanide, ensuring high purity is critical for subsequent reaction yields and the safety profile of the final product.[1] This guide provides an objective comparison of several analytical techniques for determining the purity of this compound, complete with experimental protocols and data presentation formats tailored for researchers, scientists, and drug development professionals.
Comparison of Analytical Techniques
A variety of analytical methods can be employed to determine the purity of this compound. Each technique offers distinct advantages and provides different types of information, from quantitative purity to structural confirmation. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the stage of drug development.
| Technique | Principle | Information Obtained | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a mobile phase. | Quantitative purity (area %), detection of related substances and impurities. | High sensitivity, high resolution, widely used for routine quality control. Orthogonal to NMR.[2] | Requires a suitable chromophore, method development can be time-consuming. |
| Quantitative ¹H NMR (qNMR) Spectroscopy | The intensity of a resonance signal is directly proportional to the number of corresponding nuclei. | Absolute purity, structural confirmation, identification of impurities. | Non-destructive, provides structural information, fast, highly accurate and precise.[2] | Lower sensitivity than HPLC, requires a certified internal standard, can be affected by peak overlap.[2] |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio (m/z) with high accuracy. | Precise molecular mass, confirmation of elemental composition, structural information from fragmentation. | Unambiguous determination of molecular formula, extremely high sensitivity.[1] | Not inherently quantitative for purity without extensive calibration; ionization efficiency can vary. |
| Elemental Analysis (C, H, N, S) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then quantified. | Percentage of C, H, N, and S in the sample, which is compared to the theoretical values. | Provides fundamental information on elemental composition. | Does not detect impurities with the same elemental composition (e.g., isomers)[2], requires relatively large sample amounts. |
| Acid-Base Titration | Neutralization reaction between the basic salt (analyte) and a standardized acid solution (titrant).[3][4] | Assay of the disodium salt content. | Simple, cost-effective, and precise for quantifying acidic or basic functional groups.[3] | Non-specific; any basic impurity will be titrated along with the main compound. |
Experimental Workflows and Protocols
A logical workflow is essential for the comprehensive purity assessment of a synthesized compound. Typically, a combination of chromatographic and spectroscopic methods is employed to gain a complete purity profile.
Caption: General workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining purity by separating the target compound from any impurities or degradation products.
Caption: Workflow for HPLC purity analysis.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector. A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is often a good starting point for polar, ionic compounds.
-
Mobile Phase Preparation: Due to the ionic nature of the compound, a buffered mobile phase is recommended. For example, a gradient elution using:
-
Mobile Phase A: 20 mM Ammonium acetate in water (pH adjusted to 6.5).
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation: Accurately weigh approximately 5 mg of the synthesized compound and dissolve it in 10 mL of the mobile phase A to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan; tetrazoles typically have absorbance in the 200-250 nm range.
-
Gradient Program: A linear gradient from 5% B to 95% B over 20 minutes can be used for initial method development.
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation:
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | 3.52 | 15,234 | 0.21 |
| 2 | 8.78 (Main Peak) | 7,210,567 | 99.51 |
| 3 | 11.24 | 20,112 | 0.28 |
| Total | 7,245,913 | 100.00 |
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR provides an absolute measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight.
Caption: Workflow for qNMR purity analysis.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Materials: Certified internal standard (e.g., maleic acid, dimethyl sulfone) that is stable, has signals that do not overlap with the analyte, and is soluble in the same deuterated solvent. Deuterated water (D₂O) is a suitable solvent for the disodium salt.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample.
-
Accurately weigh ~5 mg of the internal standard.
-
Dissolve both in a known volume (e.g., 0.7 mL) of D₂O in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum. For quantitative results, ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
The characteristic signal for the acetate group's methylene (-CH₂-) protons should be clearly visible and well-resolved.[1]
-
-
Data Analysis: Calculate purity using the formula:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
Data Presentation:
| Parameter | Analyte | Internal Standard |
| Compound | This compound | Maleic Acid |
| Mass (m) | 15.25 mg | 5.12 mg |
| Molecular Weight (MW) | 240.12 g/mol | 116.07 g/mol |
| Signal Integral (I) | 1.00 (for -CH₂-) | 0.95 (for -CH=CH-) |
| Number of Protons (N) | 2 | 2 |
| Standard Purity (P_std) | - | 99.9% |
| Calculated Purity | 98.7% | - |
Other Supporting Techniques
High-Resolution Mass Spectrometry (HRMS):
-
Protocol: Infuse a dilute solution of the sample (e.g., 10 µg/mL in water/methanol) into an ESI-TOF or ESI-Orbitrap mass spectrometer. Acquire the spectrum in both positive and negative ion modes.
-
Data: Compare the measured exact mass of the molecular ion ([M-2Na+H]⁻ or [M-Na]⁻) with the theoretical mass calculated from the molecular formula (C₃H₂N₄Na₂O₂S). A mass accuracy within 5 ppm is expected.[1]
Elemental Analysis:
-
Protocol: Submit a dried sample (~2-5 mg) to a dedicated elemental analyzer. The instrument performs combustion and measures the resulting C, H, N, and S content.
-
Data: The results are presented as a percentage of each element and compared to the theoretical values.
Data Presentation (Elemental Analysis):
| Element | Theoretical % | Experimental % | Difference % |
| Carbon (C) | 15.01 | 14.95 | -0.06 |
| Hydrogen (H) | 0.84 | 0.88 | +0.04 |
| Nitrogen (N) | 23.33 | 23.25 | -0.08 |
| Sulfur (S) | 13.35 | 13.29 | -0.06 |
This comprehensive approach, combining chromatographic separation with spectroscopic identification and quantification, provides a robust and reliable assessment of the purity of synthesized this compound, ensuring its suitability for further research and development.
References
- 1. This compound | 61336-49-0 | Benchchem [benchchem.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid–base titration - Wikipedia [en.wikipedia.org]
- 4. Analysis of Acids and Bases by Titration – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
Navigating Cross-Reactivity: A Comparative Guide to Disodium 5-sulphido-1H-tetrazole-1-acetate and its Cephalosporin Derivatives
For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of pharmaceutical intermediates is paramount. This guide provides a comparative analysis of Disodium 5-sulphido-1H-tetrazole-1-acetate, a key intermediate in the synthesis of the second-generation cephalosporin, Ceforanide, and its implications for antibiotic cross-reactivity.
While direct experimental data on the cross-reactivity of this compound itself is limited, its role as a precursor to the R2 side chain of Ceforanide allows for a robust, indirect assessment. The cross-reactivity of β-lactam antibiotics, including cephalosporins, is primarily governed by the structural similarity of their R1 and R2 side chains, rather than the core β-lactam ring.
Ceforanide and its Structural Relationship
Ceforanide is a second-generation cephalosporin antibiotic featuring two distinct side chains. The R1 side chain is a 2-(aminomethyl)phenylacetamido group. The R2 side chain, derived from this compound, is a {[1-(carboxymethyl)-1H-tetrazol-5-yl]sulfanyl}methyl group.[1][2] It is the similarity of these side chains, particularly the R1 side chain, to other β-lactam antibiotics that dictates the potential for immunological cross-reactivity.
Comparative Cross-Reactivity of Tetrazole-Containing Cephalosporins
To contextualize the potential cross-reactivity of Ceforanide, this guide compares it with other cephalosporins that also feature a tetrazole moiety in their structure. The following tables summarize available quantitative data from clinical and laboratory studies.
| Cephalosporin | R1 Side Chain | R2 Side Chain (Tetrazole-containing) | Cross-Reactivity with Penicillin (Confirmed Allergy) | Cross-Reactivity with Other Cephalosporins | Key Findings & Citations |
| Ceforanide | 2-(aminomethyl)phenylacetamido | {[1-(carboxymethyl)-1H-tetrazol-5-yl]sulfanyl}methyl | Data not available | Data not available | Ceforanide appears to be as safe and effective as cefazolin for the therapy of pneumonia caused by S. pneumoniae or H. influenzae.[1] |
| Cefazolin | (1H-Tetrazol-1-yl)acetyl | 5-methyl-1,3,4-thiadiazole-2-thiol | ~0.7% - 3.0% | Low, as it does not share an R1 side chain with other penicillins or cephalosporins. | A meta-analysis found the frequency of cefazolin allergy in patients with penicillin allergy to be approximately 0.7%.[3][4] True allergies to cefazolin are rare (<1%) and are usually specific to its unique side chains.[5] |
| Cefamandole | D-Mandelic acid | 1-methyl-1H-tetrazole-5-thiol | Higher potential due to R1 similarity with some penicillins. | Can cross-react with other cephalosporins sharing similar R1 side chains. | Studies have shown a higher odds of allergic reaction to cefamandole in penicillin-allergic patients compared to second and third-generation cephalosporins with dissimilar side chains.[6] |
| Cefotetan | Carbamoyl | 1-methyl-1H-tetrazole-5-thiol | Low | Serum samples with cefotetan antibodies showed some cross-reactivity with cephalothin and cefoxitin. | Very little cross-reactivity was observed between cefotetan antibodies and a panel of other cephalosporins in one study. |
Understanding the Immunological Basis of Cross-Reactivity
The primary mechanism of β-lactam allergy involves the drug acting as a hapten, binding to host proteins and eliciting an immune response. This response is often directed against the side chains of the antibiotic.
References
- 1. Ceforanide and cefazolin therapy of pneumonia: comparative clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceforanide and cefazolin therapy of pneumonia: comparative clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative bactericidal effect of ceforanide (BL-S 786) and five other cephalosporins in an in vitro pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Pharmacokinetics of Ceforanide (BL-S786R) and Cefazolin in Laboratory Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. allergy.org.au [allergy.org.au]
A Comparative Guide to Catalysts in Tetrazole Synthesis: Efficacy, Protocols, and Mechanistic Insights
For researchers, scientists, and drug development professionals, the synthesis of tetrazoles, a critical scaffold in medicinal chemistry, is a focal point of optimization. This guide provides a comparative analysis of various catalytic systems, offering a clear overview of their efficacy based on experimental data. Detailed methodologies and visual representations of experimental workflows are included to facilitate replication and further development.
The construction of the tetrazole ring, most commonly through the [3+2] cycloaddition of nitriles and an azide source, is significantly influenced by the choice of catalyst. Modern catalysis has moved towards developing more efficient, reusable, and environmentally benign systems. This comparison focuses on several prominent classes of catalysts, including copper-based nanocatalysts, cobalt complexes, and solid acid catalysts, highlighting their performance in the synthesis of 5-substituted 1H-tetrazoles.
Comparative Efficacy of Selected Catalysts
The following table summarizes the performance of different catalysts under their optimized reaction conditions for the synthesis of various 5-substituted 1H-tetrazoles. This data, collated from recent literature, allows for a direct comparison of reaction yields and times.
| Catalyst [ref] | Model Substrate (Nitrile) | Azide Source | Solvent | Temp (°C) | Time | Yield (%) |
| Copper-Based Nanocatalysts | ||||||
| Cu/C nanocatalyst[1] | Benzaldehyde, Hydroxylamine HCl | Sodium Azide | DMF | 100 | 12 h | up to 96 |
| Cu nano-particle on Fe3O4[2] | 4-Nitroaniline, Triethyl orthoformate | Sodium Azide | Solvent-free | 100 | - | Good to high |
| CuSO4·5H2O[3] | Benzonitrile | Sodium Azide | DMSO | - | 0.5-5 h | Good to excellent |
| Fe3O4@MCM-41-SB-Cu[4] | Various nitriles | Sodium Azide | - | - | - | Excellent |
| Cobalt-Based Catalysts | ||||||
| Co(II)-complex[5][6] | Benzonitrile | Sodium Azide | DMSO | 110 | 12 h | 99 |
| CoY Zeolite[7][8] | Phenylacetonitrile | Sodium Azide | DMF | 120 | - | High |
| Co–Ni/Fe3O4@MMSHS[9] | Various aromatic nitriles | Sodium Azide | - | - | 8-44 min | up to 98 |
| Solid Acid Catalysts | ||||||
| Silica Sulfuric Acid[10] | Benzonitriles | Sodium Azide | DMF | reflux | - | 72-95 |
| Fe3O4@SiO2-SO3H[11] | Benzonitrile | Sodium Azide | - | - | Quick | Good to excellent |
| Other Heterogeneous Catalysts | ||||||
| Fe3O4@tryptophan@Ni[12] | Various nitriles | Sodium Azide | - | - | - | Excellent |
| Fe3O4-adenine-Zn[12] | 4-Chlorobenzonitrile | Sodium Azide | PEG | 120 | 80 min | 96 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic performance. Below are representative experimental protocols for the synthesis of 5-substituted 1H-tetrazoles using different classes of catalysts.
General Procedure using a Heterogeneous Nanocatalyst (e.g., Fe3O4-based)
A mixture of the nitrile (1.0 mmol), sodium azide (1.2-1.5 mmol), and the magnetic nanocatalyst (e.g., Fe3O4-adenine-Zn, specified mol%) in a suitable solvent (e.g., PEG, DMF, or solvent-free) is stirred at a specific temperature (e.g., 100-120 °C) for the required time (e.g., 80 minutes to 12 hours).[2][12] The progress of the reaction is monitored by thin-layer chromatography. After completion, the catalyst is separated using an external magnet.[13][14] The resulting solution is then typically acidified (e.g., with HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
General Procedure using a Homogeneous Catalyst (e.g., Co(II)-complex)
In a typical procedure, a mixture of the organonitrile (1.0 mmol), sodium azide (1.2 mmol), and the Co(II) complex (1 mol%) are heated in a solvent such as DMSO at 110 °C for 12 hours.[5] After the reaction is complete, the mixture is cooled to room temperature, and the product is typically precipitated by the addition of water and then collected by filtration. Further purification can be achieved by column chromatography.
General Procedure using a Solid Acid Catalyst (e.g., Silica Sulfuric Acid)
A mixture of the nitrile (1.0 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (a specified weight or mol%) in DMF is refluxed for a designated time.[10] Upon completion, the reaction mixture is cooled, and the solid catalyst is filtered off. The filtrate is then worked up, typically by adding water and extracting the product with an organic solvent.
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: General experimental workflow for catalyzed tetrazole synthesis.
The catalytic cycle often involves the activation of the nitrile by the catalyst, facilitating the nucleophilic attack of the azide ion.
Caption: Plausible catalytic cycle for metal-catalyzed tetrazole synthesis.
References
- 1. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scielo.br [scielo.br]
- 4. Nanocatalysts Revolutionizing Tetrazole Synthesis - Amerigo Scientific [amerigoscientific.com]
- 5. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Facile Method for Synthesis of Tetrazoles Catalyzed by Magnetic Nano Composite Fe3O4@SiO2-SO3H [jsynthchem.com]
- 12. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. nanomaterchem.com [nanomaterchem.com]
A Comparative Guide to the Stability of Disodium 5-sulphido-1H-tetrazole-1-acetate and Related Tetrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of Disodium 5-sulphido-1H-tetrazole-1-acetate against a selection of structurally related tetrazole compounds. The stability of a pharmaceutical ingredient is a critical parameter that influences its shelf-life, safety, and efficacy. Tetrazole derivatives are widely used in medicinal chemistry, often as bioisosteres for carboxylic acids, due to their favorable metabolic stability and physicochemical properties.[1][2] This guide summarizes available data on thermal and photostability, outlines standard experimental protocols for stability assessment, and discusses the structural factors influencing the stability of these heterocyclic compounds.
While direct comparative stability studies for this compound are not extensively available in public literature, this guide collates data from various sources to provide a robust comparison based on the parent compound, 1H-tetrazole, and derivatives with varying C5 substituents.
Physicochemical Properties and Thermal Stability
The thermal stability of tetrazole derivatives is a key indicator of their robustness. Decomposition temperatures are influenced by the nature of substituents on the tetrazole ring. The data presented below has been compiled from various sources.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point / Decomposition Temperature (°C) |
| This compound | ![]() | C₃H₂N₄Na₂O₂S | 204.11 | Not explicitly reported; likely >200°C (by inference) |
| 1H-Tetrazole | ![]() | CH₂N₄ | 70.05 | 155-157 (melts), decomposes explosively above this temperature. |
| 5-Amino-1H-tetrazole | ![]() | CH₃N₅ | 85.07 | ~206 (melts), decomposition starts at 210°C. |
| 5-Nitrotetrazole (salts) | ![]() | CHN₅O₂ | 115.05 | Salts generally decompose >150°C. |
| 5-Mercapto-1H-tetrazole-1-acetic acid | ![]() | C₃H₄N₄O₂S | 160.15 | 179-180 (with decomposition).[3] |
| 5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt | ![]() | C₂H₂N₄Na₂O₃S₂ | 240.17 | 247 (with decomposition).[1] |
Note: The structure images are illustrative representations.
Discussion of Thermal Stability:
The parent compound, 1H-tetrazole , is stable up to its melting point but decomposes rapidly and explosively thereafter. The introduction of substituents at the C5 position significantly alters the thermal stability. An electron-donating group like the amino group in 5-amino-1H-tetrazole generally increases thermal stability, as reflected by its higher decomposition temperature. Conversely, strongly electron-withdrawing groups, such as the nitro group in 5-nitrotetrazole , can decrease the stability of the tetrazole ring, although their salts are noted to be thermally stable above 150°C.
For This compound , while a specific decomposition temperature is not reported, we can infer its stability profile. Its parent acid, 5-Mercapto-1H-tetrazole-1-acetic acid , decomposes at 179-180°C.[3] The disodium salt form is expected to have significantly higher thermal stability due to the ionic nature and stabilization of the tetrazole ring. This is supported by the high decomposition temperature of a similar compound, 5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt , at 247°C.[1] The sulphido group, in its anionic form, and the acetate moiety contribute to the overall electronic properties and crystal lattice energy, which in turn affect thermal stability.
Factors Influencing Tetrazole Stability
The stability of the tetrazole ring is a balance of its aromatic character and high nitrogen content. Several factors can influence this balance.
Caption: Key factors influencing the stability of tetrazole compounds.
Photostability Considerations
Tetrazole derivatives can be susceptible to photodegradation. Upon exposure to UV light, the tetrazole ring can undergo cleavage, leading to the formation of various photoproducts. The specific degradation pathway and the rate of degradation are highly dependent on the substituents and the irradiation conditions. For pharmaceutical applications, photostability is a critical parameter assessed according to the ICH Q1B guideline. This involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.[4][5]
Given the conjugated nature of the tetrazole ring, it is plausible that this compound would exhibit some photosensitivity, and appropriate packaging and storage conditions would be necessary to protect it from light.
Metabolic Stability
A significant advantage of using the tetrazole moiety in drug design is its enhanced metabolic stability compared to the carboxylic acid group it often replaces. The tetrazole ring is generally resistant to many metabolic transformations that carboxylic acids are susceptible to in the liver. This resistance can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.[1] The acetate group on the nitrogen of the tetrazole ring in the target compound may be susceptible to hydrolysis by esterases, but the core tetrazole ring is expected to remain stable.
Experimental Protocols
Detailed experimental protocols for a direct comparison are not available. The following are generalized, standard protocols for assessing the thermal and photostability of a chemical compound, applicable to the substances discussed in this guide.
Protocol for Thermal Stability Assessment using TGA/DSC
This protocol outlines a standard method for determining the thermal stability and decomposition profile of a compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Objective: To determine the melting point, onset of decomposition, and mass loss as a function of temperature.
Instrumentation: A simultaneous TGA/DSC instrument.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the test compound into an aluminum or alumina crucible.
-
Instrument Setup:
-
Place the sample crucible and a reference empty crucible into the instrument.
-
Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
From the DSC curve, determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.
-
From the TGA curve, determine the temperature at which mass loss begins (onset of decomposition) and the percentage of mass lost at different temperature ranges.
-
Protocol for Photostability Assessment (ICH Q1B Guideline)
This protocol is a summary of the confirmatory testing for a drug substance as outlined in the ICH Q1B guideline.
Objective: To evaluate the intrinsic photostability of a compound under standardized light exposure.
Instrumentation: A photostability chamber equipped with a light source conforming to ICH Q1B Option I (e.g., a xenon lamp with appropriate filters) or Option II (a combination of cool white fluorescent and near-UV lamps). The chamber should have controlled temperature and a calibrated radiometer/lux meter.
Methodology:
-
Sample Preparation:
-
Place a solid sample of the compound in a suitable container (e.g., a quartz dish) to a uniform thickness of not more than 3 mm.
-
Prepare a "dark" control sample by wrapping an identical sample in aluminum foil.
-
-
Exposure Conditions:
-
Place both the test and dark control samples in the photostability chamber.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Post-Exposure Analysis:
-
After exposure, visually inspect both the exposed and dark control samples for any changes in physical appearance (e.g., color change).
-
Analyze both samples using a stability-indicating HPLC method to determine the amount of degradation and identify any major degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the exposed and dark control samples.
-
Calculate the percentage of degradation of the active substance.
-
If significant degradation is observed, further testing of the compound in its intended packaging may be required.
-
Caption: A generalized workflow for assessing the stability of a chemical compound.
References
- 1. Cas 66242-82-8,5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt | lookchem [lookchem.com]
- 2. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 5-Mercapto-1H-tetrazole-1-acetic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-MERCAPTO-1H- TETRAZOLE-1- METHANINE SULFONIC ACID DISODIUM SALT – CHEM-IS-TRY Inc [chem-is-try.com]
Unveiling the Molecular Architecture: A Comparative Guide to X-ray Crystallography for Structural Validation of Tetrazole Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for tetrazole derivatives, a class of compounds with significant therapeutic potential. X-ray crystallography stands as the gold standard for providing unambiguous structural validation, offering a detailed atomic-level view that is crucial for understanding structure-activity relationships (SAR) and guiding drug design. This guide provides a comparative overview of the application of X-ray crystallography for the structural validation of various tetrazole derivatives, supported by experimental data and protocols.
Tetrazole and its derivatives are a versatile class of nitrogen-rich heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their ability to act as bioisosteres for carboxylic acids and amides, coupled with their metabolic stability, makes them attractive scaffolds for the development of novel therapeutic agents.[2] Accurate structural elucidation is a critical step in the drug discovery pipeline, and X-ray crystallography provides the definitive evidence of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry.
Experimental Protocols: From Crystal to Structure
The successful application of X-ray crystallography hinges on a meticulous experimental workflow. While specific parameters may vary depending on the compound and available instrumentation, the fundamental steps remain consistent.
Crystal Growth
The initial and often most challenging step is obtaining high-quality single crystals suitable for diffraction. This typically involves the slow evaporation of a saturated solution of the tetrazole derivative.
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. Common solvents for tetrazole derivatives include methanol, ethanol, ethyl acetate, and dichloromethane.[3] For instance, single crystals of 1-(2,2-Diphenylethyl)-1H-tetrazole were successfully grown by slow evaporation from a methanol solution at room temperature.[4]
-
Procedure: A nearly saturated solution of the purified tetrazole derivative is prepared. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent. Over a period of days to weeks, single crystals of suitable size and quality for X-ray diffraction will hopefully form.
Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector is used. For example, the data for 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole was collected on an Oxford Diffraction Xcalibur Sapphire3 diffractometer using Mo Kα radiation.[5]
-
Data Collection Parameters: The crystal is maintained at a specific temperature, often a cryogenic temperature like 100 K or 293 K, to minimize thermal vibrations of the atoms.[5][6] The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded by the detector.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
-
Structure Solution: The initial atomic positions are determined from the diffraction pattern using direct methods or Patterson methods, often employing software packages like SHELXT.[6]
-
Structure Refinement: The initial model is then refined against the experimental data using full-matrix least-squares methods with software such as SHELXL.[6] This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.
Data Presentation: A Comparative Look at Tetrazole Derivatives
The following table summarizes key crystallographic data for a selection of tetrazole derivatives, showcasing the diversity of structures within this class of compounds. This data allows for an objective comparison of their solid-state conformations and packing arrangements.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine | C₇H₆BrN₅ | Orthorhombic | Acam | 12.3735(8) | 20.8690(11) | 6.8385(6) | 90 | 1765.9(2) | 8 | [3] |
| 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole | C₇H₄Cl₂N₄ | Monoclinic | P2₁/c | 3.8362(2) | 9.0524(3) | 24.8876(11) | 91.956(4) | 863.76(7) | 4 | [5] |
| 1-(2,2-Diphenylethyl)-1H-tetrazole | C₁₅H₁₄N₄ | Monoclinic | P2₁/c | 12.5289(6) | 10.4157(5) | 11.0085(5) | 107.906(1) | 1366.99(11) | 4 | [4] |
| 1-benzyl-5-amino-1H-tetrazole | C₈H₉N₅ | Monoclinic | P2(1)/c | 14.91 | 5.12 | 11.19 | 90 | 852 | 4 | [7] |
| 5-(4-Chlorophenyl)-1H-tetrazole | C₇H₅ClN₄ | Monoclinic | P2₁/n | 9.4596(19) | 11.437(2) | 7.2988(15) | 107.91(3) | 751.4(3) | 4 | [8] |
| 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | C₁₂H₉N₅ | Monoclinic | P2₁/c | 10.1568(3) | 11.5540(3) | 9.7712(3) | 108.019(3) | 1090.00(6) | 4 | [9] |
Mandatory Visualizations
To further clarify the processes and comparisons discussed, the following diagrams are provided.
Caption: Workflow of X-ray Crystallography for Structural Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-(2,2-Diphenylethyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-(4-Chlorophenyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Elemental Analysis for Purity Confirmation of Disodium 5-sulphido-1H-tetrazole-1-acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates, rigorous purity assessment is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of elemental analysis as a fundamental technique for confirming the purity of Disodium 5-sulphido-1H-tetrazole-1-acetate, a key intermediate in the synthesis of cephalosporin antibiotics like Ceforanide.[1] The principles and methodologies discussed are broadly applicable to a wide range of organic salts and heterocyclic compounds.
Comparative Elemental Composition
Elemental analysis by combustion is a highly reliable method for determining the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. By comparing the experimentally determined elemental composition with the theoretical values calculated from the molecular formula, the purity of a synthesized compound can be accurately assessed. A close correlation between the found and calculated values is a strong indicator of high purity.
The following table compares the theoretical elemental composition of this compound with two other tetrazole derivatives, 1-Phenyl-5-mercaptotetrazole and 5-(4-chlorophenyl)-1H-tetrazole, illustrating the distinct elemental fingerprints of these compounds.
| Compound Name | Molecular Formula | % Carbon (Theoretical) | % Hydrogen (Theoretical) | % Nitrogen (Theoretical) | % Sulfur (Theoretical) |
| This compound | C₃H₂N₄Na₂O₂S | 16.22% | 0.91% | 25.22% | 14.43% |
| 1-Phenyl-5-mercaptotetrazole | C₇H₆N₄S | 47.18% | 3.39% | 31.44% | 17.99% |
| 5-(4-chlorophenyl)-1H-tetrazole | C₇H₅ClN₄ | 46.55% | 2.79% | 31.02% | - |
Note: The acceptable deviation between theoretical and experimental values is typically within ±0.4% for a compound to be considered pure.
Experimental Protocol: CHNS Elemental Analysis
The following protocol outlines the standard procedure for determining the elemental composition of an organic salt using a modern CHNS elemental analyzer.
1. Sample Preparation:
- Ensure the sample is homogenous and completely dry. Lyophilization or drying in a vacuum oven at an appropriate temperature can be used to remove residual solvents and water.
- Accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule using a calibrated microbalance.
- Fold the tin capsule to enclose the sample securely, ensuring no sample is lost.
2. Instrument Calibration:
- Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., sulfanilamide or acetanilide).
- Perform several runs with the standard to ensure the instrument is providing accurate and reproducible results.
3. Combustion and Analysis:
- The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 1000°C) enriched with oxygen.
- The sample undergoes complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and its oxides (which are subsequently reduced to N₂), and sulfur to sulfur dioxide (SO₂).
- The resulting gases are carried by a stream of inert gas (typically helium) through a series of scrubbers and catalysts to remove interfering elements (like halogens) and to ensure the complete conversion of nitrogen oxides to N₂.
- The mixture of CO₂, H₂O, N₂, and SO₂ is then passed through a chromatographic column to separate the individual gases.
4. Detection and Data Processing:
- A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
- The instrument's software integrates the detector signal for each gas and, based on the initial sample weight and calibration data, calculates the percentage of each element (C, H, N, S) in the original sample.
Experimental Workflow for Purity Determination
The following diagram illustrates the logical flow of the elemental analysis process, from sample preparation to the final purity assessment.
Caption: A flowchart detailing the key stages of elemental analysis for the confirmation of chemical purity.
Conclusion
Elemental analysis is an indispensable tool in synthetic and pharmaceutical chemistry for the verification of a compound's empirical formula and the assessment of its purity. For this compound, this technique provides a rapid, accurate, and cost-effective method to ensure the quality of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines. The comparison with other tetrazole derivatives highlights the specificity of the elemental composition for each unique molecular structure.
References
A Comparative Analysis of 5-Substituted-1H-Tetrazole Derivatives and Their Therapeutic Potential
A comprehensive guide for researchers and drug development professionals on the burgeoning therapeutic applications of 5-substituted-1H-tetrazole derivatives, supported by experimental data and detailed methodologies.
The 5-substituted-1H-tetrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of various derivatives, focusing on their therapeutic potential as anticonvulsants, anticancer agents, and antidiabetics. The information presented is intended to assist researchers in navigating the diverse applications of these compounds and to facilitate future drug discovery and development efforts.
Comparative Efficacy of 5-Substituted-1H-Tetrazole Derivatives
The therapeutic efficacy of 5-substituted-1H-tetrazole derivatives is highly dependent on the nature of the substituent at the 5-position of the tetrazole ring. The following tables summarize the quantitative data for representative compounds across different therapeutic areas.
Anticonvulsant Activity
Several 5-substituted-1H-tetrazole derivatives have shown potent anticonvulsant effects in preclinical models. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests are standard models used to evaluate anticonvulsant drug efficacy. The MES model is indicative of a compound's ability to prevent seizure spread, while the scPTZ test is a model for absence seizures.
| Compound | Model | ED50 (mg/kg) | Reference Compound | Reference ED50 (mg/kg) | Citation |
| Compound 2k | MES | 9.6 | Carbamazepine | 11.8 | [1][2] |
| QUAN-0808 | MES | 24 | Carbamazepine | - | [3] |
| Compound 14 | MES | 49.6 | - | - | [4] |
| Compound 2j | scPTZ | 83.3 | Ethosuximide | - | [1] |
| Compound 14 | scPTZ | 67.4 | - | - | [4] |
Anticancer Activity
A notable class of 5-substituted-1H-tetrazoles exhibits anticancer activity by acting as microtubule destabilizers. These compounds inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Their efficacy is often evaluated by measuring their half-maximal inhibitory concentration (IC50) against various cancer cell lines and in tubulin polymerization assays.
| Compound | Cell Line | IC50 (µM) | Tubulin Polymerization IC50 (µM) | Citation |
| Compound 6-31 | SGC-7901 | 0.090 | Not Specified | [5][6] |
| A549 | 0.650 | [5][6] | ||
| HeLa | Not Specified | [5][6] | ||
| Compound 14 | Glioblastoma Cell Lines | Submicromolar | 0.8 | [7] |
Antidiabetic Activity
Certain 5-substituted-1H-tetrazole derivatives have been identified as potent agonists of the peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose and lipid metabolism. Their antidiabetic potential is assessed by their ability to lower blood glucose and lipid levels in animal models of diabetes and by their half-maximal effective concentration (EC50) in PPARγ activation assays.
| Compound | Animal Model | ED25 (mg/kg/day) | PPARγ Agonist Activity (EC50) | Reference Compound | Reference ED25/EC50 | Citation | |---|---|---|---|---|---| | 5-[3-[6-(5-methyl-2-phenyl-4-oxazolylmethoxy)-3-pyridyl]propyl]-1H-tetrazole | KKAy mice | 0.0839 (glucose lowering) | 6.75 nM | Pioglitazone hydrochloride | 6.0 (glucose lowering) |[8][9][10] | | | Wistar fatty rats | 0.0873 (glucose lowering) | | | |[8][9] | | | | 0.0277 (lipid lowering) | | | |[8][9] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for generalized tonic-clonic seizures. An electrical stimulus is delivered via corneal or ear electrodes to induce a seizure. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
Procedure:
-
Administer the test compound to mice or rats, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of predicted peak effect of the compound, apply a 60 Hz alternating current (e.g., 50 mA for mice) for a short duration (e.g., 0.2 seconds) through corneal electrodes moistened with saline.
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
Abolition of the hindlimb tonic extension is considered a positive indication of anticonvulsant activity.
-
The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated from a dose-response curve.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for myoclonic and absence seizures. A sub-convulsive dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered to induce clonic seizures.
Procedure:
-
Administer the test compound to mice.
-
After a predetermined time, inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observe the animal for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
The absence of clonic seizures is considered a positive outcome.
-
The ED50 is calculated as the dose of the compound that protects 50% of the animals from PTZ-induced clonic seizures.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Procedure:
-
Prepare a solution of purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
Add the test compound at various concentrations to the tubulin solution in a 96-well plate.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the formation of microtubules.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curve.
Cell-Based Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Procedure:
-
Seed cancer cells (e.g., SGC-7901, A549, HeLa) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
PPARγ Agonist Activity Assay
This assay determines the ability of a compound to activate the PPARγ receptor.
Procedure:
-
Utilize a cell-based reporter assay where cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPARγ response element linked to a reporter gene (e.g., luciferase).
-
Treat the transfected cells with various concentrations of the test compound.
-
After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
An increase in reporter gene activity indicates activation of PPARγ.
-
The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined.
Signaling Pathway and Experimental Workflow Visualization
G2/M DNA Damage Checkpoint Signaling Pathway
Microtubule destabilizing agents, including certain 5-substituted-1H-tetrazole derivatives, disrupt the formation of the mitotic spindle, which activates the G2/M DNA damage checkpoint, leading to cell cycle arrest and apoptosis. The following diagram illustrates the key components of this signaling pathway.
Caption: G2/M DNA damage checkpoint pathway.
Experimental Workflow for Anticonvulsant Screening
The following diagram outlines a typical workflow for screening and evaluating the anticonvulsant potential of 5-substituted-1H-tetrazole derivatives.
Caption: Anticonvulsant screening workflow.
References
- 1. Design, synthesis and evaluation of 5-substituted 1-H-tetrazoles as potent anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the anticonvulsant activity of 6-(4-chlorophenyoxy)-tetrazolo[5,1-a]phthalazine in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Disodium 5-sulphido-1H-tetrazole-1-acetate: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of disodium 5-sulphido-1H-tetrazole-1-acetate based on available information for similar tetrazole compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Tetrazole derivatives, a class of nitrogen-rich heterocyclic compounds, are widely utilized in pharmaceutical research.[1][2] Due to their chemical properties, some tetrazole compounds can be energetic and may require special handling and disposal procedures.[3] This guide outlines the essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle the chemical with appropriate care. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[4][5] Avoid creating dust, and keep the chemical away from heat, sparks, and open flames, as some tetrazole derivatives are flammable solids and can be heat-sensitive.[4][6]
Step-by-Step Disposal Protocol
The following protocol provides a general framework for the disposal of this compound.
-
Consult the Safety Data Sheet (SDS): The most critical first step is to obtain and thoroughly review the SDS for the specific chemical. The SDS will provide detailed information on hazards, handling, and disposal.
-
Waste Identification and Classification: Based on the SDS and local regulations, classify the waste. Tetrazole-containing waste is often categorized as hazardous waste.[4]
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Improper mixing can lead to dangerous chemical reactions.
-
Containerization:
-
Use a dedicated, properly labeled, and sealed waste container provided by your institution's waste management program.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound."
-
-
Collection of Waste:
-
Solid Waste: Carefully sweep up any solid material using non-sparking tools and place it into the designated waste container.[4][5] Avoid generating dust.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should also be placed in the hazardous waste container.
-
Empty Containers: Empty containers that held the chemical should be treated as hazardous waste as they may retain product residue.[4][6]
-
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep it away from heat and sources of ignition.
-
Arranging for Disposal: Contact your institution's EHS or hazardous waste management department to schedule a pickup for the waste. Do not attempt to dispose of the chemical down the drain or in the regular trash.[4]
Quantitative Data Summary
| Property | Value/Information | Source |
| Physical State | Solid | [5] |
| Appearance | White solid | [5][6] |
| Flammability | Flammable solid | [5][6] |
| Conditions to Avoid | Heat, sparks, open flames, ignition sources, excess heat | [4][6] |
| Incompatibilities | Oxidizing agents | [6] |
| Hazardous Decomposition | Nitrogen oxides, carbon monoxide, oxides of sulfur | [6] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Disodium 5-sulphido-1H-tetrazole-1-acetate
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Disodium 5-sulphido-1H-tetrazole-1-acetate. Adherence to these protocols is essential for ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable minimum. For handling higher toxicity azides, consider double gloving with a silver shield glove underneath a nitrile glove.[3] Always inspect gloves for integrity before use and dispose of them properly after handling the compound. |
| Eye Protection | Safety glasses or goggles | Chemical splash goggles are mandatory to protect against splashes.[3][4] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[4] |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn to protect skin and clothing.[3] |
| Respiratory Protection | Not typically required under normal use | A respirator may be necessary if there is a risk of generating dust or aerosols. Use must be in accordance with your institution's respiratory protection program.[4][5] |
| Additional Protection | Blast shield | A blast shield is required for all azides known or expected to be explosive, especially when heating or concentrating the material.[3] |
II. Operational Plan: Safe Handling Procedures
All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[3]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and free of incompatible materials, particularly acids and metals.[2][3]
-
Assemble all necessary equipment, including non-metal spatulas (e.g., ceramic or plastic) for transferring the solid.[3]
-
Review the Safety Data Sheet (SDS) for any solvents or reagents to be used in the procedure.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles and/or a face shield.
-
Don the appropriate chemical-resistant gloves.
-
-
Handling the Compound:
-
Perform all manipulations of the solid compound within a chemical fume hood.
-
Avoid actions that can generate dust.
-
When weighing, use a plastic or ceramic spatula to avoid contact with metals.[3]
-
If heating the compound, do so with extreme caution behind a blast shield, as heating may cause an explosion.
-
-
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent.
-
Properly dispose of all contaminated materials as outlined in the Disposal Plan.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
III. Disposal Plan
Waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. Avoid mixing with other waste streams. |
| Contaminated PPE (Gloves, etc.) | Dispose of in a designated hazardous waste container immediately after use. |
| Aqueous Solutions | Neutralize to a pH of 6-9 before collecting in a designated hazardous waste container.[3] Do not pour down the drain.[3] |
IV. Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air immediately and seek medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing and rinse the skin with plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3] |
In the event of a spill, evacuate the area and consult your institution's emergency response procedures. For small spills, absorb the material with an inert, non-combustible absorbent and collect it in a sealed container for hazardous waste disposal.
V. Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

